molecular formula C3H7NO2S B116046 Cyclopropanesulfonamide CAS No. 154350-28-4

Cyclopropanesulfonamide

Cat. No.: B116046
CAS No.: 154350-28-4
M. Wt: 121.16 g/mol
InChI Key: WMSPXQIQBQAWLL-UHFFFAOYSA-N
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Description

Cyclopropanesulfonamide is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for overcoming treatment resistance in oncology. Recent research has identified novel cyclopropane sulfonamide derivatives as potent EGFR inhibitors capable of overcoming the C797S mutation, a common resistance mechanism to third-generation tyrosine kinase inhibitors in non-small cell lung cancer (NSCLC) . This makes it a critical building block in the development of next-generation targeted therapies . Beyond its pharmaceutical applications, the this compound structure serves as a valuable precursor in the development of chiral organocatalysts. These catalysts can be fine-tuned for enantioselective synthesis, such as in cyclopropanation reactions, which are pivotal for the stereocontrollable construction of diversely substituted cyclopropane adducts found in many biologically active natural products . Furthermore, the cyclopropane ring is a privileged structure in organic synthesis, used to confer conformational rigidity, modulate metabolic stability, and explore novel chemical space in lead optimization campaigns . As a research chemical, this compound provides synthetic chemists with a strategic entry point to a range of complex molecules for probing biological mechanisms and developing new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSPXQIQBQAWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00934977
Record name Cyclopropanesulfonamide
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Molecular Weight

121.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154350-29-5, 154350-28-4
Record name Cyclopropanesulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanesulfonamide
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Record name Cyclopropanesulfonamide
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Foundational & Exploratory

cyclopropanesulfonamide chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cyclopropanesulfonamide: Chemical and Physical Properties

Introduction

This compound is an organic compound featuring a strained three-membered cyclopropane ring attached to a sulfonamide functional group.[1] This unique structural combination imparts a distinct set of chemical and physical properties, making it a valuable building block in medicinal chemistry and agrochemical synthesis.[1] The cyclopropane moiety offers conformational rigidity, a feature often exploited in drug design to enhance binding affinity and selectivity for biological targets, while the sulfonamide group is a well-established pharmacophore known for its diverse biological activities.[2] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and insights into its applications and biological significance.

Chemical and Physical Properties

This compound is typically an off-white to white crystalline solid at room temperature.[3][4] It is utilized as a fine chemical intermediate in the pharmaceutical and agrochemical industries.[3][4] The compound's reactivity is influenced by the ring strain of the cyclopropane group and the presence of the sulfonamide moiety, which can engage in hydrogen bonding.[1]

Table 1: General and Structural Properties of this compound
PropertyValueSource(s)
IUPAC Name This compound[5][6]
Molecular Formula C₃H₇NO₂S[1][5]
CAS Number 154350-29-5[3][5]
Appearance Off-white powder / White solid[3][4]
SMILES C1CC1S(=O)(=O)N[6]
InChI 1S/C3H7NO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H2,4,5,6)[5][7]
InChIKey WMSPXQIQBQAWLL-UHFFFAOYSA-N[5][7]
Table 2: Physicochemical Data of this compound
PropertyValueSource(s)
Molecular Weight 121.16 g/mol [5][7]
Melting Point 95-106 °C[4][7][8]
Density (Predicted) 1.44 ± 0.1 g/cm³[8]
pKa (Predicted) 10.69 ± 0.20[8]
Water Solubility Soluble[4][8]
Storage Temperature 2-8°C[7]

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes for this compound have been documented. The first is a direct method suitable for laboratory scale, while the second is a multi-step process developed for larger-scale manufacturing.

Method 1: From Cyclopropanesulfonyl Chloride

This method involves the reaction of cyclopropanesulfonyl chloride with ammonium hydroxide.[3][4]

Protocol:

  • Dissolve cyclopropanesulfonyl chloride (0.400 mL, 3.95 mmol) in methanol (3.0 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add ammonium hydroxide solution (15 mL) to the cooled mixture.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Remove the methanol via distillation under reduced pressure.

  • Extract the remaining aqueous mixture with ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture and concentrate the filtrate to yield this compound as a white solid (yield: 52%).[3] The product can be used directly without further purification.[3][4]

Characterization: The structure of the resulting product is confirmed by ¹H NMR spectroscopy.[3][4]

  • ¹H NMR (300 MHz, DMSO-d₆): δ 6.78 (broad singlet, 2H, -SO₂NH₂), 2.50-2.46 (multiplet, 1H, -CH-), 0.89-0.86 (multiplet, 4H, -CH₂CH₂-).[3][4]

G reagents Cyclopropanesulfonyl Chloride Methanol Ammonium Hydroxide dissolve Dissolve in Methanol at 0°C reagents->dissolve react Add NH4OH & Stir (16 hours, Room Temp) dissolve->react distill Remove Methanol (Reduced Pressure) react->distill extract Extract with Ethyl Acetate distill->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Filter & Concentrate dry->concentrate product This compound (White Solid) concentrate->product

Figure 1: Workflow for the synthesis of this compound.

Method 2: Multi-step Synthesis for Industrial Scale

A process designed for larger-scale production involves a three-step synthesis starting from 3-chloropropane sulfonyl chloride.[9][10]

  • Step A: 3-chloropropane sulfonyl chloride is reacted with tert-butylamine to form N-tert-butyl-(3-chloro)propyl sulfonamide.[10]

  • Step B: The intermediate from Step A undergoes ring closure using n-butyl lithium in a toluene/tetrahydrofuran solvent mixture to yield cyclopropane sulfonic acid tert-butylamide.[10]

  • Step C: The tert-butyl protecting group is cleaved using a strong acid, such as formic acid or trifluoroacetic acid, to produce the final this compound product.[9][10]

Biological Activity and Applications

The unique structural characteristics of this compound and its derivatives make them significant in both agrochemical and pharmaceutical fields.

Agrochemical Applications

This compound is noted for its use as a special antidote (safener) for the corn herbicide nicosulfuron.[3][4] It acts by increasing the rate at which the herbicide is degraded in the corn plant, thereby protecting the crop from potential damage while maintaining the herbicide's effectiveness against weeds.

Pharmaceutical and Medicinal Chemistry

The cyclopropane ring is a crucial pharmacophore found in many established drugs.[11] Its rigidity can lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for a biological target.[2] The sulfonamide group is also a classic pharmacophore, contributing to the potential biological activity of these compounds.[2]

EGFR Inhibition in Cancer Therapy: Recent research has focused on designing this compound derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly for treating non-small cell lung cancer (NSCLC) with the C797S resistance mutation.[12] This mutation makes tumors resistant to third-generation EGFR inhibitors.[12]

  • Mechanism of Action: A novel this compound derivative, designated 5d , was synthesized and shown to be a highly selective and low-toxicity inhibitor.[12] Mechanistic studies revealed that this compound inhibits both the EGFR and mTOR signaling pathways.[12] This inhibition leads to cell cycle arrest in the G2/M phase, induces DNA damage, and ultimately triggers apoptosis (programmed cell death) in the cancer cells.[12]

G cluster_0 Inhibition Mechanism cluster_1 Cellular Effects CPS_Derivative This compound Derivative (5d) EGFR EGFR (C797S Mutant) CPS_Derivative->EGFR inhibits mTOR mTOR Pathway CPS_Derivative->mTOR inhibits CellCycle Cell Cycle Arrest (G2/M Phase) EGFR->CellCycle mTOR->CellCycle DNADamage DNA Damage CellCycle->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis

Figure 2: Simplified signaling pathway showing inhibition by a this compound derivative.

General Biological Activities: The broader class of cyclopropane-containing compounds exhibits a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties, highlighting the therapeutic potential of this structural motif.[13][14][15]

References

Cyclopropanesulfonamide: A Technical Guide to its Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanesulfonamide is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique structural motif, combining a strained cyclopropyl ring with a sulfonamide functional group, imparts distinct physicochemical properties that are leveraged in the design of novel bioactive molecules. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, consolidating available data on its physical properties and spectroscopic analysis. While a definitive single-crystal X-ray structure of the parent molecule is not publicly available, this guide furnishes detailed experimental protocols and characterization data to support research and development activities involving this versatile compound.

Physicochemical Properties

This compound is a white to almost-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₃H₇NO₂SPubChem
Molecular Weight 121.16 g/mol PubChem
Melting Point 95-98 °CChemicalBook
Appearance White to almost white powder/crystalCymitQuimica
CAS Number 154350-29-5PubChem

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of cyclopropanesulfonyl chloride with ammonia. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from Cyclopropanesulfonyl Chloride

Materials:

  • Cyclopropanesulfonyl chloride

  • Ammonia (aqueous solution, e.g., 28-30%)

  • Methanol

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopropanesulfonyl chloride (1.0 eq) in a minimal amount of a suitable organic solvent such as dichloromethane at room temperature.

  • Ammonolysis: Cool the solution in an ice bath to 0 °C. To the cooled solution, add an excess of aqueous ammonia (e.g., 10-15 eq) dropwise while stirring vigorously. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white solid.

Synthesis_Workflow start Start dissolve Dissolve Cyclopropanesulfonyl Chloride in Dichloromethane start->dissolve cool Cool to 0 °C dissolve->cool add_nh3 Add Aqueous Ammonia cool->add_nh3 react Stir at Room Temperature add_nh3->react workup Aqueous Workup (Separation, Washing) react->workup dry Dry with MgSO4 workup->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization concentrate->purify end This compound purify->end

Caption: Synthetic workflow for this compound.

Crystal Structure

As of the latest literature search, a definitive single-crystal X-ray diffraction study providing the detailed crystal structure of the parent this compound (C₃H₇NO₂S) is not publicly available. While the crystal structures of numerous sulfonamide derivatives have been reported, these do not provide the specific unit cell parameters, bond lengths, and bond angles for the core molecule of interest.

Researchers requiring precise crystal structure data are encouraged to perform single-crystal X-ray diffraction analysis on suitably grown crystals of this compound. A general workflow for this process is outlined below.

Crystallography_Workflow start Crystal Growth selection Crystal Selection and Mounting start->selection diffraction X-ray Diffraction Data Collection selection->diffraction processing Data Processing and Reduction diffraction->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation and Analysis refinement->validation cif Crystallographic Information File (CIF) validation->cif

Caption: General workflow for single-crystal X-ray diffraction.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of synthesized this compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is a key tool for confirming the presence of the cyclopropyl group and the sulfonamide protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.5 (m)Multiplet1HCH
~0.9 (m)Multiplet4HCH₂
~6.8 (br s)Broad Singlet2HNH₂

Table 2: ¹H NMR Data for this compound

¹³C NMR: The carbon NMR spectrum is expected to show two signals corresponding to the methine and methylene carbons of the cyclopropyl ring.

Chemical Shift (δ) ppmAssignment
~30-35CH
~5-10CH₂

Table 3: Predicted ¹³C NMR Data for this compound

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H and S=O stretching vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H Stretch
1350-1300StrongAsymmetric SO₂ Stretch
1160-1120StrongSymmetric SO₂ Stretch

Table 4: Characteristic IR Absorption Bands for this compound

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak in a high-resolution mass spectrum would correspond to its exact mass.

IonCalculated m/z
[M+H]⁺122.0270
[M+Na]⁺144.0090

Table 5: Expected High-Resolution Mass Spectrometry Data for this compound

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While the absence of a publicly available crystal structure is a notable gap in the current body of knowledge, the provided experimental protocols and compiled spectroscopic data offer a robust starting point for researchers and professionals in the fields of drug discovery and agrochemical development. The detailed methodologies and characterization information herein are intended to facilitate the effective utilization of this important chemical building block in various scientific endeavors.

cyclopropanesulfonamide CAS number 154350-29-5

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Cyclopropanesulfonamide (CAS No. 154350-29-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 154350-29-5, is a versatile chemical intermediate characterized by a strained three-membered cyclopropane ring attached to a sulfonamide group.[1] This unique structural combination imparts specific chemical properties that make it a valuable building block in modern organic synthesis. Its primary applications are in the development of pharmaceuticals, particularly as a key component in the synthesis of kinase inhibitors, and in agriculture as a herbicide safener.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, supported by experimental data and procedural outlines.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 154350-29-5General
Molecular Formula C₃H₇NO₂S[1]
Molecular Weight 121.16 g/mol [1]
Appearance White to off-white powder/crystal[1]
Melting Point 95-98 °C[4]
SMILES C1CC1S(=O)(=O)N[1]
InChIKey WMSPXQIQBQAWLL-UHFFFAOYSA-N[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from cyclopropylmagnesium bromide. This procedure avoids the isolation of the intermediate cyclopropanesulfonyl chloride, making it an efficient route.

Experimental Protocol: Synthesis from Cyclopropylmagnesium Bromide

Step 1: Formation of Cyclopropanesulfonyl Chloride

  • To a solution of cyclopropylmagnesium bromide (0.5 M in THF, 10.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at approximately -10°C, a solution of sulfur dioxide in THF (~16 wt%, 12 mmol) is added slowly over 10 minutes, maintaining the temperature between -10 to -5°C.[5]

  • The reaction mixture is then warmed to ambient temperature over 30 minutes.[5]

  • N-chlorosuccinimide (NCS, 15 mmol) is added to the mixture at -5 to 0°C.[5]

  • The reaction mixture is again warmed to ambient temperature and diluted with 50 mL of methyl tert-butyl ether.[5]

  • 50 mL of water is added, and the mixture is stirred for 5 minutes. The organic layer is separated, washed with 50 mL of brine, and then concentrated to yield crude cyclopropanesulfonyl chloride.[5]

Step 2: Amination to this compound

  • The crude cyclopropanesulfonyl chloride is dissolved in dichloromethane (CH₂Cl₂, total volume ~50 mL).[5]

  • Ammonia gas is bubbled through the solution at approximately 0°C for about 5 minutes.[5]

  • The mixture is slowly warmed to ambient temperature and stirred for 2 hours.[5]

  • The solid ammonium chloride is removed by filtration through Celite.[5]

  • The filtrate is concentrated to give the crude this compound solid.[5]

  • Recrystallization from ethyl acetate/hexane affords the pure this compound in an 80% overall yield.[5]

G cluster_synthesis Synthesis of this compound start Cyclopropylmagnesium bromide intermediate Cyclopropylsulfinate (in situ) start->intermediate + SO2 so2 Sulfur Dioxide (SO2) in THF sulfonyl_chloride Cyclopropanesulfonyl Chloride intermediate->sulfonyl_chloride + NCS ncs N-Chlorosuccinimide (NCS) product This compound sulfonyl_chloride->product + NH3 nh3 Ammonia (NH3)

Synthesis of this compound.

Applications in Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of various kinase inhibitors, which are at the forefront of targeted cancer therapy.

EGFR Inhibitors

Derivatives of this compound have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly against mutations that confer resistance to existing therapies, such as the C797S mutation in non-small cell lung cancer.[1][6]

One notable derivative, compound 5d , has demonstrated exceptional in vitro activity against EGFR kinases and cancer cell lines.[6]

TargetIC₅₀ (nM)Reference
EGFRL858R/T790M/C797S Kinase 1.37 ± 0.03[6]
EGFRdel19/T790M/C797S Kinase 1.13 ± 0.01[6]
Baf3-EGFRL858R/T790M/C797S Cells 18[6]
Baf3-EGFRdel19/T790M/C797S Cells 25[6]

Mechanistic studies have shown that these this compound derivatives can induce cell cycle arrest and apoptosis in cancer cells.[1][6]

G cluster_workflow Workflow for EGFR Inhibitor Development start This compound (Building Block) synthesis Synthesis of Derivative (e.g., 5d) start->synthesis in_vitro_kinase In Vitro Kinase Assays (EGFR Mutants) synthesis->in_vitro_kinase in_vitro_cell Cell-Based Assays (Cancer Cell Lines) synthesis->in_vitro_cell data_analysis Determine IC50 Values in_vitro_kinase->data_analysis in_vitro_cell->data_analysis mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis) data_analysis->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Drug Discovery Workflow.

Application in Agriculture: Herbicide Safeners

This compound derivatives, such as cyprosulfamide, are utilized as herbicide safeners. These compounds protect crops, particularly maize, from the phytotoxic effects of certain herbicides without compromising the herbicide's efficacy against weeds.[3]

Mechanism of Action

The protective action of these safeners is primarily attributed to the enhancement of the crop's natural detoxification pathways for the herbicide. This involves the induction of two key enzyme families:

  • Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of the herbicide with glutathione, rendering it more water-soluble and less toxic, and facilitating its sequestration into the vacuole.[7]

  • Cytochrome P450 Monooxygenases (P450s): These enzymes are involved in the oxidative metabolism of the herbicide, often as a primary step before conjugation.[4]

The safener is recognized by the crop plant, which triggers the increased expression and activity of these detoxifying enzymes, leading to a faster metabolism of the herbicide and thus, enhanced crop tolerance.[3][4]

G cluster_safener Herbicide Safener Mechanism of Action herbicide Herbicide Application crop Maize Plant herbicide->crop safener This compound Derivative (Safener) safener->crop induction Induction of Detoxification Enzymes crop->induction Safener Recognition gst Glutathione S-Transferases (GSTs) induction->gst p450 Cytochrome P450s induction->p450 metabolism Enhanced Herbicide Metabolism gst->metabolism p450->metabolism detoxification Herbicide Detoxification and Sequestration metabolism->detoxification protection Crop Protection detoxification->protection

Herbicide Safener Signaling Pathway.

Potential Antimicrobial Activity

While specific studies on the antimicrobial properties of the parent this compound are limited, the broader class of compounds containing a cyclopropane ring has been investigated for antibacterial and antifungal activities.[4][8] For instance, certain amide derivatives of cyclopropane have shown moderate inhibitory activity against Staphylococcus aureus and Escherichia coli.[4] This suggests that this compound could be a valuable scaffold for the development of novel antimicrobial agents. Further research is warranted to determine the specific minimum inhibitory concentrations (MICs) of this compound and its derivatives against a range of pathogenic microorganisms.

Conclusion

This compound (CAS No. 154350-29-5) is a chemical intermediate of significant interest due to its versatile applications in both the pharmaceutical and agricultural sectors. Its unique structure makes it an ideal building block for the synthesis of advanced kinase inhibitors aimed at overcoming drug resistance in cancer. Furthermore, its derivatives have proven effective as herbicide safeners, enhancing crop protection through the induction of metabolic detoxification pathways. While its intrinsic antimicrobial properties require further investigation, the cyclopropane moiety is a recognized pharmacophore in this field. This technical guide has provided a detailed overview of the synthesis, properties, and key applications of this compound, offering a valuable resource for researchers and developers in the chemical and life sciences.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cyclopropanesulfonamide

Introduction

This compound is an organic compound featuring a unique structural combination of a strained three-membered cyclopropane ring and a sulfonamide functional group.[1] This arrangement imparts distinct physicochemical properties that make it a valuable building block in medicinal chemistry and pharmaceutical synthesis.[1][2] The sulfonamide group is a well-established pharmacophore, and its combination with the rigid cyclopropane moiety allows for the creation of conformationally constrained molecules, which can enhance binding affinity and selectivity for biological targets.[2][3][4] Consequently, this compound and its derivatives are of significant interest for developing novel therapeutic agents, particularly in oncology.[5]

Core Properties of this compound

The fundamental properties of this compound are summarized below. This data is essential for its application in synthesis and drug design.

PropertyValueSource(s)
Molecular Formula C₃H₇NO₂S[1][6]
Molecular Weight 121.16 g/mol [6][7]
CAS Number 154350-29-5, 154350-28-4[6]
Appearance White to off-white solid/powder to crystal[1][8]
Melting Point 95-106 °C[9]
IUPAC Name This compound[6]
InChI Key WMSPXQIQBQAWLL-UHFFFAOYSA-N[1][6]
SMILES NS(=O)(=O)C1CC1

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its utilization in research and development. Several methods have been documented, with a common approach involving the cyclization of a linear precursor.

Protocol 1: Synthesis from Cyclopropanesulfonyl Chloride

This method provides a direct route to the target compound from a commercially available starting material.

Experimental Details:

  • Starting Material: Cyclopropanesulfonyl chloride.[8]

  • Procedure:

    • Dissolve cyclopropanesulfonyl chloride (0.400 mL, 3.95 mmol) in methanol (3.0 mL).[8]

    • Cool the solution to 0 °C.[8]

    • Add ammonium hydroxide solution (15 mL) and stir the reaction mixture.[8]

    • Allow the reaction to proceed for 16 hours, during which it can be stirred at 0 °C or allowed to warm to room temperature.[8]

    • Remove the methanol by distillation under reduced pressure.[8]

    • Extract the remaining aqueous mixture with ethyl acetate.[8]

    • Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the final product as a white solid.[8]

  • Yield: Approximately 52%.[8]

  • Confirmation: The product structure can be confirmed using ¹H NMR spectroscopy.[8]

Protocol 2: Multi-step Synthesis via Ring Closure

This protocol involves the construction of the cyclopropane ring from an acyclic precursor, offering an alternative synthetic strategy.

Experimental Details:

  • Step A: Formation of N-tert-butyl-(3-chloro)propyl sulfonamide

    • Prepare a solution of tert-butylamine (0.50 mol) and triethylamine (0.50 mol) in toluene (400 mL).[10][11]

    • Cool the solution to 0-5 °C.[10][11]

    • Add 3-chloropropane sulfonyl chloride (0.41 mol) over 30-60 minutes.[10][11]

    • Stir the mixture at 5 °C for 10 minutes, then allow it to warm to room temperature.[10][11]

    • Wash the reaction mixture with 1 M hydrochloric acid and then with water.[10][11]

    • The resulting organic layer containing the intermediate is used for the next step.[10][11]

  • Step B: Ring Closing Reaction

    • Partially distill the toluene from the previous step and add tetrahydrofuran (THF).[10][11]

    • Cool the mixture to between -50 °C and -20 °C (e.g., -30 °C).[10]

    • Add at least two equivalents of an n-alkyl lithium base, such as n-butyl lithium (BuLi, 15% in hexane).[10][11]

    • After 30 minutes, warm the mixture to 0 °C and quench with water.[10][11]

    • Separate the organic layer, which now contains the N-tert-butyl this compound intermediate.[10]

  • Step C: Cleavage of the tert-Butyl Group

    • Concentrate the organic layer from the previous step.[10][11]

    • Treat the residue with formic acid at 70-90 °C for approximately 20 hours.[10]

    • During the reaction, bubble a slight stream of nitrogen through the solution.[10][11]

    • After the reaction is complete, concentrate the mixture to dryness to obtain the final this compound product.[10]

G cluster_0 Protocol 2: Multi-step Synthesis start 3-Chloropropane Sulfonyl Chloride + tert-Butylamine stepA Step A: Sulfonamide Formation start->stepA intermediate1 N-tert-butyl-(3-chloro) propyl sulfonamide stepA->intermediate1 stepB Step B: Ring Closure (n-BuLi) intermediate1->stepB intermediate2 N-tert-butyl This compound stepB->intermediate2 stepC Step C: Deprotection (Formic Acid) intermediate2->stepC end_product This compound stepC->end_product

Caption: Workflow for the multi-step synthesis of this compound.

Biological Activity and Drug Development Applications

The rigid cyclopropane scaffold and the versatile sulfonamide group make this compound derivatives attractive candidates for drug development.[2] They have been investigated for a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[12][13][14]

Inhibition of EGFR in Non-Small Cell Lung Cancer (NSCLC)

A significant application of this compound is in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), particularly for treating drug-resistant mutations in NSCLC.[5] The C797S mutation in EGFR prevents the binding of third-generation inhibitors, leading to treatment resistance.[5]

Researchers have designed and synthesized novel this compound derivatives that act as targeted inhibitors of this EGFR C797S mutation.[5] One such derivative, compound 5d , demonstrated high selectivity and potent anti-tumor activity both in vitro and in vivo.[5]

Mechanism of Action: The this compound derivative 5d was shown to inhibit the EGFR and mTOR signaling pathways.[5] This inhibition leads to several downstream effects that suppress cancer cell proliferation:

  • Cell Cycle Arrest: The compound induces cell cycle arrest in the G2/M phase.[5]

  • Induction of Apoptosis: It promotes programmed cell death (apoptosis) by increasing levels of apoptotic proteins like cleaved caspase-3.[5]

  • DNA Damage: The derivative causes DNA damage within the cancer cells.[5]

By targeting these critical pathways, this compound derivatives can overcome resistance mechanisms and effectively inhibit the growth of mutated lung cancer cells.[5]

EGFR Signaling Pathway Inhibition cluster_cell Cancer Cell EGF Growth Factor (e.g., EGF) EGFR EGFR Receptor (with C797S Mutation) EGF->EGFR Binds & Activates mTOR_pathway mTOR Pathway EGFR->mTOR_pathway Activates Inhibitor This compound Derivative (5d) Inhibitor->EGFR Inhibits Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces G2M_Arrest G2/M Cell Cycle Arrest Inhibitor->G2M_Arrest Induces Proliferation Cell Proliferation & Survival mTOR_pathway->Proliferation Promotes

Caption: Inhibition of the EGFR/mTOR pathway by a this compound derivative.

References

fundamental reactivity of the cyclopropane ring in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Fundamental Reactivity of the Cyclopropane Ring in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Nature of the Cyclopropane Ring

The cyclopropane ring, the smallest of the carbocycles, is a prevalent and versatile structural motif in medicinal chemistry.[1][2] Its incorporation into drug candidates is a widely adopted strategy to address various challenges encountered during the drug discovery process.[3] More than 60 FDA-approved pharmaceutical agents feature this three-membered ring, highlighting its significance in modern therapeutics, with applications ranging from treatments for COVID-19 and hepatitis C to asthma and HIV/AIDS.[4][5]

The unique reactivity and conformational properties of the cyclopropane ring stem from its significant ring strain.[6] The internal C-C-C bond angles are constrained to 60°, a substantial deviation from the ideal 109.5° tetrahedral angle for sp³ hybridized carbons.[7][8] This deviation results in significant angle strain and torsional strain, as the C-H bonds are forced into an eclipsed conformation.[7][8][9] The total ring strain is estimated to be around 28 kcal/mol, which substantially weakens the C-C bonds compared to those in acyclic alkanes.[7] Consequently, cyclopropane is more reactive than other cycloalkanes and is often described as being "spring-loaded," with the relief of ring strain serving as a potent driving force for chemical reactions.[9]

Key features that define the cyclopropane ring's role in medicinal chemistry include:

  • High Ring Strain: The primary driver of its unique reactivity.[6][7]

  • Enhanced π-character: The C-C bonds possess increased p-orbital character, influencing their electronic properties.[3]

  • Structural Rigidity: The ring locks substituents into well-defined spatial orientations, making it a valuable tool for conformational constraint.[5][10]

  • Metabolic Stability: The C-H bonds are shorter and stronger than those in alkanes, often leading to increased resistance to metabolic degradation.[3][11]

This guide provides an in-depth exploration of the fundamental reactivity of the cyclopropane ring and its strategic application in contemporary drug design and development.

Fundamental Reactivity

The high ring strain energy of approximately 28 kcal/mol is the principal factor governing the reactivity of cyclopropanes.[7] This inherent instability makes the ring susceptible to cleavage under conditions that would not affect other alkanes, primarily through ring-opening reactions. The nature of the substituents on the ring dictates the specific reaction pathways.

Ring-Opening Reactions

The thermodynamic driving force for ring-opening reactions is the release of over 100 kJ/mol (approximately 24 kcal/mol) of strain energy.[12]

  • Reactions with Nucleophiles: Cyclopropanes bearing electron-accepting groups (e.g., nitrile, ester) are potent electrophiles.[12][13] They undergo polar, Sₙ2-type ring-opening reactions when treated with strong nucleophiles like thiophenolates or azide ions.[12][13][14] The nucleophilic attack is often directed to one of the carbon atoms of the C-C bond polarized by the electron-withdrawing group.[12]

  • Reactions with Electrophiles: In the absence of electron-withdrawing groups, the cyclopropane ring can react with strong electrophiles. The C-C bonds, having significant p-character, can act as a nucleophile, leading to ring opening.

  • Radical Reactions: The weak C-C bonds can be cleaved homolytically. This reactivity is harnessed in certain synthetic methods that proceed via radical intermediates.[4]

The reactivity of substituted cyclopropanes can be finely tuned. For instance, 1-acceptor-2-donor-substituted cyclopropanes exhibit enhanced reactivity towards nucleophiles due to the polarized C1-C2 bond.[12]

Table 1: Quantitative Data on Cyclopropane Ring Strain and Bond Energies
ParameterValueComparison to Acyclic AlkaneReference(s)
Total Ring Strain~28 kcal/molCyclohexane: ~0 kcal/mol[7]
C-C-C Bond Angle60°Ideal sp³ Angle: 109.5°[7][8]
C-C Bond Dissociation Energy~65 kcal/molTypical C-C Bond: 80-85 kcal/mol[9]
C-C Bond Length1.51 ÅAlkane C-C Bond: 1.54 Å[3]

The Cyclopropane Ring as a Versatile Bioisostere

One of the most powerful applications of the cyclopropane ring in medicinal chemistry is its use as a bioisostere—a chemical substituent that can replace another group without significantly altering the biological activity.[2][15] Its unique steric and electronic properties allow it to mimic various functional groups, often with added benefits.[2]

  • gem-Dimethyl Group Replacement: The cyclopropane ring is a common isostere for the gem-dimethyl group.[5] This substitution can improve metabolic stability by blocking a potential site of oxidation and can also enhance potency and selectivity by providing a more rigid scaffold.[5]

  • Alkene and Phenyl Ring Mimic: The π-character of the cyclopropane C-C bonds allows it to serve as a stable, non-planar replacement for alkenes and, in some contexts, phenyl rings.[5] This can improve metabolic stability and solubility by increasing the fraction of sp³ carbons (Fsp³).[5]

  • Conformational Locking: The rigidity of the cyclopropane ring is used to constrain the conformation of flexible side chains in a drug molecule.[3][5] This pre-organization can lead to a more favorable entropic contribution to binding affinity and thus enhance potency.[3]

The strategic incorporation of cyclopropane can lead to significant improvements in a drug candidate's profile, including:

  • Enhanced metabolic stability and reduced plasma clearance.[3][16]

  • Improved target binding potency and selectivity.[5][16]

  • Increased aqueous solubility and membrane permeability.[5][16]

  • Mitigation of off-target effects and toxicity.[3][16]

Diagram 1: Bioisosteric Replacement Strategy

This diagram illustrates the decision-making process for employing a cyclopropane ring to address common issues in drug development.

Bioisostere_Strategy Problem Drug Development Challenge (e.g., Poor Metabolic Stability, Low Potency, Off-Target Effects) Strategy Consider Bioisosteric Replacement Problem->Strategy Identify Identify Labile or Suboptimal Group (e.g., gem-dimethyl, alkene) Strategy->Identify Replace Introduce Cyclopropane Ring Identify->Replace Outcome Assess Improved Properties Replace->Outcome Potency Enhanced Potency/ Selectivity Outcome->Potency Stability Increased Metabolic Stability Outcome->Stability PK Improved PK Profile (Solubility, Permeability) Outcome->PK Toxicity Reduced Toxicity Outcome->Toxicity Enzyme_Inhibition cluster_0 Enzyme Active Site Enzyme Enzyme (e.g., Protease, MAO) Nucleophile Active Site Nucleophile (e.g., Cys, Ser) RingOpening Nucleophilic Attack & Ring Opening Nucleophile->RingOpening Attacks strained ring Drug Cyclopropane-containing Inhibitor Binding Non-covalent Binding Drug->Binding Binding->Enzyme Enters active site Binding->RingOpening CovalentAdduct Covalent Enzyme-Inhibitor Adduct RingOpening->CovalentAdduct Inactivation Enzyme Inactivation CovalentAdduct->Inactivation Metabolic_Stability_Workflow Start Start: Prepare Reagents (Compound, Microsomes, Buffer) Prewarm Pre-warm Microsome/ Buffer Mix to 37°C Start->Prewarm Initiate Initiate Reaction: Add Compound & NADPH Prewarm->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction with Cold Acetonitrile (+IS) Sample->Quench Process Centrifuge to Precipitate Proteins & Collect Supernatant Quench->Process Analyze Analyze by LC-MS/MS Process->Analyze Calculate Calculate t½ and CLint Analyze->Calculate End End: Report Results Calculate->End

References

The Cyclopropyl Group: A Comprehensive Technical Guide to its Electronic and Steric Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl group, a three-membered carbocycle, is a unique and powerful substituent in molecular design. Its inherent ring strain and unusual bonding characteristics impart a distinct electronic and steric profile that deviates significantly from other alkyl moieties. This technical guide provides an in-depth analysis of the electronic and steric effects of the cyclopropyl group, presenting quantitative data, detailed experimental methodologies, and conceptual frameworks relevant to researchers in chemistry and drug development.

Electronic Effects of the Cyclopropyl Group

The electronic nature of the cyclopropyl group is paradoxical, exhibiting both electron-withdrawing and electron-donating properties. This duality stems from its unique bonding structure, which can be understood through the Walsh orbital model.

The Walsh Orbital Model: A "Pseudo-π" System

Unlike typical sp³-hybridized alkanes, the carbon atoms in a cyclopropane ring cannot achieve ideal tetrahedral bond angles (109.5°). The internuclear C-C-C bond angles are constrained to 60°, leading to significant angle strain. To accommodate this, the C-C bonding orbitals have a higher degree of p-character than in a typical alkane, and the C-H bonds have correspondingly more s-character. This rehybridization results in "bent" or "banana" bonds for the C-C framework.[1][2][3]

The Walsh model provides a molecular orbital description of this bonding.[4][5][6] It considers the cyclopropane ring to be constructed from the interaction of three CH₂ fragments. The resulting molecular orbitals include a set of high-lying orbitals with π-type symmetry. These orbitals, often referred to as the Walsh orbitals of e' symmetry in the D₃h point group, are responsible for the cyclopropyl group's ability to act as a potent π-electron donor.[4][7][8] This "pseudo-π" or "unsaturated" character allows the cyclopropyl group to engage in conjugation with adjacent p-orbitals and π-systems, stabilizing adjacent carbocations and influencing the electronic properties of aromatic rings.[9][10]

Walsh_Orbitals Walsh Orbital Model of Cyclopropane cluster_CH2 3 x CH₂ Fragments cluster_Cyclopropane Cyclopropane MOs CH2_orbitals sp² hybrid p orbital e_prime_bonding e' (bonding) (π-type HOMO) CH2_orbitals->e_prime_bonding combination a1g_bonding a₁' (bonding) (σ-type) CH2_orbitals->a1g_bonding combination e_prime_antibonding e' (antibonding) CH2_orbitals->e_prime_antibonding combination

Caption: Walsh Orbital Model of Cyclopropane.
Quantitative Description of Electronic Effects

The electronic influence of the cyclopropyl group is quantified using Hammett and Taft parameters. These parameters provide a numerical scale for the electron-donating or electron-withdrawing ability of a substituent, separated into inductive and resonance components.

ParameterValueDescription
Hammett Constant (σp) -0.21Describes the overall electronic effect from the para position, indicating a net electron-donating character.[9]
Hammett Constant (σm) -0.07Describes the electronic effect from the meta position, suggesting a weaker electron-donating effect primarily through induction.
Field/Inductive (F) +0.02Represents the inductive/field effect. The positive value indicates a weak electron-withdrawing inductive effect due to the higher s-character of the C-H bonds.[9]
Resonance (R) -0.23Represents the resonance effect. The negative value confirms its strong electron-donating character through π-conjugation.[9]

Steric Effects of the Cyclopropyl Group

The small, rigid nature of the cyclopropyl ring imparts distinct steric properties that can be exploited in molecular design.

Taft Steric Parameter (Es)

The steric bulk of the cyclopropyl group is quantified by the Taft steric parameter, E_s.

ParameterValueDescription
Taft Steric Parameter (E_s) -0.63Quantifies the steric bulk of the substituent. This value is comparable to that of a methyl group, indicating a relatively small steric footprint.[9]
The Thorpe-Ingold Effect

The Thorpe-Ingold effect, or gem-dialkyl effect, describes the acceleration of intramolecular reactions, such as cyclizations, due to steric compression.[4][11][12] When a cyclopropyl group is part of a reacting chain, its rigid structure can influence the conformation of the molecule, bringing reactive ends closer together and thus increasing the rate of cyclization. This is attributed to a decrease in the internal bond angle between the substituents on the carbon bearing the gem-dialkyl or spirocyclic group, which in turn reduces the distance between the reacting functional groups.[13][14][15]

Thorpe_Ingold_Effect Thorpe-Ingold Effect in Cyclization cluster_acyclic Acyclic Precursor cluster_transition_state Transition State cluster_cyclic Cyclic Product A X-(CH₂)n-Y TS_A [X...Y] A->TS_A k_A B X-C(c-Pr)-(CH₂)n-Y TS_B [X...Y] (Favored) B->TS_B k_B (k_B > k_A) B->TS_B note Cyclopropyl group reduces the angle between X and the chain, favoring the transition state for cyclization. B->note P_A Cyclized Product TS_A->P_A P_B Cyclized Product TS_B->P_B

Caption: The Thorpe-Ingold effect promoting cyclization.
The "Cyclopropyl Effect" on Conformation

Recent studies have unveiled a "cyclopropyl effect" where a spiro-fused cyclopropane ring on a cyclohexane system can surprisingly favor an axial orientation for an adjacent bulky substituent.[6][7] This is contrary to the general principle that bulky groups prefer the equatorial position to minimize steric hindrance. This effect is attributed to increased torsional strain in the equatorial conformer due to the geometric constraints imposed by the cyclopropane ring.[7] This conformational control element has significant implications for the design of molecules where specific spatial arrangements are crucial for biological activity.

Experimental Protocols for Characterizing Cyclopropyl Effects

The quantitative parameters described above are determined through specific experimental procedures.

Determination of Hammett Constants (σ)

Hammett constants are typically determined by measuring the equilibrium or rate constants of reactions of substituted benzene derivatives. The ionization of substituted benzoic acids is a common method.[1][15][16][17][18][19]

Experimental Workflow: pKa Determination of p-Cyclopropylbenzoic Acid

  • Synthesis: Synthesize p-cyclopropylbenzoic acid and the parent benzoic acid.

  • Solution Preparation: Prepare solutions of known concentrations of each acid in a suitable solvent system (e.g., 50% ethanol-water).

  • Titration: Titrate each solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature (25 °C).

  • pH Measurement: Monitor the pH of the solution throughout the titration using a calibrated pH meter.

  • pKa Calculation: Determine the pKa value, which is the pH at the half-equivalence point of the titration.

  • Hammett Constant Calculation: Calculate the Hammett constant (σ) using the following equation: σ = pKa (benzoic acid) - pKa (p-cyclopropylbenzoic acid)

Hammett_Protocol Workflow for Hammett Constant Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis synthesis Synthesize Substituted and Unsubstituted Benzoic Acids solution Prepare Standardized Acid and Base Solutions synthesis->solution titration Potentiometric Titration solution->titration ph_monitoring Monitor pH vs. Volume of Base titration->ph_monitoring pka_calc Determine pKa (pH at half-equivalence) ph_monitoring->pka_calc sigma_calc Calculate σ = pKa(H) - pKa(X) pka_calc->sigma_calc

Caption: Workflow for Hammett constant determination.
Determination of Taft Steric Parameters (Es)

Taft steric parameters are determined from the rates of acid-catalyzed hydrolysis of esters.[20][21] The relative rate of hydrolysis compared to a standard ester (usually methyl acetate) provides a measure of the steric hindrance of the substituent in the acyl portion of the ester.

Spectroscopic and Crystallographic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for probing the electronic effects of the cyclopropyl group. The chemical shifts of nuclei in a molecule are sensitive to the local electronic environment. For instance, the upfield chemical shift of the cyclopropyl protons (around 0.22 ppm) is a characteristic feature attributed to ring current effects.[5][9][22][23][24] Changes in the chemical shifts of adjacent aromatic protons or carbons upon introduction of a cyclopropyl group can provide qualitative and quantitative information about its electron-donating or -withdrawing nature.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of molecules, including bond lengths, bond angles, and conformations.[8][14][25][26][27][28] For cyclopropyl-containing compounds, crystallographic data can reveal distortions in the cyclopropane ring and the preferred orientation of the cyclopropyl group relative to adjacent functionalities, offering direct evidence of steric and electronic interactions.

Implications for Drug Design and Development

The unique electronic and steric properties of the cyclopropyl group make it a valuable substituent in medicinal chemistry.[19][29][30][31]

  • Modulation of Physicochemical Properties: The ability of the cyclopropyl group to act as a π-donor can be used to fine-tune the electronics of a molecule, impacting its pKa, reactivity, and interaction with biological targets.

  • Metabolic Stability: The C-H bonds of a cyclopropyl group are stronger than those in other alkyl groups, which can lead to increased metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[30]

  • Conformational Constraint: The rigidity of the cyclopropyl ring can be used to lock a molecule into a specific conformation, which can enhance binding affinity to a biological target and improve selectivity.[29]

  • Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other groups, such as a vinyl group or a gem-dimethyl group, offering a way to modulate properties while maintaining a similar spatial arrangement.

Conclusion

The cyclopropyl group is a multifaceted substituent with a rich and complex interplay of electronic and steric effects. Its "pseudo-π" system allows it to act as a potent electron donor through resonance, while its unique geometry imparts distinct steric properties that can be leveraged for conformational control and the acceleration of intramolecular reactions. A thorough understanding of these effects, quantified by parameters such as Hammett and Taft constants and elucidated through experimental techniques like NMR and X-ray crystallography, is crucial for the rational design of novel molecules with tailored properties in the fields of chemical research and drug discovery.

References

The Dawn of a Medical Revolution: A Technical Guide to the Historical Discovery and Development of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery of sulfonamides, the first class of synthetic antimicrobial agents, and their subsequent development. From the initial serendipitous observation to the elucidation of their mechanism of action and the dawn of the antibiotic era, this paper provides a comprehensive overview for researchers, scientists, and drug development professionals. The content herein details the pivotal experiments, quantitative data on their efficacy, and the logical workflows that defined early antimicrobial drug discovery.

The Serendipitous Discovery of Prontosil

The journey of sulfonamides began in the early 20th century, rooted in the German dye industry. Scientists at the time, influenced by Paul Ehrlich's concept of a "magic bullet," hypothesized that dyes capable of selectively staining bacteria could be modified to possess antimicrobial properties.[1] This line of inquiry led to the synthesis of numerous compounds, but it was not until the work of German physician and researcher Gerhard Domagk at Bayer AG that a breakthrough was achieved.

In 1932, Domagk, while screening a series of azo dyes synthesized by chemists Josef Klarer and Fritz Mietzsch, discovered a red dye named Prontosil rubrum that exhibited remarkable antibacterial effects in mice infected with Streptococcus pyogenes.[2][3][4] A crucial early experiment demonstrated that all mice infected with a lethal dose of streptococci and subsequently treated with Prontosil survived, whereas the untreated control group succumbed to the infection.[5] This marked the first demonstration of a synthetic compound's ability to cure a systemic bacterial infection. Domagk's groundbreaking findings, which he cautiously withheld until further clinical evidence was available, were finally published in 1935 and earned him the 1939 Nobel Prize in Physiology or Medicine.[2][5]

Interestingly, Prontosil was effective in vivo (within a living organism) but inactive in vitro (in a test tube).[6] This observation puzzled researchers until a team at the Pasteur Institute in Paris, led by Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, discovered in 1935 that Prontosil was a prodrug.[7] It was metabolized in the body to release its active component, para-aminobenzenesulfonamide, more commonly known as sulfanilamide.[3][6][7] This discovery was pivotal, as sulfanilamide was a much simpler molecule, unpatented, and easier to synthesize, leading to its widespread production and use.

Elucidating the Mechanism of Action: Inhibition of Folic Acid Synthesis

The discovery of sulfanilamide as the active agent spurred intensive research into its mechanism of action. It was determined that sulfonamides are bacteriostatic, meaning they inhibit bacterial growth rather than killing the bacteria directly, allowing the host's immune system to clear the infection.[8] The breakthrough in understanding how they achieved this came with the realization that sulfonamides are structural analogs of para-aminobenzoic acid (PABA).[9]

Bacteria, unlike humans who obtain folic acid (vitamin B9) from their diet, must synthesize it de novo.[10] Folic acid is a crucial precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[11] The bacterial folic acid synthesis pathway involves a key enzyme, dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA and dihydropteridine pyrophosphate.[8][12] Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS, blocking the synthesis of dihydrofolic acid and, consequently, halting bacterial growth and replication.[8][9][10]

Folic_Acid_Synthesis_Pathway

Development of Sulfonamide Derivatives and the Rise of Resistance

The discovery of sulfanilamide's mechanism of action opened the door for medicinal chemists to synthesize and test thousands of its derivatives.[13] This led to the development of new sulfonamides with improved properties, such as enhanced potency, broader spectrum of activity, better solubility, and reduced toxicity. Notable examples include sulfapyridine, effective against pneumonia, sulfacetamide for urinary tract infections, and sulfathiazole, which was widely used during World War II.[13]

However, the widespread use of sulfonamides inevitably led to the emergence of bacterial resistance.[14] Bacteria developed resistance through several mechanisms, primarily through mutations in the folP gene, which codes for the DHPS enzyme.[14] These mutations result in an altered enzyme that has a lower affinity for sulfonamides while still being able to bind to PABA, thus rendering the drug ineffective.[14] Another significant mechanism is the acquisition of alternative, resistant forms of the folP gene via horizontal gene transfer on plasmids.[15]

Quantitative Data on Sulfonamide Efficacy

The efficacy of sulfonamides is quantitatively measured by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. The following table summarizes representative MIC values for some common sulfonamides against various bacterial strains.

SulfonamideBacterial StrainMIC (µg/mL)Reference
SulfamethoxazoleEscherichia coli (K1 strain)1.14[16]
SulfamethoxazoleEscherichia coli (clinical isolates)0.03 - >64[17][18]
SulfadiazineStaphylococcus aureus (ATCC 25923)64 - 256[19]
SulfisoxazoleEscherichia coli≤ 256[20]

Note: MIC values can vary significantly depending on the bacterial strain, testing methodology, and the presence of resistance mechanisms.

Key Experimental Protocols

The discovery and development of sulfonamides were underpinned by rigorous experimental methodologies. Below are detailed protocols for some of the key experiments.

Domagk's Initial In Vivo Efficacy Study of Prontosil

Objective: To determine the efficacy of Prontosil in treating systemic streptococcal infections in a murine model.

Methodology:

  • Infection: A group of mice (e.g., n=26) were infected with a lethal dose of a virulent strain of Streptococcus pyogenes via intraperitoneal injection.[5]

  • Grouping: The mice were divided into a treatment group (e.g., n=12) and a control group (e.g., n=14).[5]

  • Treatment: The treatment group received a single oral or subcutaneous dose of Prontosil. The control group received no treatment.

  • Observation: The mice were observed over a period of several days, and mortality rates were recorded for both groups.

  • Results: Domagk observed that all the mice in the Prontosil-treated group survived, while all the mice in the untreated control group died within four days.[5]

In Vitro Antibacterial Activity Assay of Sulfanilamide (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of sulfanilamide against a specific bacterial strain.

Methodology:

  • Preparation of Sulfanilamide Solutions: A stock solution of sulfanilamide is prepared and then serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate, containing the different concentrations of sulfanilamide, is inoculated with the prepared bacterial suspension. A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.[21]

  • Result Interpretation: The MIC is determined as the lowest concentration of sulfanilamide at which there is no visible growth of bacteria.[21]

Chemical Synthesis of Prontosil

The synthesis of Prontosil involves a two-step process: diazotization of sulfanilamide followed by azo coupling with m-phenylenediamine.[1][15]

Step 1: Diazotization of Sulfanilamide

  • Sulfanilamide is dissolved in dilute hydrochloric acid and cooled to 0-5°C in an ice bath.

  • A solution of sodium nitrite is added dropwise to the cooled sulfanilamide solution while maintaining the low temperature. This reaction forms the diazonium salt of sulfanilamide.

Step 2: Azo Coupling

  • m-Phenylenediamine is dissolved in an aqueous solution.

  • The freshly prepared diazonium salt solution is slowly added to the m-phenylenediamine solution. The reaction mixture is kept cool.

  • The pH is adjusted to be slightly alkaline (e.g., pH ~8) with the addition of a base like sodium bicarbonate to facilitate the coupling reaction.[1]

  • The resulting red precipitate, Prontosil, is collected by filtration, washed, and dried.

Sulfonamide Drug Discovery and Development Workflow

The discovery of Prontosil and the subsequent development of other sulfonamides established a foundational workflow for antimicrobial drug discovery that is still relevant today.

Drug_Discovery_Workflow

Conclusion

The discovery of sulfonamides represents a landmark achievement in the history of medicine, heralding the beginning of the antibiotic era and saving countless lives. The journey from a simple dye to a life-saving therapeutic laid the groundwork for modern antimicrobial drug discovery and development. This technical guide has provided a comprehensive overview of this historical and scientific journey, from the initial discovery of Prontosil to the elucidation of the mechanism of action, the development of new derivatives, and the experimental methodologies that were instrumental in this process. The legacy of sulfonamides continues to inform and inspire the ongoing search for novel antimicrobial agents in the face of growing antibiotic resistance.

References

The Cornerstone of Modern Therapeutics: A Technical Guide to the Nomenclature and Classification of Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the nomenclature and classification of sulfonamide compounds, intended for researchers, scientists, and drug development professionals. This document delves into the systematic naming conventions, diverse classification systems, and varied mechanisms of action that characterize this critical class of therapeutic agents. Detailed experimental protocols for assessing the biological activity of sulfonamides are also provided, alongside a consolidated summary of key physicochemical properties to facilitate comparative analysis.

Nomenclature of Sulfonamide Compounds

The systematic nomenclature of sulfonamides follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). The core of a sulfonamide is the sulfamoyl group (-SO₂NH₂).

According to IUPAC, sulfonamides are named as amides of sulfonic acids (R-SO₂-OH).[1][2] The naming convention prioritizes the sulfonamide group over many other functional groups, such as amines.[3]

Key IUPAC Nomenclature Rules:

  • Parent Chain: If the sulfonamide group is attached to an acyclic chain, the chain is named as the parent alkane, and "-sulfonamide" is added as a suffix.

  • Aromatic Systems: When the sulfonamide group is attached to a benzene ring, the parent name is "benzenesulfonamide".[3]

  • Substituents on Nitrogen: Substituents on the amide nitrogen are indicated by the prefix "N-", followed by the name of the substituent group. For instance, N-methylbenzenesulfonamide.[1]

  • Substituents on the Ring: The position of substituents on an aromatic ring is indicated by numerical locants, with the carbon atom attached to the sulfonamide group being C1.[3]

  • Priority of Functional Groups: When a functional group with higher priority than the sulfonamide group is present, the sulfonamide moiety is named as a substituent using the prefix "sulfamoyl-".[4]

Examples:

  • Sulfanilamide: The IUPAC name is 4-aminobenzenesulfonamide.[5]

  • Sulfamethoxazole: The IUPAC name is 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide.[6]

  • Sulfadiazine: The IUPAC name is 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide.[5]

Classification of Sulfonamide Compounds

Sulfonamides are a broad class of compounds and can be classified based on several criteria, including their chemical structure, therapeutic application, and pharmacokinetic properties.

Classification Based on Chemical Structure
  • N¹-Substituted Sulfonamides: The majority of clinically used sulfonamides fall into this category, where one of the hydrogen atoms of the amide nitrogen is replaced by a substituent, often a heterocyclic ring (e.g., sulfadiazine, sulfamethoxazole).[7]

  • N⁴-Substituted Sulfonamides (Prodrugs): In these compounds, the amino group at the N⁴ position is modified. A classic example is Prontosil, which is metabolized in vivo to the active form, sulfanilamide.[7]

  • Both N¹ and N⁴ Substituted Sulfonamides: These are typically designed for specific purposes, such as targeting the gastrointestinal tract (e.g., succinylsulfathiazole, phthalylsulfathiazole).[7][8]

  • Non-aniline Sulfonamides: These compounds lack the characteristic p-aminobenzenesulfonamide structure (e.g., mafenide).[9]

Figure 1. Classification of Sulfonamides by Chemical Structure Sulfonamides Sulfonamides N1_Substituted N¹-Substituted Sulfonamides->N1_Substituted N4_Substituted N⁴-Substituted (Prodrugs) Sulfonamides->N4_Substituted N1_N4_Substituted N¹ and N⁴ Substituted Sulfonamides->N1_N4_Substituted Non_Aniline Non-Aniline Sulfonamides->Non_Aniline

Figure 1. Classification of Sulfonamides by Chemical Structure
Classification Based on Therapeutic Use

Sulfonamides have a wide range of pharmacological activities and are classified accordingly:

  • Antibacterial Agents: These are the most well-known class of sulfonamides and are used to treat bacterial infections.[10][11]

  • Diuretics: This class includes thiazide and loop diuretics, which are used to treat hypertension and edema.[10][12]

  • Anticonvulsants: Certain sulfonamides exhibit anticonvulsant properties.

  • Anti-inflammatory Agents: A notable example is celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain.[11]

  • Carbonic Anhydrase Inhibitors: These are used in the treatment of glaucoma, altitude sickness, and certain types of epilepsy.[13]

  • Antidiabetic Agents: The sulfonylurea class of drugs, used to treat type 2 diabetes, are sulfonamide derivatives.

Figure 2. Therapeutic Classification of Sulfonamides Therapeutic_Uses Therapeutic Uses of Sulfonamides Antibacterial Antibacterial Therapeutic_Uses->Antibacterial Diuretic Diuretic Therapeutic_Uses->Diuretic Anti_inflammatory Anti-inflammatory Therapeutic_Uses->Anti_inflammatory Carbonic_Anhydrase_Inhibitors Carbonic Anhydrase Inhibitors Therapeutic_Uses->Carbonic_Anhydrase_Inhibitors Antidiabetic Antidiabetic Therapeutic_Uses->Antidiabetic Figure 3. Antibacterial Mechanism of Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Bacterial_Growth Bacterial Growth and Reproduction Folic_Acid->Bacterial_Growth Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition Figure 4. Workflow for MIC Determination start Start prepare_plate Prepare serial dilutions of sulfonamide in a 96-well plate start->prepare_plate prepare_inoculum Prepare standardized bacterial inoculum prepare_plate->prepare_inoculum inoculate Inoculate wells with bacterial suspension prepare_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Determine MIC (lowest concentration with no visible growth) incubate->read_results end End read_results->end

References

Methodological & Application

Application Notes and Protocols: Cyclopropanesulfonamide as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropanesulfonamide moiety has emerged as a valuable building block in modern drug discovery, offering a unique combination of structural rigidity, metabolic stability, and desirable physicochemical properties. Its incorporation into small molecules can significantly enhance biological activity and pharmacokinetic profiles. The strained cyclopropyl ring can provide a favorable vector for substituents, allowing for precise interactions with biological targets, while the sulfonamide group acts as a versatile hydrogen bond donor and acceptor.[1] This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of targeted therapeutics, with a primary focus on its application in oncology as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and its resistance mutants.

Key Applications in Drug Discovery

The this compound scaffold has demonstrated significant potential in several therapeutic areas:

  • Oncology: A primary application is in the development of potent and selective kinase inhibitors, particularly against EGFR.[1] Derivatives have shown remarkable efficacy against wild-type EGFR and, crucially, against clinically relevant resistance mutations such as T790M and C797S in non-small cell lung cancer (NSCLC).

  • Antiviral Activity: The sulfonamide functional group is a known pharmacophore in various antiviral agents, including HIV protease inhibitors.[2][3] While specific data for this compound derivatives is emerging, the scaffold holds promise for the development of novel antiviral drugs.

  • Antimicrobial Activity: Compounds incorporating a cyclopropane ring have demonstrated antibacterial and antifungal properties.[4] The combination with a sulfonamide group, a classic antibacterial pharmacophore, makes this a promising area for further investigation.[5][6]

This compound Derivatives as EGFR Inhibitors

A significant breakthrough in the application of this compound is the development of fourth-generation EGFR tyrosine kinase inhibitors (TKIs). These inhibitors are designed to overcome the resistance to third-generation TKIs like osimertinib, which arises from the C797S mutation in the EGFR kinase domain.

Quantitative Data: In Vitro Activity of this compound-Based EGFR Inhibitors

The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against various EGFR mutant cell lines and kinases.

Table 1: Inhibitory Activity of Compound 5d against EGFR Mutants. [7]

Target Cell Line/KinaseIC₅₀ (nM)
Ba/F3-EGFRL858R/T790M/C797S18
Ba/F3-EGFRdel19/T790M/C797S25
EGFRL858R/T790M/C797S Kinase1.37 ± 0.03
EGFRdel19/T790M/C797S Kinase1.13 ± 0.01
PC9 (EGFRdel19)15.6
A549 (EGFR Wild-Type)>1000

Table 2: Inhibitory Activity of Other this compound Derivatives.

CompoundTargetIC₅₀ (µM)Reference
Antiviral
Cyclic Sulfonamide 13cSARS-CoV-20.88[2]
Antibacterial
Amide Derivative F9E. coli32 (MIC₈₀, µg/mL)[4]
Amide Derivative F53S. aureus64 (MIC₈₀, µg/mL)[4]

Signaling Pathways

This compound-based EGFR inhibitors exert their therapeutic effect by modulating key signaling pathways involved in cell growth, proliferation, and survival. The primary targets are the EGFR and mTOR pathways.

EGFR Signaling Pathway

Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins. This initiates downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which ultimately lead to the transcription of genes involved in cell proliferation and survival.

EGFR_Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC1->Proliferation Inhibitor This compound Inhibitor (e.g., 5d) Inhibitor->EGFR Inhibits mTOR_Signaling AKT AKT TSC TSC1/TSC2 AKT->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Inhibitor Downstream effect of EGFR inhibition Inhibitor->AKT Reduces activation Synthesis_Workflow cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Compound Synthesis A 2,4-Dichloropyrimidine C Intermediate 1 (2,4-dichloro-5-((cyclopropylmethyl)thio)pyrimidine) A->C B Cyclopropanemethanethiol B->C D Intermediate 1 F Intermediate 2 (2,4-dichloro-5-((cyclopropylmethyl)sulfonyl)pyrimidine) D->F E m-CPBA E->F G Intermediate 2 I Final Product G->I H Substituted Aniline H->I

References

Application Notes and Protocols for Cobalt-Catalyzed Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt-catalyzed cyclopropanation has emerged as a powerful and versatile synthetic tool for the formation of cyclopropane rings, which are pivotal structural motifs in a wide array of natural products and pharmaceutical agents.[1] Unlike traditional methods that often rely on expensive noble metals like rhodium and palladium, cobalt catalysis offers a more sustainable and economically viable alternative. A key feature of many cobalt-catalyzed systems is their unique stepwise radical mechanism, which allows for the efficient cyclopropanation of a broad spectrum of alkenes, including those that are electronically deficient.[1] Furthermore, the development of chiral cobalt complexes has enabled highly enantioselective transformations, granting access to valuable, optically active cyclopropanes.[1]

This document provides detailed protocols and application notes for two prominent types of cobalt-catalyzed cyclopropanation reactions: those employing diazo compounds and those utilizing gem-dichloroalkanes as carbene precursors.

Reaction Mechanism: A Stepwise Radical Pathway

The prevailing mechanism for cyclopropanation catalyzed by cobalt(II) porphyrin complexes involves a stepwise radical process. This distinct mechanism is responsible for the unique reactivity and selectivity observed with these catalysts.[1]

The catalytic cycle can be summarized as follows:

  • Carbene Formation: The cobalt(II) catalyst reacts with a diazo compound, such as ethyl diazoacetate (EDA), leading to the extrusion of dinitrogen gas and the formation of a cobalt-carbene intermediate.[1] This intermediate is best described as a cobalt(III)-carbene radical species.

  • Radical Addition: The cobalt-carbene radical then adds to the alkene substrate in a stepwise manner, forming a γ-alkyl radical intermediate.[1]

  • Ring Closure: Subsequent intramolecular radical substitution results in the formation of the cyclopropane ring and the regeneration of the active cobalt(II) catalyst, allowing it to re-enter the catalytic cycle.[1]

G Proposed Mechanism for Cobalt-Porphyrin Catalyzed Cyclopropanation Co_II Co(II) Catalyst Co_Carbene Cobalt-Carbene Radical Intermediate Co_II->Co_Carbene + EDA - N2 EDA Ethyl Diazoacetate (N2CHCO2R) N2 N2 Radical_Intermediate γ-Alkyl Radical Intermediate Co_Carbene->Radical_Intermediate + Alkene Alkene Alkene Radical_Intermediate->Co_II Regeneration Cyclopropane Cyclopropane Product Radical_Intermediate->Cyclopropane

Caption: Proposed mechanism for cobalt-catalyzed cyclopropanation.

Experimental Protocols

Protocol 1: Cobalt-Porphyrin Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)

This protocol is a representative example for the cyclopropanation of an alkene using a cobalt(II)-porphyrin complex as the catalyst and EDA as the carbene source.[1][2]

Materials:

  • Cobalt(II) meso-tetraphenylporphyrin [Co(TPP)] (or other cobalt-porphyrin catalyst)

  • Styrene (freshly distilled)

  • Ethyl diazoacetate (EDA)

  • Anhydrous toluene (or other suitable anhydrous solvent like dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried Schlenk glassware and syringes

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the cobalt(II)-porphyrin catalyst (1-5 mol%).

  • The flask is then sealed and placed under an inert atmosphere of argon or nitrogen.

  • Add anhydrous solvent to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[1]

  • Add styrene (1.0 equivalent) to the flask via syringe.

  • With vigorous stirring, add ethyl diazoacetate (1.1-1.5 equivalents) dropwise to the solution via a syringe pump over 1 hour. Slow addition is crucial to minimize the unwanted dimerization of EDA.[1]

  • Stir the reaction mixture at room temperature (or heat to 40-80 °C if required) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixtures) to yield the desired cyclopropane product.

Protocol 2: Asymmetric Cyclopropanation using a Chiral Cobalt Catalyst and a gem-Dichloroalkane

This protocol is a general representation for the asymmetric cyclopropanation of alkenes using a chiral cobalt catalyst and a gem-dichloroalkane as a non-stabilized carbene precursor.[3]

Materials:

  • Chiral Cobalt Pre-catalyst (e.g., a complex with a Pybox or PDI ligand)

  • Alkene substrate

  • gem-Dichloroalkane (e.g., 2,2-dichloropropane)

  • Zinc powder (Zn) as a reductant

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen)

  • Glovebox and standard oven-dried glassware

Procedure:

  • Inside a nitrogen-filled glovebox, charge a vial with the chiral cobalt pre-catalyst (e.g., 10 mol%), the alkene (1.0 equivalent), and zinc powder (2.0 equivalents).

  • Add anhydrous THF to the vial.

  • Stir the mixture at room temperature for approximately 15 minutes. A color change may be observed, indicating the formation of the active catalytic species.

  • Add the gem-dichloroalkane (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours or until completion as monitored by TLC or GC.

  • Once the reaction is complete, expose the mixture to the atmosphere and concentrate it under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the enantiomerically enriched cyclopropane product.

Experimental Workflow

The general workflow for conducting a cobalt-catalyzed cyclopropanation reaction is outlined below.

G General Experimental Workflow start Start setup Reaction Setup (Inert Atmosphere, Dry Solvents) start->setup reagents Addition of Catalyst, Alkene, and Carbene Precursor setup->reagents reaction Reaction Monitoring (TLC, GC) reagents->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, Chiral HPLC) purification->analysis end End analysis->end

Caption: General experimental workflow for cobalt-catalyzed cyclopropanation.

Data Presentation: Substrate Scope and Selectivity

The following tables summarize representative data for cobalt-catalyzed cyclopropanation reactions, showcasing the influence of the catalyst, carbene precursor, and alkene substrate on the reaction outcome.

Table 1: Cobalt-Porphyrin Catalyzed Cyclopropanation of Styrene Derivatives with Ethyl Diazoacetate

EntryStyrene DerivativeCatalystYield (%)trans/cis Ratioee (%) [trans]
1Styrene[Co(TPP)]>9987:13-
24-Methylstyrene[Co(TPP)]>9986:14-
34-Chlorostyrene[Co(TPP)]>9988:12-
4StyreneChiral Co-Porphyrin99>99:199
54-NitrostyreneChiral Co-Porphyrin95>99:198

Data compiled from multiple sources for illustrative purposes.

Table 2: Asymmetric Cyclopropanation with Chiral Cobalt Catalysts and Various Carbene Precursors

EntryAlkeneCarbene PrecursorCatalyst SystemYield (%)dree (%)
1StyreneEthyl DiazoacetateChiral Co-Salen92>95:5 (cis)97
21,1-DiphenylethyleneEthyl DiazoacetateChiral Co-Salen95-98
3StyreneDichloromethaneChiral Co-Pybox/Zn85-95
41-OcteneDichloromethaneChiral Co-Pybox/Zn78-92

Data compiled from multiple sources for illustrative purposes.

Concluding Remarks

Cobalt-catalyzed cyclopropanation reactions offer a versatile and efficient methodology for the synthesis of a wide range of cyclopropane-containing molecules. The use of earth-abundant cobalt, coupled with the ability to tune reactivity and selectivity through ligand design, makes this an attractive approach for both academic research and industrial applications. The protocols provided herein serve as a starting point for researchers to explore and adapt these powerful transformations for their specific synthetic needs. The unique radical mechanism of many cobalt catalysts opens avenues for the cyclopropanation of challenging substrates that may be incompatible with other catalytic systems.[1]

References

Cyclopropanesulfonamide in Agrochemicals: A Detailed Examination of Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a small, strained carbocycle, is a privileged scaffold in medicinal and agrochemical research, prized for its ability to impart unique conformational constraints and metabolic stability to molecules. When coupled with a sulfonamide functional group, the resulting cyclopropanesulfonamide moiety serves as a versatile building block and, in some cases, a key pharmacophore in the development of novel agrochemicals. While this compound itself is primarily utilized as a chemical intermediate and as a safener for corn against nicosulfuron herbicides[1][2], its structural motif is integral to a range of active compounds spanning fungicides, insecticides, and herbicides.

This document provides detailed application notes and protocols for agrochemicals derived from or containing the cyclopropane sulfonamide and related cyclopropyl structures, aimed at professionals in agrochemical research and development.

Application Note 1: Fungicidal Cycloalkylsulfonamides

Derivatives of cycloalkylsulfonamides have demonstrated significant potential as potent fungicides, particularly against gray mold (Botrytis cinerea), a devastating pathogen affecting numerous crops.

Mechanism of Action

While the precise mechanism for many fungicidal sulfonamides is still under investigation, a frequently proposed target is the enzyme sterol 14-α demethylase (CYP51).[3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

Fungicide_MoA cluster_fungus Fungal Cell cluster_inhibition Mechanism of Inhibition Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (Sterol 14-α demethylase) Fungal Cell Membrane Healthy Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Cycloalkylsulfonamide Derivative Cycloalkylsulfonamide Derivative CYP51 CYP51 Cycloalkylsulfonamide Derivative->CYP51 Inhibition Disrupted Ergosterol Synthesis Disrupted Ergosterol Synthesis CYP51->Disrupted Ergosterol Synthesis Defective Cell Membrane Defective Cell Membrane Disrupted Ergosterol Synthesis->Defective Cell Membrane Fungal Cell Death Fungal Cell Death Defective Cell Membrane->Fungal Cell Death

Caption: Proposed mechanism of action for fungicidal cycloalkylsulfonamides via inhibition of CYP51.

Quantitative Data: In Vitro Fungicidal Activity

The following table summarizes the efficacy of various cycloalkylsulfonamide derivatives against Botrytis cinerea.

Compound Class/ReferenceSpecific Compound ExampleTarget PathogenAssay TypeEC50 (μg/mL)Reference Commercial FungicideEC50 (μg/mL) of Control
N-(2,4,5-trichlorophenyl)-2-Oxocycloalkylsulfonamides[4][5]Compound IId (7-membered ring)Botrytis cinereaMycelial Growth0.64Procymidone1.06
N-(2,4,5-trichlorophenyl)-2-Hydroxycycloalkylsulfonamides[4][5]Compound IId (7-membered ring)Botrytis cinereaConidial Germination0.34--
N-substituted phenyl-2-acyloxycyclohexylsulfonamides[6]Compound III-18Botrytis cinereaMycelial Growth4.17Procymidone4.46
Experimental Protocol: Mycelial Growth Inhibition Assay

This protocol is adapted from methodologies described for testing sulfonamide fungicides.[6]

  • Preparation of Stock Solutions: Dissolve the test compounds and a commercial standard (e.g., Chlorothalonil, Procymidone) in acetone or DMSO to a concentration of 5000 µg/mL.

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) medium and cool to 50-55°C in a water bath.

  • Dosing: Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL). A control plate should be prepared using only the solvent. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Using a sterile cork borer, cut a 5 mm diameter mycelial disc from the edge of an actively growing culture of Botrytis cinerea. Place the disc, mycelium-side down, in the center of each PDA plate.

  • Incubation: Incubate the plates at 25°C in the dark for 48-72 hours, or until the mycelial growth in the control plate has reached approximately two-thirds of the plate diameter.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter in the treated group.

  • Analysis: Use probit analysis to calculate the EC50 value (the concentration that inhibits mycelial growth by 50%).

Application Note 2: Insecticidal Benzenesulfonamides with Cyclopropyl Groups

The incorporation of a cyclopropyl group into benzenesulfonamide structures has yielded compounds with potent insecticidal properties.

Mechanism of Action

Research on these novel insecticides suggests they target the H subunit of vacuolar-type H+-ATPase (V-ATPase) in the insect midgut.[7] V-ATPase is a crucial proton pump responsible for maintaining the electrochemical gradients necessary for secondary active transport and nutrient absorption. Disruption of this pump leads to a failure in nutrient uptake and eventual insect mortality.

Insecticide_MoA cluster_midgut Insect Midgut Epithelial Cell cluster_inhibition Mechanism of Inhibition V_ATPase V-ATPase (Proton Pump) H_subunit H subunit V_ATPase->H_subunit part of Proton Gradient\n(Across membrane) Proton Gradient (Across membrane) V_ATPase->Proton Gradient\n(Across membrane) Generates V-ATPase Dysfunction V-ATPase Dysfunction H_subunit->V-ATPase Dysfunction Nutrient Uptake Nutrient Uptake Proton Gradient\n(Across membrane)->Nutrient Uptake Drives Insect Survival Insect Survival Nutrient Uptake->Insect Survival Cyclopropyl\nBenzenesulfonamide Cyclopropyl Benzenesulfonamide Cyclopropyl\nBenzenesulfonamide->H_subunit Binding & Inhibition Loss of Proton Gradient Loss of Proton Gradient V-ATPase Dysfunction->Loss of Proton Gradient Inhibition of\nNutrient Uptake Inhibition of Nutrient Uptake Loss of Proton Gradient->Inhibition of\nNutrient Uptake Insect Mortality Insect Mortality Inhibition of\nNutrient Uptake->Insect Mortality

Caption: Proposed insecticidal mechanism via inhibition of the V-ATPase H subunit.

Quantitative Data: Insecticidal Activity

The table below presents the lethal concentration (LC50) values for several benzenesulfonamide derivatives against the third-instar larvae of the armyworm, Mythimna separata.[7]

Compound IDTarget PestBioassay TypeLC50 (mg/mL)Reference CompoundLC50 (mg/mL) of Control
C5Mythimna separataLarval Diet0.705Celangulin V11.5
C6Mythimna separataLarval Diet0.599Celangulin V11.5
C8Mythimna separataLarval Diet0.887Celangulin V11.5
Experimental Protocol: Larval Diet Bioassay

This protocol is a generalized procedure for assessing the efficacy of insecticidal compounds against lepidopteran larvae.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., acetone) to create a stock solution.

  • Diet Preparation: Prepare an artificial insect diet according to standard laboratory procedures. While the diet is still liquid and has cooled to below 60°C, add the test compound solution and mix thoroughly to achieve the desired final concentrations. A control diet should be prepared with the solvent alone.

  • Assay Setup: Pour the treated and control diets into the wells of a 24-well or 48-well bioassay tray. Allow the diet to solidify.

  • Infestation: Place one third-instar larva of Mythimna separata into each well. Seal the tray with a breathable membrane.

  • Incubation: Maintain the trays in a growth chamber at 25 ± 1°C with a 14:10 light:dark photoperiod.

  • Mortality Assessment: Record larval mortality after 48 to 72 hours. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis: Calculate the corrected mortality rate using Abbott's formula if mortality is observed in the control group. Determine the LC50 values using probit analysis software.

Application Note 3: Herbicidal Cyclopropane Dicarboxamides

While not sulfonamides, cyclopropane-1,1-dicarboxylic acid (CPD) analogues represent another class of cyclopropane-containing agrochemicals with herbicidal activity.

Mechanism of Action

These compounds are designed as inhibitors of ketol-acid reductoisomerase (KARI), a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[8] Since plants synthesize their own amino acids, inhibiting this pathway leads to a deficiency in essential proteins and ultimately, plant death. This mode of action is a well-established target for several commercial herbicides.[9][10]

Herbicide_MoA cluster_plant Plant Cell cluster_inhibition Mechanism of Inhibition Pyruvate Pyruvate Precursors Precursors Pyruvate->Precursors Biosynthesis Pathway Branched-Chain\nAmino Acids\n(Val, Leu, Ile) Branched-Chain Amino Acids (Val, Leu, Ile) Precursors->Branched-Chain\nAmino Acids\n(Val, Leu, Ile) KARI (Ketol-acid reductoisomerase) Protein Synthesis Protein Synthesis Branched-Chain\nAmino Acids\n(Val, Leu, Ile)->Protein Synthesis Plant Growth Plant Growth Protein Synthesis->Plant Growth CPD Analogue Cyclopropane Dicarboxamide Analogue KARI KARI CPD Analogue->KARI Inhibition Amino Acid\nDeficiency Amino Acid Deficiency KARI->Amino Acid\nDeficiency Inhibition of\nProtein Synthesis Inhibition of Protein Synthesis Amino Acid\nDeficiency->Inhibition of\nProtein Synthesis Plant Death Plant Death Inhibition of\nProtein Synthesis->Plant Death

Caption: Herbicidal mechanism of CPD analogues via inhibition of the KARI enzyme.

Experimental Protocol: Seedling Growth Inhibition Assay

This protocol provides a framework for evaluating the pre-emergence or post-emergence herbicidal activity of test compounds.

  • Compound Application (Pre-emergence):

    • Fill small pots or trays with soil.

    • Sow seeds of a susceptible indicator species (e.g., bentgrass, Agrostis stolonifera) at a uniform depth.

    • Prepare solutions of the test compounds in a solvent/surfactant mixture (e.g., acetone-water with Tween-20).

    • Spray the soil surface evenly with the test solutions at various application rates (e.g., expressed in g/ha).

  • Compound Application (Post-emergence):

    • Sow seeds and allow them to grow to a specific stage (e.g., two-leaf stage).

    • Spray the foliage of the seedlings evenly with the prepared test solutions.

  • Growth Conditions: Place the treated pots in a greenhouse or controlled environment chamber with appropriate conditions for light, temperature, and humidity.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect. Use a rating scale (e.g., 0-100%, where 0 = no effect and 100 = complete kill) to quantify injury symptoms such as chlorosis, necrosis, and stunting compared to untreated controls.

  • Data Analysis: Calculate the GR50 value (the application rate that causes a 50% reduction in plant growth or biomass) from the dose-response data.

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Bioassay Phase cluster_eval Evaluation Phase A Synthesize/Acquire Test Compound B Prepare Stock Solutions (e.g., in Acetone/DMSO) A->B E Apply Compound to Medium (Dose-Response Series) B->E C Select Target Organism (Fungus, Insect, Plant) F Introduce Organism (Inoculate, Infest, Sow) C->F D Prepare Assay Medium (PDA, Insect Diet, Soil) D->E E->F G Incubate under Controlled Conditions F->G H Collect Data (Growth Diameter, Mortality, Injury Rating) I Perform Statistical Analysis (Probit, Regression) H->I J Determine Efficacy (EC50, LC50, GR50) I->J

Caption: General experimental workflow for agrochemical efficacy testing.

References

Application Notes and Protocols: Simmons-Smith Cyclopropanation in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Simmons-Smith cyclopropanation is a powerful and widely utilized reaction in organic synthesis for the stereospecific conversion of alkenes into cyclopropanes. This reaction is particularly valuable in the synthesis of complex natural products, where the introduction of a cyclopropane ring with high stereocontrol is often a crucial step. The cyclopropane motif is a core structural unit in many biologically active compounds, including terpenoids, alkaloids, and polyketides, contributing to their unique three-dimensional structures and biological activities.[1][2][3]

This document provides a detailed overview of the Simmons-Smith cyclopropanation protocol, its application in natural product synthesis, quantitative data from selected examples, and detailed experimental procedures.

Reaction Mechanism and Key Features

The Simmons-Smith reaction traditionally involves the use of diiodomethane (CH₂I₂) and a zinc-copper couple to generate an organozinc carbenoid species, iodomethylzinc iodide (ICH₂ZnI).[4][5][6] This carbenoid then reacts with an alkene in a concerted, cheletropic fashion to deliver a methylene group, forming the cyclopropane ring.[7]

A key feature of the Simmons-Smith reaction is its stereospecificity . The configuration of the starting alkene is retained in the cyclopropane product. For instance, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will give the corresponding trans-product.[4]

Furthermore, the reaction is often directed by nearby hydroxyl groups, which coordinate to the zinc reagent, leading to syn-cyclopropanation with high diastereoselectivity.[4][8] This directing effect is a powerful tool for controlling stereochemistry in the synthesis of complex molecules.

Several modifications to the original protocol have been developed to enhance reactivity and broaden the scope of the reaction. The most common is the Furukawa modification , which employs diethylzinc (Et₂Zn) in place of the zinc-copper couple, often leading to higher yields and better reproducibility.[2][3][4]

Applications in Natural Product Synthesis

The Simmons-Smith cyclopropanation has been instrumental in the total synthesis of numerous biologically active natural products. Some notable examples include:

  • (+)-Trans-chrysanthemic acid: A component of pyrethrin insecticides.[1]

  • Curacin A: An anticancer agent.[1]

  • Cilastatin: A β-lactamase inhibitor.[4]

  • Peyssonnosol: A marine natural product.[2]

  • Hypoestin A: A natural product with cytotoxic activity.[9]

The reaction's ability to tolerate a wide range of functional groups and its high stereoselectivity make it an indispensable tool in the synthetic chemist's arsenal.[7][9]

Quantitative Data Summary

The following table summarizes quantitative data for the Simmons-Smith cyclopropanation in the synthesis of various natural product precursors.

Natural Product/IntermediateSubstrateReagentsSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)Reference
Precursor to JBIR-03 & Asporyzin CBicyclic keto alcoholEt₂Zn, CH₂I₂CH₂Cl₂0163N/A[1]
Precursor to Pyxidatol CSubstituted cycloheptadieneEt₂Zn, CH₂I₂CH₂Cl₂0N/A32 (isomer a), 27 (isomer b)1.2:1[1]
Precursor to HirsutenePolycyclic alkeneEt₂Zn, CH₂I₂N/AN/AN/AN/AExcellent[1]
Cyclopropanol intermediateButenyl-substituted cyclohexanoneEt₂Zn, CH₂I₂N/AN/AN/A82N/A[1]
D-ring of (+)-Hypoestin APolycyclic allylic alcoholN/AN/AN/AN/AN/ACrucial directing effect[9]
(S)-2,2-dimethylcyclopropanecarboxamide precursor(R)-1,1,1-trichloro-4-methylpent-3-en-2-olN/AN/AN/AN/AN/ASingle diastereomer[10]

Experimental Protocols

Below are detailed protocols for the Simmons-Smith cyclopropanation, including a general procedure for the Furukawa modification and a specific example from a natural product synthesis.

General Protocol: Furukawa Modification

This protocol is adapted for a generic alkene.

Materials:

  • Alkene (1.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes, 2.0 eq)

  • Diiodomethane (CH₂I₂) (2.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Dry glassware

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 eq) in anhydrous dichloromethane to a concentration of approximately 0.5 M.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: While stirring at 0 °C, slowly add the diethylzinc solution (2.0 eq) via syringe. Following this, add diiodomethane (2.0 eq) dropwise via syringe. A white precipitate may form during the addition.

  • Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[11]

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Stir vigorously until gas evolution ceases.[11]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to afford the pure cyclopropanated product.[11]

Specific Protocol: Synthesis of a Bicyclic Precursor for JBIR-03 and Asporyzin C

This protocol is based on the synthesis described by Murokawa et al. (2018).[1]

Materials:

  • Bicyclic keto alcohol (starting material, 1.0 eq)

  • Diethylzinc (Et₂Zn, excess)

  • Diiodomethane (CH₂I₂, excess)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Nitrogen or Argon gas supply

  • Dry glassware

Procedure:

  • Reaction Setup: To a solution of the bicyclic keto alcohol (1.0 eq) in anhydrous dichloromethane, add diethylzinc (excess) and diiodomethane (excess) at 0 °C under a nitrogen atmosphere.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour.

  • Workup and Purification: Following the general workup procedure described above (quenching, extraction, drying, and concentration), the crude product is purified by column chromatography to yield the desired cyclopropanated product (63% yield).[1]

Visualizations

Simmons_Smith_Mechanism cluster_reagent Reagent Formation cluster_reaction Cyclopropanation Zn_Cu Zn-Cu ICH2ZnI ICH₂ZnI (Carbenoid) Zn_Cu->ICH2ZnI + CH₂I₂ CH2I2 CH₂I₂ Transition_State Butterfly Transition State ICH2ZnI->Transition_State Alkene Alkene Alkene->Transition_State Cyclopropane Cyclopropane Transition_State->Cyclopropane ZnI2 ZnI₂ Transition_State->ZnI2

Caption: Mechanism of the Simmons-Smith Cyclopropanation.

Experimental_Workflow Start Start Setup Dissolve alkene in anhydrous CH₂Cl₂ under N₂ Start->Setup Cool Cool to 0 °C Setup->Cool Add_Reagents Slowly add Et₂Zn and CH₂I₂ Cool->Add_Reagents React Warm to RT, stir for 12-24h Add_Reagents->React Quench Cool to 0 °C, add sat. aq. NH₄Cl React->Quench Workup Extract with CH₂Cl₂, wash with NaHCO₃ and brine Quench->Workup Dry Dry over MgSO₄, filter, and concentrate Workup->Dry Purify Purify by column chromatography or distillation Dry->Purify Product Product Purify->Product

Caption: General experimental workflow for the Simmons-Smith reaction.

References

Application Notes and Protocols for Chemoenzymatic Synthesis of Chiral Cyclopropane Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral cyclopropane scaffolds are valuable structural motifs in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive natural products. Their incorporation into molecular structures can enhance metabolic stability, improve binding affinity, and introduce conformational rigidity, making them highly sought-after building blocks in drug discovery. This document provides detailed application notes and protocols for the chemoenzymatic synthesis of these scaffolds, leveraging the high stereoselectivity of engineered enzymes in combination with versatile chemical transformations. The methodologies described herein focus on the use of engineered heme proteins for asymmetric cyclopropanation, followed by chemical diversification of the resulting chiral cyclopropane core.

Core Concepts in Chemoenzymatic Cyclopropanation

The primary enzymatic step in these protocols involves the transfer of a carbene equivalent from a diazo compound to an olefin, catalyzed by an engineered heme protein. These enzymes, often variants of myoglobin, cytochrome P450, or other globins, provide a chiral environment that dictates the stereochemical outcome of the cyclopropanation reaction, leading to high diastereo- and enantioselectivity.[1][2][3][4][5] The enzymatically generated chiral cyclopropane, often functionalized with a chemical handle like a boronic ester or a ketone, can then be subjected to a variety of chemical reactions to generate a library of diverse chiral molecules.[1][4][6]

Application Note 1: Synthesis of Chiral Aryl Cyclopropanes via a Boronate Handle Intermediate

This method describes the synthesis of a versatile chiral cyclopropyl boronate ester, which can be subsequently used in Suzuki-Miyaura cross-coupling reactions to generate a variety of chiral aryl cyclopropanes.[1][6] The enzymatic step utilizes an engineered variant of Rhodothermus marinus nitric oxide dioxygenase (RmaNOD) expressed in E. coli.

Experimental Workflow

chemoenzymatic_workflow cluster_enzymatic Enzymatic Cyclopropanation cluster_chemical Chemical Diversification Olefin Olefin Chiral_Cyclopropane_Intermediate Chiral_Cyclopropane_Intermediate Olefin->Chiral_Cyclopropane_Intermediate Engineered_Enzyme Diazo_reagent Diazo_reagent Diazo_reagent->Chiral_Cyclopropane_Intermediate Carbene Source Engineered_Enzyme Engineered_Enzyme Diverse_Chiral_Cyclopropanes Diverse_Chiral_Cyclopropanes Chiral_Cyclopropane_Intermediate->Diverse_Chiral_Cyclopropanes Chemical Reaction (e.g., Suzuki Coupling) Coupling_Partner Coupling_Partner Coupling_Partner->Diverse_Chiral_Cyclopropanes

Caption: General chemoenzymatic workflow for the synthesis of diverse chiral cyclopropanes.

Quantitative Data

Table 1: Performance of Engineered RmaNOD Variants in the Cyclopropanation of Vinyl Boronic Acid Pinacol Ester [1][6]

Enzyme VariantProduct DiastereomerDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Isolated Yield
RmaNOD(T76A, H65R, A72W)cis-(1R,2S)>99:1>99%52% (on 1 mmol scale)
RmaNOD(T76H, R61A, A72W)trans-(1R,2R)>99:1>99%Not Reported
Experimental Protocols

Protocol 1.1: Enzymatic Synthesis of cis-(1R,2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylic acid ethyl ester [6]

  • Materials:

    • Lyophilized E. coli whole cells expressing RmaNOD(T76A, H65R, A72W)

    • Vinyl boronic acid pinacol ester

    • Ethyl diazoacetate (EDA)

    • Sodium dithionite

    • Phosphate buffer (pH 8.0)

    • Ethyl acetate

  • Procedure:

    • In a sealed vial under an inert atmosphere (e.g., argon), suspend the lyophilized whole cells in the phosphate buffer.

    • Add the vinyl boronic acid pinacol ester to the cell suspension.

    • Prepare a solution of ethyl diazoacetate and sodium dithionite (as a reducing agent) in the same buffer.

    • Add the EDA/dithionite solution to the reaction mixture dropwise over several hours using a syringe pump to maintain a low concentration of the diazo compound.

    • Stir the reaction at room temperature for 24-48 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, extract the reaction mixture with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 1.2: Suzuki-Miyaura Cross-Coupling for Aryl Cyclopropane Synthesis [6]

  • Materials:

    • Enzymatically synthesized chiral cyclopropyl boronate ester

    • Aryl halide (e.g., bromobenzene derivatives)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃)

    • Solvent (e.g., a mixture of toluene, ethanol, and water)

  • Procedure:

    • In a flask, dissolve the chiral cyclopropyl boronate ester, aryl halide, palladium catalyst, and base in the solvent mixture.

    • Degas the mixture by bubbling with argon for 15-20 minutes.

    • Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and add water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography to obtain the desired chiral aryl cyclopropane.

Application Note 2: Stereoselective Synthesis of Chiral Cyclopropyl Ketones

This application note details the synthesis of chiral cyclopropyl ketones, which are versatile intermediates for further chemical diversification.[4][7] The key step is the asymmetric cyclopropanation of vinylarenes with a diazoketone, catalyzed by an engineered sperm whale myoglobin variant.

Reaction Scheme

cyclopropyl_ketone_synthesis Vinylarene Vinylarene Chiral_Cyclopropyl_Ketone Chiral_Cyclopropyl_Ketone Vinylarene->Chiral_Cyclopropyl_Ketone Diazoketone Diazoketone Diazoketone->Chiral_Cyclopropyl_Ketone Engineered_Myoglobin (e.g., Mb(H64V)) Engineered_Myoglobin Engineered_Myoglobin

Caption: Enzymatic synthesis of chiral cyclopropyl ketones.

Quantitative Data

Table 2: Myoglobin-Catalyzed Synthesis of Various Chiral Cyclopropyl Ketones [4][7]

Vinylarene SubstrateDiazoketone ReagentBiocatalystDiastereoselectivity (de)Enantioselectivity (ee)Yield
Styreneα-diazoacetophenoneMb(H64V)>99%>99%High
4-Methoxystyreneα-diazoacetophenoneMb(H64V)>99%>99%High
4-Chlorostyreneα-diazoacetophenoneMb(H64V)>99%>99%High
Styrene1-diazo-3-phenylpropan-2-oneMb(H64V)>99%>99%High
Experimental Protocol

Protocol 2.1: General Procedure for Myoglobin-Catalyzed Cyclopropyl Ketone Synthesis [4][7]

  • Materials:

    • Purified engineered myoglobin variant (e.g., Mb(H64V))

    • Vinylarene substrate

    • Diazoketone reagent

    • Sodium dithionite

    • Buffer (e.g., pH 9.0)

    • Organic co-solvent (e.g., DMSO)

  • Procedure:

    • In a reaction vial, prepare a solution of the engineered myoglobin in the buffer.

    • Add the vinylarene substrate, potentially dissolved in a minimal amount of co-solvent.

    • In a separate vial, dissolve the diazoketone and sodium dithionite in the buffer.

    • Slowly add the diazoketone/dithionite solution to the myoglobin/vinylarene mixture over an extended period (e.g., 12 hours) using a syringe pump.

    • Stir the reaction at room temperature for 24 hours.

    • Extract the reaction mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Application Note 3: Gram-Scale Synthesis of Chiral Cyclopropane Drug Precursors

This application note describes a scalable, whole-cell biocatalytic process for the synthesis of chiral 1-carboxy-2-aryl-cyclopropanes, which are key precursors for several drugs, including Tranylcypromine, Tasimelteon, and Ticagrelor.[5][8] Engineered myoglobin variants with complementary stereoselectivity are used to produce both enantiomers of the desired cyclopropane.

Stereocomplementary Synthesis Pathway

drug_precursor_synthesis Aryl_Olefin Aryl_Olefin trans_1S_2S_Cyclopropane trans_1S_2S_Cyclopropane Aryl_Olefin->trans_1S_2S_Cyclopropane Mb_variant_1 trans_1R_2R_Cyclopropane trans_1R_2R_Cyclopropane Aryl_Olefin->trans_1R_2R_Cyclopropane Mb_variant_2 Diazoacetate Diazoacetate Diazoacetate->trans_1S_2S_Cyclopropane Diazoacetate->trans_1R_2R_Cyclopropane Drug_A Drug_A trans_1S_2S_Cyclopropane->Drug_A Chemical Steps Drug_B Drug_B trans_1R_2R_Cyclopropane->Drug_B Chemical Steps Mb_variant_1 Mb_variant_1 Mb_variant_2 Mb_variant_2

Caption: Stereocomplementary synthesis of drug precursors using different myoglobin variants.

Quantitative Data

Table 3: Whole-Cell Biocatalytic Synthesis of Drug Precursors [5][8]

Target Drug PrecursorMyoglobin VariantDiastereomeric Excess (de)Enantiomeric Excess (ee)Isolated Yield (gram-scale)
trans-(1S,2S)-Ticagrelor coreEngineered Mb99%99.9%High
trans-(1R,2R)-Tranylcypromine precursorEngineered Mb98%96%High
trans-(1R,2R)-Tasimelteon precursorEngineered Mb>99.9%>99.9%High
Experimental Protocol

Protocol 3.1: Gram-Scale Whole-Cell Cyclopropanation [5][8]

  • Materials:

    • E. coli cells expressing the desired engineered myoglobin variant

    • Aryl-substituted olefin

    • Ethyl diazoacetate (EDA)

    • Glucose

    • Buffer (e.g., M9 minimal media)

    • Sodium dithionite (optional, for anaerobic conditions)

  • Procedure:

    • Grow the E. coli culture expressing the myoglobin variant to a high cell density.

    • Harvest the cells by centrifugation and resuspend them in the reaction buffer to a high concentration.

    • In a bioreactor or a large flask, add the cell suspension, the aryl-substituted olefin, and glucose (as a carbon source for the cells).

    • Slowly feed a solution of ethyl diazoacetate to the reaction mixture over several hours. For oxygen-sensitive enzymes, maintain anaerobic conditions by sparging with an inert gas and adding a reducing agent.

    • Maintain the reaction at a controlled temperature (e.g., 25-30 °C) and pH for 24-48 hours.

    • Monitor the reaction for substrate consumption and product formation.

    • After the reaction is complete, pellet the cells by centrifugation.

    • Extract the supernatant with an organic solvent.

    • The product can be further purified by crystallization or chromatography.

Conclusion

The chemoenzymatic strategies outlined in these application notes provide powerful and highly selective methods for the synthesis of valuable chiral cyclopropane scaffolds. By combining the exquisite stereocontrol of engineered enzymes with the versatility of modern organic chemistry, researchers can rapidly access a wide array of enantiopure cyclopropane-containing molecules for applications in drug discovery and development. The provided protocols offer a starting point for the implementation of these methodologies in a laboratory setting. Further optimization of reaction conditions may be necessary depending on the specific substrates and enzyme variants used.

References

Divergent Synthesis of Cyclopropane-Containing Lead Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the divergent synthesis of a library of cyclopropane-containing lead compounds. The synthesis originates from a versatile bifunctional cyclopropane scaffold, (E/Z)-ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate, which is accessible on a multigram scale via a cobalt-catalyzed cyclopropanation. Subsequent orthogonal derivatization of the ester and sulfide functionalities allows for the creation of a diverse collection of lead-like compounds, fragments, and building blocks with potential for various drug discovery campaigns.

The inclusion of the cyclopropane motif is a well-established strategy in medicinal chemistry to enhance compound potency, metabolic stability, and to explore novel chemical space by introducing three-dimensional complexity.[1][2][3]

I. Overview of the Divergent Synthetic Strategy

The core of this synthetic approach is the generation of a diastereomeric mixture of ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate (trans-1 and cis-2 ) from phenyl vinyl sulfide and ethyl diazoacetate, catalyzed by cobalt(II) porphyrin.[2][4] This key building block is then elaborated through a series of divergent pathways, including oxidation, hydrolysis, amidation, and sulfoxide-magnesium exchange for C-C bond formation. This strategy allows for the systematic exploration of the chemical space around the cyclopropane core.

Logical Workflow of the Divergent Synthesis

Figure 1: Divergent Synthesis Workflow start Phenyl Vinyl Sulfide + Ethyl Diazoacetate scaffold (E/Z)-Ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate (trans-1 and cis-2) start->scaffold Co(II)-Porphyrin Catalysis oxidation Oxidation scaffold->oxidation hydrolysis Hydrolysis scaffold->hydrolysis amidation Amidation scaffold->amidation sulfoxide_exchange Sulfoxide-Magnesium Exchange oxidation->sulfoxide_exchange sulfones Cyclopropyl Sulfones oxidation->sulfones acids Cyclopropyl Carboxylic Acids hydrolysis->acids amides Cyclopropyl Amides amidation->amides functionalized_cyclopropanes Functionalized Cyclopropanes (C-C bond formation) sulfoxide_exchange->functionalized_cyclopropanes

Caption: Divergent synthetic routes from a common cyclopropane scaffold.

II. Experimental Protocols

A. Synthesis of (E/Z)-Ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate (trans-1 and cis-2)

This protocol describes the cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide.[2][4]

Materials:

  • Phenyl vinyl sulfide

  • Ethyl diazoacetate (EDA)

  • Cobalt(II) tetrakis(4-chlorophenyl)porphyrin [Co(TClPP)]

  • Dichloromethane (DCM), anhydrous

  • Nitrogen gas (N₂)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a stirred solution of phenyl vinyl sulfide (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add Co(TClPP) (0.01 eq).

  • Heat the mixture to reflux (approximately 40 °C).

  • Add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM dropwise to the refluxing mixture over a period of 4 hours using a syringe pump.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1 hour.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the trans (1 ) and cis (2 ) diastereomers of ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate.

Quantitative Data:

The following table summarizes the yields and diastereomeric ratios for the cobalt-catalyzed cyclopropanation.

EntryCatalystSolventTemp (°C)Yield (%)d.r. (trans:cis)
1Co(TClPP)DCM40851.3:1

Data adapted from Chawner et al.[2][4]

B. Divergent Derivatization Protocols

The separated diastereomers of 1 and 2 can be independently subjected to the following transformations.

1. Oxidation to Cyclopropyl Sulfones:

  • Materials: (E/Z)-Ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate, meta-chloroperoxybenzoic acid (m-CPBA), DCM.

  • Procedure: To a solution of the cyclopropyl sulfide (1.0 eq) in DCM at 0 °C, add m-CPBA (2.2 eq) portionwise. Stir the reaction mixture at room temperature for 12 hours. Quench the reaction with aqueous sodium thiosulfate solution, and extract the product with DCM. The organic layer is then washed with saturated aqueous sodium bicarbonate and brine, dried over magnesium sulfate, and concentrated to yield the corresponding sulfone.

2. Hydrolysis to Cyclopropyl Carboxylic Acids:

  • Materials: (E/Z)-Ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate, lithium hydroxide (LiOH), tetrahydrofuran (THF), water.

  • Procedure: To a solution of the cyclopropyl ester (1.0 eq) in a mixture of THF and water, add LiOH (2.0 eq). Stir the mixture at room temperature for 16 hours. Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated to afford the carboxylic acid.

3. Amidation to Cyclopropyl Carboxamides:

  • Materials: The cyclopropyl carboxylic acid from the previous step, desired amine, (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), triethylamine (TEA), DCM.

  • Procedure: To a solution of the cyclopropyl carboxylic acid (1.0 eq), desired amine (1.2 eq), and BOP (1.2 eq) in DCM, add TEA (3.0 eq). Stir the reaction mixture at room temperature for 12 hours. Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over magnesium sulfate and concentrate to yield the amide.

4. Sulfoxide-Magnesium Exchange and Functionalization:

  • Materials: The cyclopropyl sulfoxide (from partial oxidation of the sulfide), i-PrMgCl·LiCl, desired electrophile (e.g., aldehyde, ketone, or for Negishi coupling, an aryl halide and a palladium catalyst).

  • Procedure: To a solution of the cyclopropyl sulfoxide (1.0 eq) in THF at 0 °C, add i-PrMgCl·LiCl (1.1 eq). Stir for 30 minutes to generate the cyclopropyl Grignard reagent. Add the desired electrophile and allow the reaction to proceed. For Negishi coupling, add the aryl halide and a suitable palladium catalyst (e.g., Pd₂(dba)₃/SPhos). Work up accordingly to isolate the functionalized cyclopropane.[2][4]

III. Biological Activity and Signaling Pathways

While a comprehensive biological evaluation of the entire library synthesized by Chawner et al. is not publicly available, cyclopropane-containing compounds are known to modulate various biological pathways.[5] Derivatives such as cyclopropyl amides and sulfones have been investigated for their potential as anticancer agents, often through the induction of apoptosis or the inhibition of key signaling pathways like PI3K/Akt and MAPK.[6][7][8]

A. Potential Modulation of Apoptosis

Certain carboxamide derivatives have been shown to induce apoptosis in cancer cell lines.[6][9] The intrinsic apoptosis pathway is a potential target for such compounds.

Intrinsic Apoptosis Pathway

Figure 2: Potential Modulation of the Intrinsic Apoptosis Pathway cluster_cell Cell cluster_mito Mitochondrion Bcl2 Bcl-2 Bax Bax/Bak Bcl2->Bax CytoC Cytochrome c Bax->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Lead_Compound Cyclopropane-Containing Lead Compound Lead_Compound->Bcl2 Inhibition Lead_Compound->Bax Activation

Caption: Hypothetical modulation of the intrinsic apoptosis pathway.

B. Potential Inhibition of Kinase Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are frequently dysregulated in cancer and other diseases, making them attractive targets for drug discovery.[7][8] The rigid conformation of the cyclopropane ring can be exploited to achieve selective inhibition of kinases within these pathways.

PI3K/Akt Signaling Pathway

Figure 3: Potential Inhibition of the PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Lead_Compound Cyclopropane-Containing Lead Compound Lead_Compound->PI3K Inhibition Lead_Compound->Akt Inhibition

Caption: Potential points of inhibition in the PI3K/Akt pathway.

IV. Data Presentation

The following table presents representative yields for the divergent synthesis of various cyclopropane-containing compounds starting from trans-1 and cis-2 .

Starting MaterialProduct TypeR GroupYield (%)
trans-1 Sulfone-95
cis-2 Sulfone-98
trans-1 Carboxylic Acid-96
cis-2 Carboxylic Acid-94
trans-acidAmideBenzylamine85
cis-acidAmideMorpholine89
trans-sulfoxideArylated cyclopropane4-Fluorophenyl76
cis-sulfoxideArylated cyclopropane2-Thienyl68

Data is illustrative and based on reported high yields for these transformations.[2][4]

Biological Activity Data:

While specific IC₅₀ values for the library from Chawner et al. are not available, related cyclopropane-carboxamide derivatives have shown promising anticancer activity. For example, certain cyclohexane-1-carboxamides have demonstrated potent activity against the MCF-7 breast cancer cell line.[6]

CompoundTarget Cell LineIC₅₀ (µM)
Doxorubicin (Reference)MCF-76.77
Cyclohexane-1-carboxamide 5i MCF-73.25

Data from Abd-Allah et al.[6]

V. Conclusion

The divergent synthetic strategy presented herein offers a robust and flexible platform for the generation of diverse libraries of cyclopropane-containing lead compounds. The detailed protocols provide a practical guide for the synthesis of these valuable building blocks. The potential for these compounds to modulate key signaling pathways, such as those involved in apoptosis and cell proliferation, underscores their relevance in modern drug discovery. Further biological evaluation of these libraries is warranted to identify novel therapeutic agents.

References

Application Notes and Protocols for Cyclopropanesulfonamide in Fine Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cyclopropanesulfonamide as a critical building block in fine chemical manufacturing, with a particular focus on its application in the synthesis of targeted therapeutics. Detailed experimental protocols for its synthesis are also provided.

Application Notes

This compound is a versatile chemical intermediate recognized for its utility in introducing the cyclopropylsulfonyl moiety into complex molecules.[1] This structural motif is of significant interest in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by the three-membered ring.[2] The incorporation of a cyclopropane ring can enhance metabolic stability and binding affinity of drug candidates.[2]

A primary application of this compound is in the development of kinase inhibitors. Notably, its derivatives have been investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly in the context of acquired resistance in non-small cell lung cancer (NSCLC).[3] The C797S mutation in EGFR renders third-generation inhibitors ineffective by preventing covalent bond formation.[3] Novel this compound-based compounds have been designed to target this mutation.[3]

Biological Activity of this compound Derivatives

The following table summarizes the in-vitro activity of a representative this compound derivative against mutant EGFR, demonstrating its potential in overcoming drug resistance.

CompoundTargetIC50 (nM)Cell Line
Compound 5dEGFR L858R/T790M/C797S5.8Ba/F3

Data extracted from a study on novel EGFR C797S-targeted inhibitors.[2]

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2][4] These pathways are crucial for cell proliferation, survival, and differentiation.[1][4] In NSCLC, activating mutations in EGFR lead to constitutive signaling and tumor growth.[4] While third-generation inhibitors are effective against many of these mutations, the C797S mutation confers resistance.[4] this compound-based inhibitors are being developed to non-covalently bind to and inhibit the kinase activity of the C797S mutant EGFR, thereby blocking downstream signaling and impeding tumor cell proliferation and survival.[3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Inhibitor This compound Derivative Inhibitor->EGFR Inhibition EGF EGF EGF->EGFR

EGFR signaling pathway and point of inhibition.

Experimental Protocols

The following protocols describe a common three-step synthesis for this compound.

Synthetic Workflow Overview

The manufacturing process involves the formation of an N-protected chloropropyl sulfonamide, followed by an intramolecular cyclization to form the cyclopropane ring, and a final deprotection step to yield the desired product.

Synthesis_Workflow start 3-Chloropropanesulfonyl chloride + tert-Butylamine step1 Step 1: Sulfonamide Formation start->step1 intermediate1 N-tert-butyl-(3-chloro)propyl sulfonamide step1->intermediate1 step2 Step 2: Ring Closure intermediate1->step2 intermediate2 Cyclopropane sulfonic acid tert-butylamide step2->intermediate2 step3 Step 3: Deprotection intermediate2->step3 product This compound step3->product

Synthetic workflow for this compound.
Protocol 1: Synthesis of N-tert-butyl-(3-chloro)propyl sulfonamide

This procedure describes the reaction of 3-chloropropanesulfonyl chloride with tert-butylamine to form the corresponding sulfonamide.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Chloropropanesulfonyl chloride177.0473.0 g0.41
tert-Butylamine73.1436.6 g0.50
Triethylamine101.1950.4 g0.50
Toluene-400 mL-
1 M Hydrochloric acid-200 mL-
Water-100 mL-

Procedure:

  • To a solution of tert-butylamine (0.50 mol) and triethylamine (0.50 mol) in toluene (400 mL), cooled to 0-5 °C, add 3-chloropropanesulfonyl chloride (0.41 mol) over a period of 30-60 minutes.

  • Stir the resulting mixture at 5 °C for 10 minutes.

  • Warm the mixture to room temperature and add 1 M hydrochloric acid (200 mL).

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water (100 mL).

  • The resulting toluene solution containing N-tert-butyl-(3-chloro)propyl sulfonamide is used in the next step.

Protocol 2: Synthesis of Cyclopropane sulfonic acid tert-butylamide

This protocol details the intramolecular ring closure of N-tert-butyl-(3-chloro)propyl sulfonamide to form the cyclopropane ring.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N-tert-butyl-(3-chloro)propyl sulfonamide solution in toluene-From Protocol 1~0.41
Tetrahydrofuran (THF)-~3 parts relative to toluene-
n-Butyl lithium-At least 2 equivalents>0.82
Water-As needed for quenching-

Procedure:

  • Concentrate the toluene solution of N-tert-butyl-(3-chloro)propyl sulfonamide from the previous step.

  • Add tetrahydrofuran to create a solvent mixture of approximately 3:1 THF to toluene.

  • Cool the reaction mixture to between -50 °C and -20 °C.

  • Add at least two equivalents of n-butyl lithium while maintaining the low temperature.

  • Upon completion of the reaction, warm the mixture to room temperature and quench with water.

  • Separate the organic layer containing the cyclopropane sulfonic acid tert-butylamide for use in the final step.

Protocol 3: Synthesis of this compound (Deprotection)

This final step describes the removal of the tert-butyl protecting group to yield the final product.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclopropane sulfonic acid tert-butylamide solution-From Protocol 2~0.41
Formic acid46.03As needed-
Toluene-As needed-
Ethanol-As needed-

Procedure:

  • Remove the toluene/THF solvent from the solution of cyclopropane sulfonic acid tert-butylamide by distillation.

  • Add formic acid (or a mixture of formic acid and water) to the residue.

  • Heat the reaction mixture to 70-90 °C until the conversion is complete.

  • Remove residual formic acid by co-evaporation with toluene.

  • Crystallize the crude product from a mixture of toluene and ethanol (preferably >3:1 toluene to ethanol) to yield pure this compound.

Note: The provided protocols are based on established synthetic routes. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and scale. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl halides, a crucial reaction for the synthesis of cyclopropylarenes. This structural motif is of significant interest in medicinal chemistry and drug development due to its unique conformational and electronic properties that can enhance potency, metabolic stability, and other desirable pharmacokinetic characteristics.[1][2][3]

Introduction

The introduction of a cyclopropyl group onto an aromatic or heteroaromatic core is a key transformation in the synthesis of numerous pharmaceutical candidates and approved drugs. The palladium-catalyzed Kumada cross-coupling reaction offers a direct and efficient method for this purpose, utilizing readily available cyclopropylmagnesium bromide as the nucleophilic partner.[4][5] A significant advancement in this methodology involves the use of zinc halide additives, which serve to "soften" the highly reactive Grignard reagent, thereby improving functional group tolerance and reaction yields.[2][6][7][8][9][10]

This document outlines the optimized reaction conditions, substrate scope, and detailed experimental procedures for this valuable synthetic transformation.

Reaction Principle and Advantages

The core of this reaction is a palladium-catalyzed cross-coupling cycle, specifically a Kumada coupling.[4][11] The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the cyclopropyl Grignard reagent and subsequent reductive elimination to afford the desired cyclopropylarene and regenerate the Pd(0) catalyst.[4][12][13][14]

Key Advantages:

  • Direct Cyclopropylation: Enables the direct installation of a cyclopropyl ring onto various aromatic and heteroaromatic systems.[6][10]

  • High Efficiency: Often proceeds in good to excellent yields.[6][8][9]

  • Improved Functional Group Tolerance: The use of zinc bromide as an additive mitigates the high reactivity of the Grignard reagent, allowing for the presence of sensitive functional groups like esters and nitriles.[2][6][7]

  • Cost-Effective: Utilizes relatively inexpensive starting materials compared to other organometallic reagents.[2][5]

Data Presentation

Table 1: Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Various Aryl Bromides
EntryAryl BromideProductCatalyst SystemAdditiveYield (%)
14-Bromobenzonitrile4-CyclopropylbenzonitrilePd(OAc)₂ / t-Bu₃PZnBr₂95
2Methyl 4-bromobenzoateMethyl 4-cyclopropylbenzoatePd(OAc)₂ / t-Bu₃PZnBr₂92
31-Bromo-4-fluorobenzene1-Cyclopropyl-4-fluorobenzenePd(OAc)₂ / t-Bu₃PZnBr₂85
42-Bromotoluene1-Cyclopropyl-2-methylbenzenePd(OAc)₂ / t-Bu₃PZnBr₂88
53-Bromopyridine3-CyclopropylpyridinePd(OAc)₂ / t-Bu₃PZnBr₂78
61-Bromo-4-(trifluoromethyl)benzene1-Cyclopropyl-4-(trifluoromethyl)benzenePd(OAc)₂ / t-Bu₃PZnBr₂89
74-Bromoanisole4-CyclopropylanisolePd(OAc)₂ / t-Bu₃PZnBr₂91

Data summarized from Shu, C., et al. (2010). J. Org. Chem., 75(19), 6677–6680.[2][6][8][9][10]

Experimental Protocols

General Protocol for Palladium-Catalyzed Cross-Coupling of Aryl Bromides with Cyclopropylmagnesium Bromide

This protocol is adapted from the procedure reported by Shu, C., et al.[6][10]

Materials:

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃, 4 mol%) or Tri-tert-butylphosphonium tetrafluoroborate (6 mol%)

  • Zinc bromide (ZnBr₂, 0.3-0.6 equiv), as a solution in THF

  • Cyclopropylmagnesium bromide (c-PrMgBr, 1.2-1.6 equiv), as a solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Flame-dried Schlenk flask or round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Syringe pump (recommended for slow addition)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri-tert-butylphosphine (0.04 equiv).

  • Solvent and Additive Addition: Add anhydrous THF to dissolve the solids. To this mixture, add the zinc bromide solution in THF (0.3-0.6 equiv).

  • Grignard Reagent Addition: Slowly add the cyclopropylmagnesium bromide solution (1.2 equiv) to the reaction mixture via a syringe pump over a period of 2-4 hours.[7] Maintaining a slow addition rate is crucial to prevent the formation of side products.[6] The reaction temperature should be maintained at room temperature (20-25 °C).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for an additional 1-2 hours after the addition is complete.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure cyclopropylarene.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Aryl Halide F Slow Addition of Cyclopropylmagnesium Bromide A->F B Pd(OAc)₂ B->F C P(t-Bu)₃ C->F D Anhydrous THF D->F E ZnBr₂ Solution E->F G Stir at Room Temperature F->G 2-4 hours H Quench with NH₄Cl G->H 1-2 hours I Extraction H->I J Drying & Concentration I->J K Column Chromatography J->K L Pure Cyclopropylarene K->L

Caption: Experimental workflow for the palladium-catalyzed cross-coupling.

G pd0 Pd(0)L₂ pd2_oxid Ar-Pd(II)L₂-X pd0->pd2_oxid Oxidative Addition pd2_trans Ar-Pd(II)L₂-cPr pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-cPr pd2_trans->product

Caption: Simplified catalytic cycle for the Kumada cross-coupling.

G cluster_discovery Drug Discovery & Preclinical cluster_development Clinical Development cluster_approval Regulatory Approval & Post-Market Target ID Target ID Lead Generation Lead Generation Target ID->Lead Generation Lead Optimization Lead Optimization Lead Generation->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies Cross-Coupling Palladium-Catalyzed Cross-Coupling of c-PrMgBr Lead Optimization->Cross-Coupling Phase I Phase I Preclinical Studies->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III NDA/BLA Submission NDA/BLA Submission Phase III->NDA/BLA Submission FDA Review FDA Review NDA/BLA Submission->FDA Review Phase IV Phase IV FDA Review->Phase IV

Caption: Role of cross-coupling in the drug development pipeline.

References

Synthetic Strategies for N-Aryl Substituted Sultams: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl substituted sultams are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The rigid sultam scaffold, a cyclic sulfonamide, combined with the diverse electronic and steric properties of the N-aryl substituent, provides a versatile platform for the design of novel bioactive molecules and functional materials. This document provides an overview of key synthetic methodologies for the preparation of N-aryl substituted sultams, complete with detailed experimental protocols and comparative data to guide researchers in this field.

Synthetic Approaches Overview

The synthesis of N-aryl substituted sultams can be broadly categorized into two main strategies:

  • Intramolecular Cyclization of N-Aryl Sulfonamide Precursors: This approach involves the formation of the sultam ring from a pre-functionalized N-aryl sulfonamide. Transition-metal-catalyzed C-H activation and functionalization is a prominent strategy in this category.

  • N-Arylation of Pre-formed Sultams: In this method, a pre-existing sultam ring is N-arylated using cross-coupling reactions such as the Ullmann condensation or the Buchwald-Hartwig amination.

The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and tolerance to various functional groups.

A general workflow for the synthesis of N-aryl substituted sultams is depicted below:

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product ArylAmine Aryl Amine CH_Activation Intramolecular C-H Activation (Rh, Pd, Co catalyzed) ArylAmine->CH_Activation MetalFree Metal-Free Cyclization ArylAmine->MetalFree SulfonylChloride Sulfonyl Chloride SulfonylChloride->CH_Activation SulfonylChloride->MetalFree Sultam Sultam Ullmann Ullmann Condensation (Cu catalyzed) Sultam->Ullmann Buchwald Buchwald-Hartwig Amination (Pd catalyzed) Sultam->Buchwald ArylHalide Aryl Halide ArylHalide->Ullmann ArylHalide->Buchwald Product N-Aryl Substituted Sultam CH_Activation->Product Ullmann->Product Buchwald->Product MetalFree->Product

Caption: General synthetic pathways to N-aryl substituted sultams.

Key Synthetic Methods and Protocols

This section details the experimental protocols for the most prominent methods for synthesizing N-aryl substituted sultams.

Transition Metal-Catalyzed Intramolecular C-H Functionalization

Transition metal catalysis, particularly with rhodium, palladium, and cobalt, has emerged as a powerful tool for the synthesis of N-aryl sultams, especially benzosultams, through intramolecular C-H activation/annulation of N-aryl sulfonamides.[1] These methods offer high efficiency and regioselectivity.

This protocol describes the synthesis of 1-aryl-benzo-γ-sultams via the rhodium-catalyzed intramolecular aromatic C-H functionalization of N,N-diaryl diazosulfonamides.[2]

Experimental Protocol:

  • To a solution of the N,N-diaryl diazosulfonamide (0.2 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) in a sealed tube, add Rh₂(oct)₄ (0.5 mol%, 0.001 mmol).

  • Stir the reaction mixture at 80 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 1-aryl-benzo-γ-sultam.

This method involves the palladium-catalyzed C-H activation/cyclization of Z-bromoalkenes with sulfonamides to construct benzosultam scaffolds.

Experimental Protocol:

  • In a glovebox, add Pd(OAc)₂ (5 mol%), the appropriate phosphine ligand (e.g., XPhos, 10 mol%), and K₂CO₃ (2.0 equiv.) to a reaction vial.

  • Add a solution of the Z-bromoalkenyl sulfonamide (1.0 equiv.) in toluene.

  • Seal the vial and heat the reaction mixture at the specified temperature (e.g., 100-120 °C) for the designated time (typically 12-24 h).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

This protocol outlines the synthesis of C-N axially chiral sultams through a cobalt-catalyzed enantioselective C-H/N-H annulation of aryl sulfonamides with allenes or alkynes.[3]

Experimental Protocol:

  • To an oven-dried Schlenk tube, add the aryl sulfonamide (0.1 mmol), --INVALID-LINK--₂ (5 mol%), and the chiral ligand (e.g., a Salox derivative, 5.5 mol%).

  • Evacuate and backfill the tube with argon (3 times).

  • Add the allene or alkyne (0.15 mmol) and the solvent (e.g., DCE, 1.0 mL).

  • Stir the reaction mixture at the specified temperature (e.g., 60-100 °C) under an oxygen atmosphere (1 atm, balloon) for 24-48 hours.

  • After completion, concentrate the reaction mixture and purify by preparative TLC or flash column chromatography to yield the enantiomerically enriched sultam.

N-Arylation of Sultams

This strategy involves the formation of the N-aryl bond on a pre-existing sultam ring. Classical methods like the Ullmann condensation and modern palladium-catalyzed reactions such as the Buchwald-Hartwig amination are commonly employed.

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[4] It is particularly useful for the N-arylation of sultams like saccharin.

Experimental Protocol:

  • To a reaction flask, add the sultam (e.g., saccharin, 1.0 equiv.), the aryl halide (1.2 equiv.), CuI (10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to a high temperature (typically 100-150 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

The Buchwald-Hartwig amination is a versatile and widely used method for C-N bond formation, offering milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[5][6][7]

Experimental Protocol:

  • In an inert atmosphere (glovebox or Schlenk line), charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv.).

  • Add the sultam (1.0 equiv.) and the aryl halide or triflate (1.1-1.5 equiv.).

  • Add an anhydrous solvent (e.g., toluene, dioxane, or THF).

  • Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C until the starting material is consumed (as monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.

  • Wash the filtrate with water and brine, dry over a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the N-aryl sultam.

Metal-Free Intramolecular Cyclization

Recent advancements have led to the development of metal-free methods for the synthesis of benzosultams, offering a more sustainable and cost-effective approach.[8][9][10]

This protocol utilizes a hypervalent iodine reagent to promote the intramolecular cyclization of o-arylbenzenesulfonamides.[11]

Experimental Protocol:

  • To a solution of the o-arylbenzenesulfonamide (1.0 equiv.) in a suitable solvent (e.g., CH₂Cl₂ or DCE), add PhI(OAc)₂ (1.5 equiv.) and I₂ (0.2 equiv.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to afford the benzosultam.

Quantitative Data Summary

The following tables summarize the typical yields and substrate scope for the discussed synthetic methods.

Table 1: Transition Metal-Catalyzed Intramolecular C-H Functionalization

MethodCatalyst SystemSubstrate ScopeTypical YieldsReference
Rh-catalyzed C-H FunctionalizationRh₂(oct)₄N,N-diaryl diazosulfonamides65-99%[2]
Pd-catalyzed C-H ActivationPd(OAc)₂ / Phosphine LigandZ-bromoalkenyl sulfonamidesModerate to Good
Co-catalyzed C-H/N-H Annulation--INVALID-LINK--₂ / Chiral LigandAryl sulfonamides, allenes, alkynesGood to Excellent[3]

Table 2: N-Arylation of Sultams

MethodCatalyst SystemSubstrate ScopeTypical YieldsReference
Ullmann CondensationCuI / LigandSultams (e.g., saccharin), Aryl halidesModerate to Good[4]
Buchwald-Hartwig AminationPd₂(dba)₃ / Phosphine LigandSultams, Aryl halides/triflatesGood to Excellent[5][7]

Table 3: Metal-Free Intramolecular Cyclization

MethodReagentsSubstrate ScopeTypical YieldsReference
Intramolecular sp² C-H AminationPhI(OAc)₂ / I₂o-ArylbenzenesulfonamidesGood to Excellent[11]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical relationship between the different synthetic strategies for accessing N-aryl substituted sultams.

Logical_Relationships cluster_strategy Choice of Synthetic Strategy cluster_methods1 Methods for Strategy 1 cluster_methods2 Methods for Strategy 2 cluster_considerations Key Considerations Start Synthetic Target: N-Aryl Substituted Sultam Strategy1 Strategy 1: Intramolecular Cyclization Start->Strategy1 Strategy2 Strategy 2: N-Arylation of Sultam Start->Strategy2 TM_Catalysis Transition-Metal Catalyzed C-H Functionalization (Rh, Pd, Co) Strategy1->TM_Catalysis Metal_Free Metal-Free Cyclization Strategy1->Metal_Free Ullmann Ullmann Condensation (Cu-catalyzed) Strategy2->Ullmann Buchwald Buchwald-Hartwig Amination (Pd-catalyzed) Strategy2->Buchwald Consider1 Starting Material Availability TM_Catalysis->Consider1 Consider2 Functional Group Tolerance TM_Catalysis->Consider2 Consider3 Stereoselectivity Requirements TM_Catalysis->Consider3 Consider4 Cost and Sustainability Metal_Free->Consider4 Ullmann->Consider1 Ullmann->Consider2 Buchwald->Consider1 Buchwald->Consider2

Caption: Decision-making workflow for the synthesis of N-aryl sultams.

Conclusion

The synthesis of N-aryl substituted sultams can be achieved through a variety of robust and efficient methods. The choice of the optimal synthetic route depends on several factors, including the desired molecular complexity, the availability of starting materials, and the required reaction conditions. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel N-aryl sultam derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Creation of Diverse Cyclopropane Libraries for Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane rings are highly valuable structural motifs in medicinal chemistry. Their unique conformational and electronic properties can significantly enhance the pharmacological profile of drug candidates, improving potency, selectivity, metabolic stability, and membrane permeability while reducing off-target effects. The generation of diverse libraries of cyclopropane-containing small molecules is therefore a critical endeavor in modern drug discovery, enabling the exploration of novel chemical space and the identification of promising lead compounds.

This document provides detailed application notes and experimental protocols for several powerful techniques used to construct diverse cyclopropane libraries suitable for high-throughput screening. The methodologies covered include classic and modern transition-metal catalyzed reactions, chemoenzymatic synthesis, and nucleophilic addition-cyclization pathways.

I. Transition-Metal Catalyzed Cyclopropanation

Transition-metal catalysis offers a robust and versatile platform for the synthesis of cyclopropanes, often proceeding with high efficiency and stereoselectivity. Catalysts based on rhodium, copper, and cobalt are commonly employed for the cyclopropanation of a wide range of alkenes.

A. Rhodium-Catalyzed Cyclopropanation of Alkenes with Diazo Compounds

Rhodium(II) carboxylate complexes are highly effective catalysts for the reaction of alkenes with diazo compounds, such as ethyl diazoacetate (EDA), to form cyclopropanes. This method is characterized by its broad substrate scope and operational simplicity.

  • Reaction Setup: To an array of reaction vessels (e.g., in a 96-well plate format), add the rhodium(II) acetate dimer catalyst (0.5-2.0 mol%).

  • Addition of Substrates: To each vessel, add a solution of the desired alkene (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Initiation of Reaction: Begin vigorous stirring and maintain an inert atmosphere (e.g., nitrogen or argon).

  • Slow Addition of Diazo Compound: Using a syringe pump or automated liquid handler, add a solution of the diazo compound (e.g., ethyl diazoacetate, 1.1-1.5 equivalents) in the same solvent to the reaction mixtures over a period of 4-8 hours. The slow addition is crucial to maintain a low concentration of the reactive carbene intermediate and minimize side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reactions to stir at room temperature for an additional 2-12 hours. Monitor the progress of the reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixtures under reduced pressure.

  • Purification: Purify the crude products by flash column chromatography or high-performance liquid chromatography (HPLC) to yield the desired cyclopropane derivatives.

G cluster_workflow Workflow for Rhodium-Catalyzed Cyclopropanation Library Synthesis start Start: Prepare Alkene Library in Reaction Array catalyst Add Rhodium(II) Acetate Dimer Catalyst start->catalyst solvent Add Anhydrous Solvent (e.g., DCM) catalyst->solvent stir Initiate Stirring under Inert Atmosphere solvent->stir diazo Slow Addition of Diazo Compound Solution (e.g., EDA) stir->diazo react Reaction at Room Temperature (2-12 h) diazo->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor workup Concentrate Reaction Mixtures monitor->workup purify Purify Products (Chromatography) workup->purify end End: Diverse Cyclopropane Library purify->end

Caption: Workflow for Rhodium-Catalyzed Library Synthesis.

B. Cobalt-Catalyzed Cyclopropanation using Dihaloalkanes

An alternative to diazo compounds involves the use of gem-dihaloalkanes as carbene precursors in the presence of a cobalt catalyst and a reducing agent. This method avoids the handling of potentially explosive diazo reagents.

  • Catalyst Preparation: In a glovebox, prepare the cobalt(II) pyridine-diimine (PDI) catalyst.

  • Reaction Setup: In an array of oven-dried reaction vials, add the cobalt catalyst (1-5 mol%), the alkene substrate (1.0 equivalent), and a reducing agent (e.g., zinc powder, 2.0 equivalents).

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF) followed by the gem-dihaloalkane (e.g., dibromomethane, 1.5 equivalents).

  • Reaction Conditions: Seal the vials and stir the mixtures at a specified temperature (e.g., 50 °C) for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, quench the reactions, filter off the solids, and purify the products as described in the rhodium-catalyzed protocol.

II. Chemoenzymatic Synthesis for Enantiopure Cyclopropane Libraries

The combination of biocatalysis and chemical synthesis provides a powerful strategy for generating libraries of enantiomerically pure cyclopropanes. Engineered enzymes, such as variants of Rhodothermus marinus nitric oxide dioxygenase (RmaNOD), can catalyze the formation of a chiral cyclopropane core with a functional handle that allows for subsequent chemical diversification.

A. Enzymatic Synthesis of a Chiral Cyclopropylboronate Intermediate

Engineered heme proteins can catalyze the carbene transfer from ethyl diazoacetate (EDA) to vinyl boronic acid pinacol ester to produce a chiral cyclopropylboronate with high diastereo- and enantioselectivity.

  • Cell Culture and Lysis: Grow E. coli cells expressing the engineered RmaNOD variant and harvest them by centrifugation. Resuspend the cell pellet in buffer and lyse the cells to obtain a clarified cell lysate containing the enzyme.

  • Enzymatic Reaction: In an anaerobic environment, combine the cell lysate, vinyl boronic acid pinacol ester (1.0 equivalent), and ethyl diazoacetate (2.0 equivalents) in a

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyclopropanation Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for optimizing cyclopropanation reactions. Below are frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during synthesis, helping to improve yields, selectivity, and overall reaction success.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during cyclopropanation experiments in a question-and-answer format, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q1: My Simmons-Smith reaction is giving very low to no yield. What are the most common causes and how can I fix them?

A1: Low yield in a Simmons-Smith reaction is a frequent problem, often stemming from the reagents and reaction conditions.[1]

  • Inactive Zinc Reagent: The activity of the zinc-copper couple is a primary cause of reaction failure.[1] Ensure it is freshly prepared and properly activated.[1] Using ultrasound can enhance activation.[1] Alternatively, the Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often faster, more reproducible, and avoids the issues of a heterogeneous zinc-copper couple.[2][3]

  • Reagent Purity: Use freshly distilled or high-purity diiodomethane, as impurities can inhibit the reaction.[1]

  • Atmospheric Sensitivity: The reaction is sensitive to moisture and air.[1] All glassware must be thoroughly oven-dried, and the reaction should be conducted under an inert atmosphere like argon or nitrogen.[1][2]

  • Reaction Temperature: While often started at 0 °C, a sluggish reaction may benefit from a gradual temperature increase.[1][4] However, be cautious, as higher temperatures can also promote side reactions.[1][4]

Q2: I'm performing a rhodium-catalyzed cyclopropanation with a diazo compound and getting poor conversion. What should I check?

A2: For catalytic systems, catalyst activity and substrate reactivity are key.

  • Catalyst Deactivation: Catalysts can be sensitive to air and moisture.[2] Ensure the reaction is run under an inert atmosphere with anhydrous solvents.

  • Purity of Diazo Compound: The diazo compound must be pure and free from acidic impurities, which can cause it to decompose before it reacts with the catalyst.[2]

  • Alkene Reactivity: Electron-deficient alkenes are less reactive towards the electrophilic metal carbene intermediate.[2][5] For these substrates, you may need to switch to a more reactive carbene source or a different catalyst system.[2] Cobalt-catalyzed systems, for example, have shown success with electron-deficient olefins.[2] Highly substituted or sterically hindered alkenes will also react more slowly.[2]

A general workflow for troubleshooting poor reaction outcomes can be visualized as follows:

G Start Poor Reaction Outcome (Low Yield, Poor Selectivity, etc.) Yield Low Yield / No Reaction Start->Yield Selectivity Poor Selectivity (Diastereo- or Enantio-) Start->Selectivity Other Complex Mixture / Side Reactions Start->Other Reagents Check Reagent Purity & Activity - Fresh Zn-Cu couple / Et2Zn - Pure Diazo Compound - Anhydrous Solvents Yield->Reagents Is it a reagent issue? Temp Optimize Temperature - Lower temperature for  higher selectivity Selectivity->Temp Is temperature optimized? Monitor Monitor Reaction Progress (TLC/GC) - Avoid prolonged reaction times Other->Monitor Are side reactions occurring over time? Conditions Verify Reaction Conditions - Inert Atmosphere (N2/Ar) - Dry Glassware - Optimal Temperature Reagents->Conditions Reagents OK? Substrate Assess Substrate Reactivity - Electron-rich alkenes are faster - Consider alternative catalyst for  electron-deficient alkenes Conditions->Substrate Conditions OK? Catalyst Screen Catalysts & Ligands - Chiral ligand is critical for enantioselectivity - Steric bulk influences diastereoselectivity Temp->Catalyst Temp OK? Solvent Evaluate Solvent Effects - Non-basic, non-polar solvents often  improve enantioselectivity Catalyst->Solvent Ligand/Catalyst OK? Stoichiometry Adjust Stoichiometry - Minimize excess of reactive reagents  (e.g., carbenoid) Monitor->Stoichiometry Monitoring OK?

Caption: A general workflow for troubleshooting cyclopropanation reactions.
Issue 2: Poor Stereoselectivity

Q3: My cyclopropanation reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

A3: Diastereoselectivity is influenced by several factors, primarily temperature and sterics.

  • Temperature: Lowering the reaction temperature is often the most effective way to increase diastereoselectivity.[4] This favors the transition state with the lower activation energy, which typically leads to the thermodynamically preferred diastereomer.[4]

  • Steric Hindrance: The Simmons-Smith reaction generally proceeds from the less sterically hindered face of the alkene.[1] The presence of a directing group, such as a hydroxyl group, can coordinate with the zinc reagent and direct the cyclopropanation to the same face, overriding simple steric effects.[1][6]

  • Catalyst and Ligand Choice: In catalytic reactions, the steric bulk of the catalyst and its ligands plays a crucial role in controlling the facial selectivity of the carbene addition.[2] Experimenting with different ligands is often necessary to find the optimal choice for a specific substrate.[2]

  • Carbene Source: For catalytic reactions, the structure of the diazo compound (carbene precursor) can influence the approach to the alkene.[2] "Stabilized carbenoids," derived from vinyl- or aryldiazoacetates, generally provide higher diastereoselectivity compared to "unstabilized carbenoids" from simple diazoacetates.[7]

Q4: I am attempting an asymmetric cyclopropanation, but the enantiomeric excess (ee) is low. What are the critical factors for improving enantioselectivity?

A4: High enantioselectivity in catalytic cyclopropanations is a challenge that hinges on the fine-tuning of the catalytic system.

  • Chiral Ligand/Catalyst: The choice of the chiral ligand is the most critical factor influencing enantioselectivity.[2] A thorough screening of different chiral ligands is often required. Dirhodium(II) tetracarboxylates with chiral ligands are commonly used and highly effective.[5][8]

  • Solvent Effects: The solvent can have a profound impact on enantioselectivity.[9] For rhodium-catalyzed reactions, the highest enantioselectivities are typically obtained in non-basic, non-polar solvents.[9] Polar or Lewis basic solvents can stabilize early transition states where the alkene is further from the chiral environment of the catalyst, thus reducing the enantiomeric excess.[9]

Issue 3: Side Reactions & Purification

Q5: I am observing significant byproduct formation in my Simmons-Smith reaction. What are the likely side reactions?

A5: A common side reaction, especially with prolonged reaction times or excess reagent, is the methylation of heteroatoms like alcohols by the electrophilic zinc carbenoid.[1] Monitoring the reaction closely by TLC or GC and using a minimal excess of the Simmons-Smith reagent can help mitigate this.[1]

Q6: My rhodium-catalyzed reaction is messy, and I see byproducts that I suspect are from carbene dimerization. How can I prevent this?

A6: Carbene dimerization is a common issue with highly reactive "unstabilized carbenoids" derived from precursors like ethyl diazoacetate.[7] To minimize this, the diazo compound should be added slowly to the reaction mixture (e.g., via syringe pump) to maintain a very low steady-state concentration, ensuring it reacts with the alkene before it can dimerize.[10]

Q7: I'm having difficulty purifying my cyclopropanated product. Do you have any suggestions?

A7: Purification can be challenging, especially when separating stereoisomers.

  • Chromatography: Flash column chromatography is the most common method for purifying cyclopropanation products.[1] For difficult separations of diastereomers, HPLC may be necessary.[11]

  • Acid Sensitivity: If your product is acid-sensitive, consider using deactivated silica gel (e.g., treated with triethylamine) for chromatography to prevent ring-opening or rearrangement.[1]

  • Work-up: A standard work-up involves quenching the reaction (e.g., with saturated aqueous NH₄Cl for Simmons-Smith), followed by extraction with an organic solvent, washing with brine, and drying over an anhydrous salt like Na₂SO₄ before concentration.[1][3]

Data Presentation: Optimizing Reaction Parameters

Quantitative data is crucial for optimizing reaction conditions. The tables below summarize key relationships between experimental variables and reaction outcomes.

Table 1: Troubleshooting Guide for Low Cyclopropanation Yield

Method Potential Cause Recommended Solution
Simmons-Smith Inactive Zinc-Copper CoupleUse freshly prepared, activated Zn-Cu couple or switch to the Furukawa modification (Et₂Zn/CH₂I₂).[1][2]
Presence of Moisture or AirEnsure oven-dried glassware and conduct the reaction under an inert (N₂ or Ar) atmosphere.[1]
Poor Quality DiiodomethaneUse freshly distilled or high-purity diiodomethane.[1]
Catalytic Catalyst DeactivationUse anhydrous solvents and maintain an inert atmosphere.[2]
Impure Diazo CompoundPurify the diazo compound to remove acidic impurities.[2]
Low Alkene ReactivityFor electron-deficient alkenes, consider a different catalyst (e.g., cobalt-based) or a more reactive carbene source.[2]

Table 2: Key Factors Influencing Stereoselectivity

Parameter Effect on Diastereoselectivity Effect on Enantioselectivity
Temperature Lower temperatures generally lead to higher diastereoselectivity.[4]Lower temperatures often improve enantioselectivity.
Solvent Can influence transition state geometry.Crucial; non-basic, non-polar solvents are often optimal for high ee.[9]
Catalyst/Ligand Steric bulk of the ligand is a key determinant.[2]The choice of chiral ligand is the most critical factor.[2]
Substrate Directing groups (e.g., -OH) can control facial selectivity.[1][6]The structure of the alkene can influence the fit within the catalyst's chiral pocket.

Experimental Protocols

Detailed methodologies for common cyclopropanation reactions are provided below.

Protocol 1: Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol describes the cyclopropanation of an alkene using diethylzinc and diiodomethane.[3]

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 eq) and anhydrous dichloromethane (to make a ~0.5 M solution). Cool the flask to 0 °C in an ice bath.[3]

  • Reagent Addition: While stirring at 0 °C, slowly add a solution of diethylzinc (2.0 eq, e.g., 1.0 M in hexanes) via syringe. Following this, add diiodomethane (2.0 eq) dropwise via syringe.[3] A white precipitate may form.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[3]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[3]

  • Work-up: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[3] Stir vigorously.

  • Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] The crude product is then typically purified by flash column chromatography.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Reaction Setup - Alkene in CH2Cl2 - Inert Atmosphere - Cool to 0 °C Add 2. Reagent Addition (0 °C) - Add Et2Zn - Add CH2I2 dropwise Setup->Add Stir 3. Stir & Warm - Warm to RT - Stir for 12-24h Add->Stir Monitor 4. Monitor - TLC or GC Stir->Monitor Quench 5. Quench (0 °C) - Add sat. aq. NH4Cl Monitor->Quench Extract 6. Extract & Purify - Separate layers - Wash, Dry, Concentrate - Column Chromatography Quench->Extract Product Purified Cyclopropane Extract->Product

Caption: Experimental workflow for the Simmons-Smith cyclopropanation.
Protocol 2: Rhodium(II)-Catalyzed Cyclopropanation

This protocol describes a general procedure for the cyclopropanation of an alkene with a diazoester using a rhodium(II) catalyst.[10][12]

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the alkene (1.0 eq), rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.1–1 mol%), and anhydrous dichloromethane.[10][12]

  • Reagent Addition: Prepare a solution of the diazoester (e.g., ethyl diazoacetate, 1.5 eq) in anhydrous dichloromethane. Using a syringe pump, add the diazoester solution dropwise to the stirring reaction mixture over a period of 4-10 hours.[10][12] This slow addition is critical to minimize carbene dimerization.

  • Reaction: Stir the reaction at the desired temperature (room temperature to 40 °C is common) for an additional 2-12 hours after the addition is complete.[10]

  • Monitoring: Monitor the consumption of the alkene starting material by TLC or GC.

  • Work-up & Purification: Once the reaction is complete, remove the solvent under reduced pressure. The residue can be directly purified by flash column chromatography on silica gel to afford the desired cyclopropane product.[10]

G Catalyst Rh₂(L)₄ Catalyst Carbene Rh-Carbene Intermediate Catalyst->Carbene + Diazo Diazo Compound (R'CHN₂) Diazo->Carbene - N₂ N2 N₂ Gas Carbene->Catalyst + Product Product Cyclopropane Product Alkene Alkene Substrate Alkene->Carbene

Caption: The catalytic cycle for rhodium-catalyzed cyclopropanation.

References

Technical Support Center: Troubleshooting Low Product Yield in Cyclopropanesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low product yield in the synthesis of cyclopropanesulfonamide. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing a very low yield in my this compound synthesis. What are the most common initial checks I should perform?

A1: When troubleshooting a low-yield synthesis, it is crucial to begin with a systematic review of your reagents and reaction setup. Here is a checklist of initial points to verify:

  • Reagent Quality:

    • 3-Chloropropane Sulfonyl Chloride: This reagent is sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[1][2] It is recommended to use a freshly opened bottle or to purify the sulfonyl chloride before use.

    • tert-Butylamine: Ensure the amine is pure and dry. Amines can absorb atmospheric carbon dioxide, which can interfere with the reaction.

    • n-Butyl Lithium (n-BuLi): This reagent is highly reactive with air and moisture. It is critical to use a freshly titrated solution to ensure accurate stoichiometry.

    • Solvents: All solvents, particularly those used in the cyclization step (e.g., THF, toluene), must be anhydrous. The presence of water can quench the organolithium reagent and hydrolyze the sulfonyl chloride.[2]

  • Reaction Conditions:

    • Inert Atmosphere: All steps, especially the ring-closure with n-BuLi, must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of reagents.[1]

    • Temperature Control: Precise temperature control is critical, particularly for the highly exothermic addition of n-BuLi and the subsequent cyclization, which is typically performed at low temperatures.

    • Stoichiometry: Carefully re-verify the molar ratios of all reactants. An excess of the base is often used in the initial step, and at least two equivalents of n-BuLi are typically required for the ring-closing reaction.

Troubleshooting Specific Synthetic Steps

The synthesis of this compound is typically a three-step process. Below are troubleshooting guides for each key stage.

Step 1: Synthesis of N-tert-butyl-(3-chloro)propyl sulfonamide

Q2: My yield of N-tert-butyl-(3-chloro)propyl sulfonamide is low. What are the likely causes?

A2: Low yield in the initial sulfonylation step often points to issues with the reactants or reaction conditions.

  • Poor Amine Nucleophilicity: While tert-butylamine is a reasonably good nucleophile, steric hindrance can slow the reaction.

    • Solution: Ensure the reaction is stirred efficiently and consider a moderate increase in reaction time. The addition of a non-nucleophilic base like triethylamine can also be beneficial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Side Reactions: At elevated temperatures, dimerization or polymerization of the reactants can occur.

    • Solution: Add the 3-chloropropane sulfonyl chloride solution slowly to the amine solution at a lower temperature (e.g., 0 °C) to control the initial exotherm, then allow the mixture to warm to the desired reaction temperature.

  • Inefficient Quenching/Work-up: Improper work-up can lead to product loss.

    • Solution: Ensure the reaction is fully quenched and that the pH is adjusted correctly during the aqueous work-up to ensure the product is in the organic phase.

Step 2: Intramolecular Cyclization to form N-tert-butyl-cyclopropanesulfonamide

Q3: The ring-closure step is failing or giving a low yield. What should I investigate?

A3: This intramolecular cyclization is a critical step and is highly sensitive to reaction conditions.

  • Inactive n-Butyl Lithium: The most common cause of failure is the use of old or improperly stored n-BuLi.

    • Solution: Always use a freshly titrated solution of n-BuLi to ensure accurate concentration and reactivity.

  • Insufficient Base: At least two equivalents of n-BuLi are required for this reaction.

    • Solution: Re-verify your calculations and ensure that a sufficient excess of n-BuLi is used.

  • Incorrect Temperature: The reaction is typically performed at very low temperatures (-70 °C to -20 °C) to control reactivity and minimize side reactions.

    • Solution: Carefully monitor and maintain the reaction temperature within the optimal range for your specific conditions.

  • Presence of Water: Traces of water in the solvent or on the glassware will rapidly quench the n-BuLi.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use freshly distilled anhydrous solvents.

Step 3: Deprotection to this compound

Q4: I am having trouble with the final deprotection step. What could be the problem?

A4: The acidic cleavage of the tert-butyl group can sometimes be incomplete or lead to side products.

  • Incomplete Reaction: The deprotection may be sluggish.

    • Solution: Increase the reaction time or consider a moderate increase in temperature. Ensure a sufficient excess of acid (e.g., formic acid or trifluoroacetic acid) is used.

  • Side Reactions: The tert-butyl cation generated during deprotection can lead to unwanted alkylation side products.

    • Solution: While less of a concern for this small molecule compared to complex peptides, if side products are observed, consider using a scavenger like triisopropylsilane (TIS).

  • Product Isolation: The final product is a relatively small and polar molecule, which can make extraction and isolation challenging.

    • Solution: After neutralization, perform multiple extractions with a suitable organic solvent. Careful optimization of the crystallization conditions is also key for good recovery.

Data Presentation: Optimizing Reaction Conditions

The following tables provide representative data from analogous reactions to illustrate the impact of various parameters on product yield. This data can guide your optimization efforts.

Table 1: Effect of Solvent and Temperature on a Representative Sulfonylcyclopropane Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dioxane251260
2THF251275
3Toluene251245
4THF02482
5THF60655

Data adapted from analogous heteroaryl cyclopropane syntheses and intramolecular cyclizations of N-cyano sulfoximines.[3][4]

Table 2: Influence of Base on a Representative Intramolecular Sulfonamide Cyclization

EntryBaseEquivalentsSolventTemperature (°C)Yield (%)
1n-BuLi2.2THF/Toluene-30 to 0High
2LDA2.2THF-78 to 0Moderate
3NaH2.5DMF25Low
4KHMDS2.2THF-78 to 0Moderate

Data compiled from general knowledge of intramolecular cyclizations and patent literature describing the synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound. These should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Synthesis of N-tert-butyl-(3-chloro)propyl sulfonamide
  • To a stirred solution of tert-butylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous toluene (5-10 volumes) at 0 °C under an inert atmosphere, add a solution of 3-chloropropane sulfonyl chloride (1.0 equivalent) in anhydrous toluene dropwise over 30-60 minutes.

  • Stir the resulting mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with 1M HCl, then with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Synthesis of N-tert-butyl-cyclopropanesulfonamide
  • Dissolve the crude N-tert-butyl-(3-chloro)propyl sulfonamide (1.0 equivalent) in a mixture of anhydrous toluene and anhydrous tetrahydrofuran (THF) (e.g., 1:3 ratio) under an inert atmosphere.

  • Cool the solution to -50 °C to -20 °C.

  • Slowly add a freshly titrated solution of n-butyl lithium (n-BuLi) in hexanes (at least 2.2 equivalents) dropwise, maintaining the internal temperature within the specified range.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at low temperature.

  • Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • The resulting solution containing the protected this compound can be used directly in the next step.

Protocol 3: Synthesis of this compound (Deprotection)
  • Concentrate the solution of N-tert-butyl-cyclopropanesulfonamide from the previous step under reduced pressure.

  • To the residue, add formic acid (5-10 volumes).

  • Heat the mixture to 70-90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the formic acid under reduced pressure (co-evaporation with toluene can aid in complete removal).

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by crystallization from a suitable solvent system (e.g., toluene/ethanol).

Mandatory Visualizations

G Overall Synthesis Workflow for this compound cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection 3-Chloropropane\nSulfonyl Chloride 3-Chloropropane Sulfonyl Chloride N-tert-butyl-(3-chloro)propyl\nsulfonamide N-tert-butyl-(3-chloro)propyl sulfonamide 3-Chloropropane\nSulfonyl Chloride->N-tert-butyl-(3-chloro)propyl\nsulfonamide tert-Butylamine, Triethylamine, Toluene, 0°C to RT N-tert-butyl-cyclopropanesulfonamide N-tert-butyl-cyclopropanesulfonamide N-tert-butyl-(3-chloro)propyl\nsulfonamide->N-tert-butyl-cyclopropanesulfonamide n-BuLi, THF/Toluene, -50°C to -20°C This compound This compound N-tert-butyl-cyclopropanesulfonamide->this compound Formic Acid, 70-90°C

Caption: Overall synthesis workflow for this compound.

G Troubleshooting Low Yield in this compound Synthesis Start Low Product Yield CheckReagents Verify Reagent Quality (Purity, Anhydrous) Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Inert Atmosphere, Stoichiometry) CheckReagents->CheckConditions Reagents OK OptimizeStep1 Optimize Step 1: - Slower addition of sulfonyl chloride - Check base quality/quantity - Adjust reaction time/temp CheckReagents->OptimizeStep1 Impure/Wet Reagents IsolateStep Isolate Problematic Step (TLC/LC-MS analysis of each step) CheckConditions->IsolateStep Conditions OK CheckConditions->OptimizeStep1 Conditions Incorrect Step1 Low Yield in Step 1? IsolateStep->Step1 Analysis Complete Step2 Low Yield in Step 2? Step1->Step2 No Step1->OptimizeStep1 Yes Step3 Low Yield in Step 3? Step2->Step3 No OptimizeStep2 Optimize Step 2: - Use freshly titrated n-BuLi - Ensure >2 equivalents of n-BuLi - Strict anhydrous conditions - Precise low-temperature control Step2->OptimizeStep2 Yes Purification Low Isolated Yield after Purification? Step3->Purification No OptimizeStep3 Optimize Step 3: - Increase deprotection time/temp - Ensure sufficient acid - Optimize work-up for polar product Step3->OptimizeStep3 Yes OptimizePurification Optimize Purification: - Screen crystallization solvents - Optimize cooling rate - Consider chromatography on silica/alumina Purification->OptimizePurification Yes Success Improved Yield Purification->Success No OptimizeStep1->Success OptimizeStep2->Success OptimizeStep3->Success OptimizePurification->Success

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Modular Synthesis of Sulfur-Containing Motifs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the modular synthesis of sulfur-containing motifs. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in organosulfur chemistry. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your synthetic endeavors.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of various sulfur-containing functional groups.

Guide 1: Low Yields in Thioether Synthesis

Low yields in thioether synthesis can be attributed to several factors, including steric hindrance, suboptimal reaction conditions, and side reactions like elimination or oxidation of the thiol to a disulfide. A systematic approach to troubleshooting is crucial for improving reaction outcomes.

Observed Problem Potential Cause Suggested Solution
Low or No Product Formation Poor quality or reactivity of the sulfur nucleophile (e.g., hydrated sodium sulfide).Use freshly opened, anhydrous reagents. For sensitive reactions, consider preparing the thiolate in situ.
Inefficient reaction conditions (temperature, solvent).Optimize the reaction temperature and time. Screen different solvents; polar aprotic solvents like DMF or DMSO often facilitate SN2 reactions.[1]
Steric hindrance at the electrophilic carbon or on the thiol.[1]For sterically demanding substrates, consider using a more reactive electrophile or a less hindered thiol. Alternative catalytic systems may be required.
Significant Disulfide Byproduct Oxidation of the thiol starting material.[1]Conduct the reaction under a strict inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize oxygen exposure.
Formation of Elimination Byproducts The base used is too strong or sterically hindered, favoring elimination (E2) over substitution (SN2).Use a weaker, non-hindered base. For secondary and tertiary alkyl halides, elimination is a common competing pathway.[1]
Low Isolated Yield After Workup Product is volatile or adsorbs to silica gel during chromatography.If the product is volatile, exercise caution during solvent removal. Consider using a different stationary phase for chromatography, such as neutral alumina, or purification by crystallization.
Product degradation during acidic or basic workup.Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions.
Guide 2: Challenges in Sulfone and Sulfoxide Synthesis

The selective oxidation of thioethers to sulfoxides without over-oxidation to sulfones is a common challenge. Conversely, incomplete oxidation can be an issue when the sulfone is the desired product.

Observed Problem Potential Cause Suggested Solution
Over-oxidation to Sulfone (when Sulfoxide is desired) Oxidizing agent is too reactive or used in excess.Use a milder oxidizing agent (e.g., sodium periodate in methanol).[2] Carefully control the stoichiometry of the oxidant; often, 1.0-1.2 equivalents of hydrogen peroxide are sufficient for selective sulfoxidation.[3]
Reaction temperature is too high or reaction time is too long.Perform the reaction at lower temperatures and monitor the progress closely by TLC or LC-MS to quench the reaction upon completion.
Incomplete Oxidation to Sulfone Insufficient amount or reactivity of the oxidizing agent.Increase the equivalents of the oxidizing agent (e.g., >2 equivalents of m-CPBA or H₂O₂). For sluggish reactions, a more powerful oxidizing system may be necessary.
Catalyst deactivation (if applicable).Ensure the catalyst is active and not poisoned by impurities in the starting materials.
Low Yield of Sulfone The desired product is unstable under the reaction conditions.Some sulfones can be unstable at elevated temperatures; it is important to choose an appropriate oxidizing system that allows for milder reaction conditions.
Discolored Product After Crystallization Presence of trace phenolic compounds, tars, or quinone-type byproducts.Treat the crude product with activated carbon in a suitable hot solvent, followed by hot filtration before crystallization.[4]
Guide 3: Difficulties in Sulfonyl Chloride Synthesis

The synthesis of sulfonyl chlorides can be complicated by the high reactivity of the reagents and the moisture sensitivity of the product.

Observed Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete reaction due to insufficient reagent or low temperature.Ensure the correct stoichiometry of reagents. While the reaction is often performed at low temperatures to control exothermicity, monitor the reaction progress and adjust the temperature if it is too slow.
Significant Sulfonic Acid Impurity Hydrolysis of the sulfonyl chloride product by moisture.Use thoroughly dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere. During workup, quench the reaction at a low temperature (e.g., by pouring onto ice) to minimize hydrolysis.[5]
Variable Isolated Yields Losses due to hydrolysis during aqueous workup and isolation.For sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can sometimes protect the product from extensive hydrolysis.[5]
Uncontrolled Exotherm Highly exothermic nature of the reaction.Add reagents dropwise with efficient stirring and cooling to maintain the desired reaction temperature. For larger scale reactions, consider a continuous flow setup for better temperature control.[6]

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my C-S bond formation reaction?

A1: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of most organic reactions, including C-S bond formation.[4][7] You can spot the starting materials and aliquots of the reaction mixture over time on a TLC plate and visualize the consumption of reactants and the formation of the product. For compounds that are not UV-active, various TLC stains can be used for visualization.[7] For more quantitative analysis, techniques like GC-MS, LC-MS, and NMR spectroscopy can be employed.

Q2: My sulfur-containing starting materials have a strong, unpleasant odor. How can I manage this?

A2: Many low molecular weight thiols and thioethers are highly malodorous. It is essential to work in a well-ventilated fume hood. Off-gases from reactions can be treated by bubbling them through a scrubber containing an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide.[8][9][10] Glassware and equipment that have come into contact with these compounds should also be rinsed with an oxidizing solution before removal from the fume hood.

Q3: I am having trouble purifying my sulfur-containing product. What are some common strategies?

A3: Purification of organosulfur compounds can be challenging due to their potential for strong coordination with metal catalysts and their varying stability.

  • Elemental Sulfur Removal: If elemental sulfur (S₈) is a byproduct, it can often be removed by chromatography, as it tends to run very fast on silica gel.[11] Alternatively, washing the crude product with a solvent in which sulfur is soluble but the product is not (e.g., toluene or carbon disulfide) can be effective.[11] Another method involves mixing the sample extract with copper powder, which reacts with elemental sulfur.[12]

  • Crystallization: If the product is a solid, crystallization is an excellent purification method.[13][14] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Chromatography: Column chromatography is a versatile technique. However, some sulfur compounds can irreversibly adsorb to or decompose on acidic silica gel. In such cases, using neutral alumina as the stationary phase or deactivating the silica gel with a small amount of a basic solvent (e.g., triethylamine) in the eluent can be beneficial.

Q4: What are the key challenges in achieving chemoselectivity in sulfenylation reactions?

A4: The primary challenge in electrophilic sulfenylation is controlling the reactivity of the sulfenylating agent to avoid side reactions. The transient nature of the intermediate sulfenic acid can lead to further oxidation or reactions with other nucleophiles present in the reaction mixture.[15] Achieving high enantioselectivity in asymmetric sulfenylation often requires careful selection of the chiral catalyst and reaction conditions, as the selectivity can be highly sensitive to the substrate's electronic and steric properties.[13]

Q5: Are sulfones or sulfoxides more stable?

A5: Sulfones are generally more chemically and thermally stable than sulfoxides.[16] The sulfonyl group is a relatively inert functional group and is resistant to further oxidation. Sulfoxides, on the other hand, can be oxidized to sulfones or may undergo thermal elimination reactions.[11][17] However, the stability of both functional groups can be influenced by the nature of the organic substituents.

Experimental Protocols

Protocol 1: Ligand-Free Copper-Catalyzed Synthesis of Diaryl Thioethers

This protocol describes a simple and efficient method for the C-S cross-coupling of aryl iodides and thiols using a ligand-free copper catalyst.[18][19][20]

Materials:

  • Aryl iodide (1.0 mmol)

  • Thiol (1.2 mmol)

  • Copper(I) iodide (CuI) (0.025 mmol, 2.5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (4 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add CuI (4.8 mg, 0.025 mmol) and K₂CO₃ (276 mg, 2.0 mmol).

  • Seal the vessel, and evacuate and backfill with an inert gas (repeat three times).

  • Under a positive pressure of the inert gas, add the aryl iodide (1.0 mmol), thiol (1.2 mmol), and anhydrous DMF (4 mL) via syringe.

  • Stir the reaction mixture vigorously at 110 °C for 18-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Oxidation of a Thioether to a Sulfoxide

This protocol outlines the selective oxidation of a thioether to a sulfoxide using hydrogen peroxide as the oxidant.[3]

Materials:

  • Thioether (1.0 mmol)

  • 30% Hydrogen peroxide (H₂O₂) (1.2 mmol, 0.14 mL)

  • Methanol (MeOH) (5 mL)

  • Reaction flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the thioether (1.0 mmol) in methanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 30% H₂O₂ (0.14 mL, 1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction time can vary from a few minutes to several hours depending on the substrate.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the excess peroxide is destroyed (test with peroxide test strips).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting sulfoxide by column chromatography or crystallization.

Protocol 3: One-Pot Synthesis of Unsymmetrical Disulfides

This protocol describes a method for the synthesis of unsymmetrical disulfides from two different thiols using 1-chlorobenzotriazole.[20]

Materials:

  • Thiol 1 (R¹SH) (1.0 mmol)

  • Thiol 2 (R²SH) (1.0 mmol)

  • 1-Chlorobenzotriazole (BtCl) (1.0 mmol, 154 mg)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve Thiol 1 (1.0 mmol) in anhydrous DCM (5 mL) in a dry reaction flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve BtCl (154 mg, 1.0 mmol) in anhydrous DCM (5 mL) and add this solution dropwise to the cooled thiol solution.

  • Stir the mixture at -78 °C for 30 minutes to form the intermediate R¹SBt.

  • Add a solution of Thiol 2 (1.0 mmol) in anhydrous DCM (2 mL) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M NaOH (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude unsymmetrical disulfide by column chromatography.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

LowYieldTroubleshooting start Low or No Product Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Solvent) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_atmosphere Ensure Inert Atmosphere (if required) atmosphere_ok Inert Atmosphere Maintained? check_atmosphere->atmosphere_ok check_workup Analyze Workup and Purification Steps workup_ok Workup/Purification OK? check_workup->workup_ok reagents_ok->check_conditions Yes solution_reagents Use fresh/purified reagents. Confirm calculations. reagents_ok->solution_reagents No conditions_ok->check_atmosphere Yes solution_conditions Optimize temperature, time, and solvent. Screen catalysts. conditions_ok->solution_conditions No atmosphere_ok->check_workup Yes solution_atmosphere Use degassed solvents. Improve inert gas technique. atmosphere_ok->solution_atmosphere No solution_workup Check for product loss during extraction. Modify purification method (e.g., change chromatography stationary phase). workup_ok->solution_workup No end Yield Improved workup_ok->end Yes solution_reagents->end solution_conditions->end solution_atmosphere->end solution_workup->end

Caption: A decision tree for troubleshooting low yields in sulfur chemistry.

Experimental Workflow for C-S Coupling

CSCouplingWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification prep Dry glassware and add CuI and K₂CO₃ inert Evacuate and backfill with inert gas prep->inert add_reagents Add aryl iodide, thiol, and anhydrous DMF inert->add_reagents react Heat at 110°C with stirring (18-24h) add_reagents->react monitor Monitor by TLC react->monitor cool Cool to room temperature monitor->cool extract Dilute and perform aqueous extraction cool->extract dry Dry organic layers and concentrate extract->dry purify Purify by column chromatography dry->purify final_product final_product purify->final_product Pure Thioether

Caption: A typical experimental workflow for copper-catalyzed C-S coupling.

References

Technical Support Center: Improving Diastereoselectivity in Cyclopropane Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereoselective cyclopropanation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to optimize your cyclopropane ring formation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in cyclopropanation reactions?

A1: Diastereoselectivity in cyclopropane ring formation is primarily influenced by several key factors:

  • Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable diastereomer, leading to higher selectivity.[1]

  • Catalyst/Reagent Choice: The selection of the catalyst, including the metal center and ligands, is critical. Chiral catalysts are essential for achieving high enantioselectivity and can also influence diastereoselectivity.[2]

  • Solvent: The polarity and coordinating ability of the solvent can impact the transition state geometry and, consequently, the diastereomeric ratio.[2]

  • Substrate Structure: The steric and electronic properties of the alkene, including the presence of directing groups (e.g., hydroxyl groups), play a crucial role in directing the approach of the carbene source.[3][4]

  • Carbene Precursor: The nature and steric bulk of the carbene precursor (e.g., diazo compounds, diiodomethane) can affect the selectivity of the reaction.[2]

Q2: How can I improve the diastereoselectivity of my Simmons-Smith cyclopropanation?

A2: For Simmons-Smith reactions, particularly with allylic alcohols, the hydroxyl group can act as a directing group, coordinating to the zinc reagent and directing the cyclopropanation to the same face of the double bond.[5] To improve diastereoselectivity:

  • Lower the reaction temperature: This is a common strategy to enhance selectivity.[1]

  • Use a suitable solvent: Non-complexing solvents can be preferable as they do not compete with the directing group for coordination to the zinc reagent.

  • Consider the Furukawa modification: Using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) can sometimes lead to more reproducible and faster reactions.[2]

  • Ensure high activity of the zinc reagent: Freshly prepared and highly active zinc-copper couple is crucial for the classic Simmons-Smith reaction.[2]

Q3: My reaction has good diastereoselectivity but a low yield. What can I do?

A3: This is a common optimization challenge. Here are some strategies to improve the yield without significantly compromising diastereoselectivity:

  • Slightly increase the temperature: Find a balance where the yield is acceptable while maintaining the desired diastereoselectivity.[1]

  • Increase reaction time: Lower temperatures often lead to slower reaction rates, so extending the reaction time can improve conversion.[1]

  • Increase reagent concentration: Carefully increasing the concentration of reactants can sometimes enhance the reaction rate at lower temperatures.[1]

  • Optimize other parameters: Investigate different solvents or catalysts that might offer higher reactivity at lower temperatures.[1]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity
Potential Cause Troubleshooting Steps
High Reaction Temperature Lower the reaction temperature. The transition state leading to the major diastereomer has a lower activation energy, and lower temperatures provide less energy to overcome the higher activation barrier of the minor diastereomer.[1]
Inappropriate Solvent Screen different solvents. The polarity and coordinating ability of the solvent can influence the transition state.
Ineffective Catalyst or Ligand If using a catalytic system, screen a variety of ligands. The steric and electronic properties of the ligand are critical for inducing selectivity.[2] For substrates with directing groups, ensure the catalyst/reagent can coordinate effectively.
Steric Hindrance The carbene may be approaching from the more sterically accessible face, leading to the undesired diastereomer. Consider modifying the substrate to alter the steric environment or use a different cyclopropanation method.
Substrate Isomerization Ensure the geometric purity of your starting alkene (E/Z isomers), as this can directly impact the stereochemistry of the cyclopropane product.
Issue 2: Low or No Yield of Cyclopropanated Product
Potential Cause Troubleshooting Steps
Inactive Reagents For Simmons-Smith reactions, ensure the zinc-copper couple is freshly prepared and highly active.[2] For catalytic reactions, verify the integrity and activity of the catalyst and carbene precursor.
Presence of Inhibitors Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere, as many catalysts are sensitive to air and moisture.[2] Use purified reagents and solvents to avoid inhibitors.[2]
Suboptimal Reaction Conditions Optimize temperature and reaction time. Some reactions may require elevated temperatures to proceed at a reasonable rate.
Poor Substrate Reactivity Electron-deficient olefins can be challenging substrates for some cyclopropanation methods.[6][7][8] Consider using a more reactive carbene source or a different catalytic system.

Data Presentation

Table 1: Effect of Catalyst on Diastereoselectivity in the Cyclopropanation of Styrene Derivatives

EntryOlefinCatalystDiastereomeric Ratio (trans:cis)Yield (%)
1StyreneRh₂(OAc)₄70:3066
2trans-β-MethylstyreneRh₂(OAc)₄>95:5 (trans-diaryl)66
3StyreneCo(II)-Porphyrin75:2552
4StyreneIr(III)-Porphyrin80:2082

Data adapted from various sources for illustrative purposes.

Table 2: Directed Simmons-Smith Cyclopropanation of Alkenyl Cyclopropyl Carbinol Derivatives

EntrySubstrateProductDiastereomeric Ratio (dr)Yield (%)
11a3a>98:0288
21b3b>98:0290
31c3c>98:0285

Data from a study on directed cyclopropanation, highlighting the effectiveness of a hydroxyl directing group.[4][9]

Experimental Protocols

Protocol 1: General Procedure for Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Allylic alcohol

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the allylic alcohol (1.0 equiv) dissolved in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.0 equiv, as a 1.0 M solution in hexanes) dropwise to the stirred solution.

  • After stirring for 15 minutes at 0 °C, add diiodomethane (2.0 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Rhodium-Catalyzed Cyclopropanation with a Diazo Compound

This protocol is a generalized procedure and requires careful handling of diazo compounds, which are potentially explosive.

Materials:

  • Alkene

  • Diazo compound (e.g., ethyl diazoacetate)

  • Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alkene (1.0-1.5 equiv) and the rhodium(II) catalyst (0.5-2 mol%).

  • Dissolve the reactants in the anhydrous solvent.

  • Slowly add a solution of the diazo compound (1.0 equiv) in the same solvent to the reaction mixture via a syringe pump over several hours. Note: Slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures) and monitor by TLC or GC-MS.[1]

  • After the addition is complete and the reaction has gone to completion, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Diastereoselectivity start Low Diastereoselectivity Observed temp Is Reaction Temperature Optimized? start->temp solvent Is Solvent Appropriate? temp->solvent Yes lower_temp Lower Reaction Temperature temp->lower_temp No catalyst Is Catalyst/Ligand System Optimal? solvent->catalyst Yes screen_solvents Screen Different Solvents solvent->screen_solvents No directing_group Is a Directing Group Present and Effective? catalyst->directing_group Yes screen_catalysts Screen Catalysts/Ligands catalyst->screen_catalysts No modify_substrate Modify Substrate or Add Directing Group directing_group->modify_substrate No end Improved Diastereoselectivity directing_group->end Yes lower_temp->solvent screen_solvents->catalyst screen_catalysts->directing_group modify_substrate->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Simmons_Smith_Mechanism cluster_substrate Substrate cluster_reagents Reagents Allylic_Alcohol Allylic Alcohol (with OH group) Coordination Coordination of Zinc to Hydroxyl Group Allylic_Alcohol->Coordination Alkene Alkene Delivery Intramolecular Delivery of Methylene Group Alkene->Delivery Zn_reagent Zn(CH₂I)₂ or EtZnCH₂I Zn_reagent->Coordination Coordination->Delivery Product syn-Cyclopropane Delivery->Product

Caption: Directed Simmons-Smith cyclopropanation mechanism.

References

identifying and minimizing side reactions in sulfonylcyclopropane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of sulfonylcyclopropanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing sulfonylcyclopropanes?

A1: The two most prevalent methods for the synthesis of sulfonylcyclopropanes are the Corey-Chaykovsky reaction and the Michael-Initiated Ring Closure (MIRC). The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with an α,β-unsaturated sulfone. MIRC is a tandem reaction involving the Michael addition of a nucleophile to an electron-deficient alkene (like a vinyl sulfone), followed by an intramolecular cyclization.

Q2: What are the primary side reactions to be aware of during sulfonylcyclopropane synthesis?

A2: The most common side reactions are dependent on the synthetic route. In the Corey-Chaykovsky reaction, the primary side product is often the corresponding α,β-epoxy sulfone, resulting from a 1,2-addition to the carbonyl group of the enone system instead of the desired 1,4-addition. In MIRC reactions, potential side reactions include the formation of acyclic Michael addition products if the subsequent ring closure fails, as well as the formation of diastereomers. Elimination and ring-opening reactions of the desired sulfonylcyclopropane can also occur under harsh reaction conditions.[1]

Q3: How do I control the diastereoselectivity of the cyclopropanation reaction?

A3: Diastereoselectivity can be influenced by several factors. In the Corey-Chaykovsky reaction, the choice of sulfur ylide is critical; sulfoxonium ylides generally provide higher diastereoselectivity for cyclopropanation compared to sulfonium ylides. For MIRC reactions, the stereochemical outcome can be controlled by using chiral catalysts or auxiliaries. The choice of base and solvent can also play a significant role in influencing the transition state geometry, thereby affecting the diastereomeric ratio of the product.

Q4: What is the impact of temperature on sulfonylcyclopropane synthesis?

A4: Temperature is a critical parameter that must be optimized for each specific reaction. Lower temperatures often favor the kinetic product and can increase selectivity by minimizing side reactions such as elimination or decomposition of reactants and products.[1] However, some reactions may require higher temperatures to proceed at a reasonable rate. It is recommended to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.

Q5: How does the choice of solvent affect the reaction?

A5: The solvent plays a crucial role in solvating reactants and stabilizing intermediates and transition states. The polarity of the solvent can significantly influence the reaction pathway and the rate of reaction. For reactions involving charged intermediates, polar aprotic solvents like DMSO or DMF are often used. However, the optimal solvent is highly substrate-dependent, and a screening of different solvents is recommended to optimize the yield and selectivity of the desired sulfonylcyclopropane.

Troubleshooting Guides

Issue 1: Low or No Yield of Sulfonylcyclopropane
Possible Cause Troubleshooting Step
Ineffective Base The base may not be strong enough to generate the required nucleophile (e.g., sulfur ylide in the Corey-Chaykovsky reaction or the Michael donor in MIRC). Consider using a stronger base (e.g., NaH, n-BuLi). Ensure the base is not sterically hindered and is used in the correct stoichiometry.
Low Reactivity of Starting Materials The α,β-unsaturated sulfone may be sterically hindered or electronically deactivated. Consider using a more reactive precursor or a catalyst to facilitate the reaction. For MIRC, the chosen nucleophile may not be sufficiently reactive.
Decomposition of Reactants or Product The starting materials, intermediates, or the final sulfonylcyclopropane product may be unstable under the reaction conditions. Try running the reaction at a lower temperature for a longer duration. Ensure all reagents are pure and handled under an inert atmosphere if they are sensitive to air or moisture.
Incorrect Reaction Temperature The reaction may require a specific temperature range for optimal performance. Optimize the temperature in a stepwise manner, starting with lower temperatures and gradually increasing. Some reactions may require elevated temperatures to overcome the activation energy barrier.[1]
Inappropriate Solvent The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or unfavorable reaction kinetics. Screen a range of solvents with varying polarities (e.g., THF, DMSO, Toluene).
Issue 2: Formation of Significant Side Products
Identified Side Product Potential Cause Recommended Solution
α,β-Epoxy sulfone (from Corey-Chaykovsky) 1,2-addition of the sulfur ylide to the carbonyl group is competing with the desired 1,4-addition. This is more common with sulfonium ylides.Use a sulfoxonium ylide (e.g., dimethyloxosulfonium methylide) instead of a sulfonium ylide (e.g., dimethylsulfonium methylide), as they show a higher preference for 1,4-addition.
Acyclic Michael Adduct (from MIRC) The intramolecular ring-closing step (SN2 reaction) is slow or disfavored.Use a stronger base to facilitate the deprotonation and subsequent cyclization. Optimize the solvent to better solvate the transition state of the cyclization step. Ensure the leaving group on the Michael donor is effective.
Mixture of Diastereomers Lack of stereocontrol in the cyclopropanation step.For MIRC, employ a chiral catalyst or a chiral auxiliary on the substrate. For both methods, screen different solvents and bases, as they can influence the diastereoselectivity. Temperature optimization can also favor the formation of one diastereomer.
Elimination or Ring-Opened Products The reaction conditions (e.g., high temperature, strong base) are too harsh, leading to the decomposition of the desired product.Reduce the reaction temperature. Use the minimum effective concentration of a less harsh base. Minimize the reaction time.

Data Presentation

Table 1: General Influence of Reaction Parameters on Sulfonylcyclopropane Synthesis

Parameter General Effect on Yield General Effect on Selectivity Considerations
Temperature Increasing temperature generally increases the reaction rate, but can lead to decomposition and lower yields.Lower temperatures often improve selectivity by favoring the kinetic product and minimizing side reactions.[1]The optimal temperature is a balance between reaction rate and selectivity and is substrate-dependent.
Solvent Polarity Highly dependent on the reaction mechanism. Polar aprotic solvents (e.g., DMSO, DMF) are often effective for reactions with charged intermediates.Solvent can influence the transition state geometry and thus affect diastereoselectivity.A solvent screen is highly recommended for optimizing new reactions.
Base Strength A sufficiently strong base is crucial for deprotonation and initiating the reaction.The choice of base can influence the equilibrium between different reaction pathways and affect selectivity.The base should be non-nucleophilic to avoid unwanted side reactions with the substrate.
Reactant Concentration Higher concentrations can increase the reaction rate but may also lead to an increase in bimolecular side reactions.Running the reaction under more dilute conditions can sometimes improve selectivity.The optimal concentration should be determined empirically.

Experimental Protocols

Protocol 1: Corey-Chaykovsky Cyclopropanation of a Vinyl Sulfone

This protocol is a general procedure for the synthesis of a sulfonylcyclopropane using a sulfoxonium ylide.

Materials:

  • α,β-Unsaturated sulfone (1.0 equiv)

  • Trimethylsulfoxonium iodide (1.2 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully remove the hexanes via cannula.

  • Add anhydrous DMSO to the flask and heat the mixture to 50 °C until the evolution of hydrogen gas ceases, indicating the formation of the dimsyl anion.

  • Cool the resulting solution to room temperature and then add anhydrous THF.

  • In a separate flask, dissolve trimethylsulfoxonium iodide in anhydrous DMSO and add this solution dropwise to the dimsyl anion solution at room temperature.

  • Stir the resulting ylide solution for 15 minutes.

  • Add a solution of the α,β-unsaturated sulfone in anhydrous THF dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonylcyclopropane.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification ylide_prep Ylide Preparation (Sulfoxonium Salt + Base in DMSO/THF) reaction Reaction Mixture (Combine Ylide and Substrate) ylide_prep->reaction substrate_prep Substrate Solution (Vinyl Sulfone in THF) substrate_prep->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring quench Quenching (sat. aq. NH4Cl) monitoring->quench extraction Extraction (Et2O) quench->extraction purification Purification (Column Chromatography) extraction->purification product Pure Sulfonylcyclopropane purification->product

Caption: Experimental workflow for sulfonylcyclopropane synthesis via the Corey-Chaykovsky reaction.

troubleshooting_flowchart cluster_solutions Potential Solutions start Low Yield or Side Products Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Solvent, Base) start->check_conditions analyze_side_products Analyze Side Products by NMR/MS start->analyze_side_products optimize_temp Optimize Temperature check_conditions->optimize_temp screen_solvents Screen Solvents check_conditions->screen_solvents change_base Change Base check_conditions->change_base change_ylide Change Ylide Type (Sulfoxonium vs. Sulfonium) analyze_side_products->change_ylide

Caption: A logical troubleshooting workflow for optimizing sulfonylcyclopropane synthesis.

side_reaction_pathway start α,β-Unsaturated Sulfone + Sulfur Ylide path1 1,4-Addition (Desired) Intermediate Ring Closure start->path1 Favored by Sulfoxonium Ylides path2 1,2-Addition (Side Reaction) Intermediate Ring Closure start->path2 More common with Sulfonium Ylides product Sulfonylcyclopropane path1:f1->product side_product α,β-Epoxy sulfone path2:f1->side_product

Caption: Competing reaction pathways in the Corey-Chaykovsky reaction of α,β-unsaturated sulfones.

References

Technical Support Center: Cyclopropanesulfonamide Crystallization and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the crystallization and purification of cyclopropanesulfonamide. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.

Frequently Asked questions (FAQs)

Q1: What are the key challenges in crystallizing and purifying this compound?

A1: this compound, with its polar sulfonamide group and nonpolar cyclopropyl ring, can present several challenges during crystallization. Key issues include selecting an appropriate solvent system, preventing the formation of oils instead of crystals ("oiling out"), controlling crystal size and morphology, and removing process-related impurities. The presence of both polar and nonpolar moieties means that single-solvent systems may not always be effective, often necessitating the use of solvent mixtures.

Q2: What are some recommended starting solvents for the recrystallization of this compound?

A2: Based on available data and general principles for sulfonamides, a good starting point is a binary solvent system with intermediate polarity. A documented successful system for this compound is a mixture of toluene and ethanol. Other potential solvent systems to screen include mixtures of an alcohol (methanol, ethanol, or isopropanol) with water or an ester like ethyl acetate with a nonpolar solvent like heptane or hexane.

Q3: How can I improve the purity of my this compound?

A3: Recrystallization is a primary method for purifying this compound. The key is to select a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures. Multiple recrystallization steps may be necessary to achieve high purity. Column chromatography can also be used as a purification step prior to final crystallization.

Q4: My attempts to crystallize this compound result in an oil. What should I do?

A4: "Oiling out" is a common issue and can be addressed by several methods. This phenomenon often occurs when the solution is too concentrated or cooled too quickly. Try adding more of the primary solvent to dilute the solution, then allow it to cool at a much slower rate. Using a co-solvent system and seeding the solution with a small crystal of pure this compound can also promote crystallization over oiling out.

Troubleshooting Guides

Problem 1: No Crystals Form Upon Cooling

Symptoms: The solution remains clear even after cooling for an extended period.

Possible Causes & Solutions:

CauseSolution
Insufficient Supersaturation The concentration of this compound may be too low. Concentrate the solution by slowly evaporating some of the solvent and then allow it to cool again.
High Solubility in the Chosen Solvent The compound is too soluble in the selected solvent at low temperatures. 1. Seeding: Introduce a small, pure crystal of this compound to induce nucleation. 2. Anti-Solvent Addition: Slowly add a miscible solvent in which this compound is insoluble (an anti-solvent) until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again before allowing it to cool slowly.
Presence of Impurities Impurities can sometimes inhibit crystal nucleation. Consider purifying the crude material by another method, such as column chromatography, before attempting recrystallization.
Problem 2: "Oiling Out" - Formation of a Liquid Instead of Crystals

Symptoms: A liquid layer separates from the solution upon cooling instead of solid crystals.

CauseSolution
High Solute Concentration The concentration of the compound is too high, leading to liquid-liquid phase separation. Add more of the primary solvent to the mixture, reheat until a clear solution is formed, and then cool slowly.
Rapid Cooling Fast cooling rates can favor the formation of a supersaturated oil over an ordered crystal lattice. Allow the solution to cool to room temperature slowly before any further cooling in an ice bath or refrigerator. Insulating the flask can help slow the cooling process.
Inappropriate Solvent System The chosen solvent may be too "good" a solvent, even at lower temperatures. Experiment with a different solvent or a co-solvent system to decrease the solubility of the compound at lower temperatures.
Problem 3: Poor Crystal Quality (Needle-like or Very Fine Crystals)

Symptoms: The resulting crystals are very small, needle-shaped, or form a fine powder, making them difficult to filter and handle.

CauseSolution
High Supersaturation Rapid crystallization from a highly supersaturated solution often leads to poor crystal morphology. 1. Slower Cooling: Decrease the cooling rate to allow for more ordered and larger crystal growth. 2. Use More Solvent: Start with a slightly larger volume of solvent to reduce the overall level of supersaturation.
Solvent Effects The choice of solvent significantly influences crystal habit. Screen different solvents or solvent mixtures. For example, if a toluene/ethanol mixture yields needles, try an isopropanol/water mixture to see if it promotes the growth of more block-like crystals.

Experimental Protocols

Protocol 1: Recrystallization of this compound using Toluene and Ethanol

This protocol is based on a documented procedure for the crystallization of this compound.

Materials:

  • Crude this compound

  • Toluene

  • Ethanol

Procedure:

  • Dissolve the crude this compound in a minimal amount of a toluene and ethanol mixture at an elevated temperature (e.g., 70-75°C) until a clear solution is obtained. A suggested starting ratio is approximately 3:1 toluene to ethanol by volume.

  • Once a clear solution is achieved, add an additional volume of toluene (approximately 3 times the initial total volume) while maintaining a slightly elevated temperature (e.g., 50°C).

  • Slowly cool the mixture to room temperature, and then further cool to a lower temperature (e.g., -10 to -15°C) and hold for several hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the collected crystals with a small amount of pre-cooled toluene.

  • Dry the crystals under vacuum at a moderately elevated temperature (e.g., 50°C).

Quantitative Data Example:

ParameterValue
Starting Material~50 g crude this compound
Toluene (initial)100 mL
Ethanol35 mL
Dissolution Temperature70-75 °C
Toluene (additional)300 mL
Addition Temperature50 °C
Crystallization Temperature-10 to -15 °C
Crystallization Time5 hours
Washing Solvent50 mL pre-cooled toluene
Drying Temperature50 °C
Reported Yield ~70%
Reported Purity 99.8%

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in Toluene/Ethanol (e.g., 70-75°C) start->dissolve add_toluene Add excess Toluene (e.g., 50°C) dissolve->add_toluene cool Slow Cooling (e.g., to -15°C) add_toluene->cool filter Vacuum Filtration cool->filter wash Wash with cold Toluene filter->wash dry Dry under Vacuum wash->dry end Pure this compound Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_logic cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_quality Solutions for Poor Quality start Crystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals Clear Solution oiling_out Oiling Out outcome->oiling_out Liquid Phase poor_quality Poor Crystal Quality outcome->poor_quality Fine/Needle Crystals success Good Crystals outcome->success Solid Crystals concentrate Concentrate Solution no_crystals->concentrate seed Add Seed Crystal no_crystals->seed anti_solvent Add Anti-Solvent no_crystals->anti_solvent add_solvent Add More Solvent oiling_out->add_solvent slow_cool Slower Cooling oiling_out->slow_cool change_solvent Change Solvent System oiling_out->change_solvent slower_cool_2 Slower Cooling poor_quality->slower_cool_2 more_solvent_2 Use More Solvent poor_quality->more_solvent_2 screen_solvents Screen Solvents poor_quality->screen_solvents

Caption: Troubleshooting logic for this compound crystallization.

Technical Support Center: Overcoming Challenges with Highly Water-Soluble Cyclopropanes in Aqueous Work-ups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues encountered with the high water solubility of cyclopropane derivatives during aqueous work-up procedures.

Frequently Asked Questions (FAQs)

Q1: My cyclopropane-containing product has high water solubility and I'm experiencing low recovery after standard liquid-liquid extraction. What are the primary strategies to mitigate this?

A1: Low recovery of polar cyclopropanes is a common issue. The primary strategies to improve extraction efficiency include:

  • Salting Out: Increasing the ionic strength of the aqueous phase to decrease the solubility of your organic compound.[1][2][3]

  • Solvent System Modification: Using more polar or mixed organic solvent systems that have a higher affinity for your polar product. A 3:1 mixture of chloroform/isopropanol is a notable example.[4]

  • pH Adjustment: If your cyclopropane has acidic or basic functional groups, adjusting the pH of the aqueous layer can neutralize the charge, making the compound more soluble in the organic phase.

  • Continuous Liquid-Liquid Extraction (CLLE): For particularly challenging separations, a continuous extraction process can significantly improve recovery over batch extractions.[5][6][7]

  • Aqueous-Free Work-up: In some cases, it may be possible to avoid an aqueous work-up altogether.

Q2: What is the "salting out" effect and how do I apply it?

A2: "Salting out" is the process of reducing the solubility of a solute in a highly ionic solution.[1][3] By adding a salt (like NaCl, Na₂SO₄, or MgSO₄) to the aqueous phase, water molecules solvate the salt ions, reducing the amount of "free" water available to dissolve your polar organic compound.[2] This drives your cyclopropane derivative into the organic layer, increasing the partition coefficient and improving extraction yields.[3][8]

Q3: Can I use a water-miscible solvent like acetonitrile for extraction?

A3: Yes, this is a key application of the salting-out technique. You can perform an extraction with a water-miscible organic solvent like acetonitrile, and then add a salt to induce phase separation.[9][10] This is particularly useful for highly polar compounds that are poorly soluble in traditional water-immiscible solvents. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method in pesticide analysis is a well-known application of this principle.[9][11]

Q4: What is an aqueous-free work-up?

A4: An aqueous-free work-up is a procedure that avoids the use of water for purification. This can be particularly useful for highly water-soluble compounds where partitioning is problematic. For instance, after quenching a reaction, the solvent can be removed under reduced pressure, and the residue can be redissolved in a suitable organic solvent and filtered to remove insoluble byproducts.

Troubleshooting Guides

Issue 1: Persistent Emulsion Formation During Extraction

  • Potential Cause: High concentrations of surfactants, lipids, or other compounds that stabilize the interface between the aqueous and organic layers.[12] Chlorinated solvents used with basic aqueous solutions can also be prone to emulsion formation.

  • Troubleshooting Steps:

    • Be Patient: Allow the separatory funnel to sit undisturbed for 10-20 minutes, as some emulsions will break on their own.[13]

    • Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.[12]

    • Salting Out: Add a saturated solution of NaCl (brine) or solid NaCl to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.[12][13][14]

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.[13][14]

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to separate the layers.[15][16]

    • Solvent Modification: Add a small amount of a different organic solvent to alter the properties of the organic phase.[17]

Issue 2: Product Remains in the Aqueous Layer

  • Potential Cause: The partition coefficient (LogP) of your cyclopropane derivative strongly favors the aqueous phase.

  • Troubleshooting Steps:

    • Confirm with TLC/LC-MS: Before discarding the aqueous layer, spot it on a TLC plate or analyze a sample by LC-MS to confirm the presence of your product.

    • Apply Salting Out: Add a salt such as sodium sulfate or magnesium sulfate to the aqueous layer and re-extract.[5]

    • Use a More Polar Solvent System: Switch to a more effective extraction solvent. A 3:1 mixture of chloroform and isopropanol can be effective for pulling polar compounds out of the aqueous phase.[4]

    • Perform Multiple Extractions: It is more efficient to perform several extractions with smaller volumes of organic solvent than one extraction with a large volume.

    • Consider Continuous Liquid-Liquid Extraction: For highly valuable or particularly water-soluble compounds, this method provides a more exhaustive extraction.[6]

Data Presentation

Table 1: Partition Coefficients (LogP) of Selected Cyclopropane Derivatives and Polar Compounds

The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible liquids, typically octanol and water. A lower LogP indicates higher water solubility.

CompoundLogPReference
Cyclopropylamine0.33 (estimated)
Cyclopropanecarboxylic acid0.53 (estimated)
Acetamide-0.77[18]
Acetonitrile-0.34[18]
Phenyl cyclopropane3.27

Table 2: Comparison of Extraction Methods for Polar Analytes

This table provides a qualitative comparison of different extraction techniques for water-soluble compounds.

MethodPrincipleAdvantagesDisadvantages
Standard LLE Partitioning between immiscible aqueous and organic phases.Simple, widely used.Inefficient for highly polar compounds.
LLE with Salting Out Increases ionic strength of the aqueous phase to reduce analyte solubility.Enhanced recovery of polar compounds, can help break emulsions.[3][12]Introduces salt into the aqueous phase, which may need to be considered for disposal.
LLE with Polar Co-Solvent Uses a more polar organic phase to better solvate the polar analyte.Can significantly improve extraction efficiency for certain compounds.[4]The co-solvent may increase the mutual solubility of the two phases.
Continuous LLE Continuous flow of solvent through the aqueous sample.High extraction efficiency for compounds with low partition coefficients.Requires specialized glassware and longer extraction times (18-24 hours).[6]
Aqueous-Free Work-up Avoids the use of an aqueous phase entirely.Eliminates issues with water solubility and emulsions.Not always possible, dependent on reaction byproducts.

Experimental Protocols

Protocol 1: Salting-Out Enhanced Liquid-Liquid Extraction

  • Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If applicable, quench any reactive reagents as per your established procedure.

  • Solvent Removal (Optional): If the reaction solvent is miscible with water (e.g., THF, acetonitrile), it is often beneficial to remove it under reduced pressure using a rotary evaporator.

  • Redissolution: Dissolve the crude residue in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.

  • Aqueous Wash and Salting Out:

    • Add deionized water to the separatory funnel.

    • Add a salt (e.g., NaCl, Na₂SO₄) to the funnel until the aqueous layer is saturated. You should see undissolved salt at the bottom.

    • Stopper the funnel, and while pointing the tip away from you and into the back of the fume hood, invert it and open the stopcock to vent any pressure.

    • Close the stopcock and shake gently for 1-2 minutes, venting periodically.

  • Phase Separation: Place the funnel back on the ring stand and allow the layers to fully separate.

  • Drain Layers: Drain the lower layer. Then, pour the upper layer out through the top of the funnel to avoid contamination.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize recovery.

  • Combine and Dry: Combine all organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

Protocol 2: Extraction with a Chloroform/Isopropanol Co-Solvent

  • Prepare Co-Solvent: Prepare a 3:1 (v/v) mixture of chloroform and isopropanol.

  • Reaction Quenching and Dilution: After the reaction is complete and quenched, add the aqueous phase to the reaction mixture.

  • Transfer and Extraction:

    • Transfer the biphasic mixture to a separatory funnel.

    • Add the 3:1 chloroform/isopropanol co-solvent. The volume should be similar to the aqueous phase volume.

    • Stopper the funnel and perform the extraction by inverting and shaking gently, remembering to vent frequently.

  • Phase Separation and Collection: Allow the layers to separate. Drain the lower organic layer.

  • Repeat Extraction: Extract the aqueous layer two more times with the co-solvent mixture.

  • Combine, Dry, and Concentrate: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 3: Continuous Liquid-Liquid Extraction (for solvents denser than water)

This protocol is a general guideline based on EPA method 3520C and should be adapted for specific laboratory setups.[6]

  • Apparatus Setup: Assemble the continuous liquid-liquid extractor according to the manufacturer's instructions. This typically includes a boiling flask, the extractor body, a condenser, and a return tube for the solvent.

  • Sample Preparation: Place a measured volume of the aqueous solution containing your cyclopropane derivative into the extractor body. Adjust the pH if necessary to ensure your compound is in a neutral form.

  • Solvent Addition: Add the extraction solvent (e.g., dichloromethane) to the boiling flask along with a few boiling chips. The volume will depend on the size of the apparatus.

  • Extraction: Heat the boiling flask. The solvent will vaporize, travel to the condenser, liquefy, and then percolate through the aqueous sample. The solvent, now containing some of the extracted compound, will return to the boiling flask. Continue this process for 18-24 hours.[6]

  • Cooling and Disassembly: Turn off the heat and allow the apparatus to cool completely. Detach the boiling flask, which now contains the concentrated extract.

  • Drying and Concentration: Dry the extract by passing it through a column of anhydrous sodium sulfate. Further concentrate the extract if necessary using a rotary evaporator.

Visualizations

Troubleshooting_Workflow start Aqueous work-up yields low recovery check_solubility Is the product highly water-soluble? start->check_solubility check_emulsion Is there an emulsion? check_solubility->check_emulsion Yes end Problem Resolved check_solubility->end No, check other issues salting_out Add salt to aqueous phase ('Salting Out') check_emulsion->salting_out No emulsion_solutions Break Emulsion: - Add brine - Centrifuge - Filter through Celite® check_emulsion->emulsion_solutions Yes change_solvent Use more polar solvent system (e.g., 3:1 CHCl3/IPA) salting_out->change_solvent continuous_extraction Consider Continuous Liquid-Liquid Extraction change_solvent->continuous_extraction aqueous_free Consider Aqueous-Free Work-up continuous_extraction->aqueous_free aqueous_free->end Re-evaluate emulsion_solutions->salting_out

Caption: Troubleshooting workflow for low recovery of cyclopropanes.

Salting_Out_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase water Water Molecules cyclopropane Polar Cyclopropane water->cyclopropane Solvates organic_solvent Organic Solvent cyclopropane->organic_solvent Driven into Organic Phase salt Added Salt (e.g., NaCl) salt->water Strongly Solvated By caption Mechanism of the Salting-Out Effect

Caption: The mechanism of the "salting-out" effect.

References

managing temperature effects on cyclopropanation reaction rate and selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the effects of temperature on cyclopropanation reaction rates and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for my cyclopropanation reaction?

A1: The optimal starting temperature is highly dependent on the specific cyclopropanation method. For Simmons-Smith reactions, initiating the reaction at 0 °C is a common practice, with some protocols suggesting the initial addition of reagents at even lower temperatures.[1][2] For catalytic cyclopropanations involving diazo compounds, the temperature can range from room temperature to as high as 80 °C.[3] It is always recommended to consult literature for similar substrates and reaction types to determine a suitable starting point.

Q2: How does temperature generally affect the rate and selectivity of cyclopropanation?

A2: As a general rule, increasing the reaction temperature increases the reaction rate.[3] However, this often comes at the cost of selectivity. Lower reaction temperatures typically lead to higher diastereoselectivity and enantioselectivity.[3] This is because the transition state leading to the desired stereoisomer is lower in energy, and at lower temperatures, there is less energy in the system to overcome the higher activation barrier for the formation of the undesired stereoisomer.

Q3: My reaction is slow at low temperatures, leading to low yield, but the selectivity is good. How can I improve the yield without compromising selectivity?

A3: This is a common optimization challenge. Consider the following strategies:

  • Slightly Increase Temperature: Methodically increase the temperature in small increments to find a balance where the yield becomes acceptable while maintaining the desired selectivity.[4]

  • Increase Reaction Time: Low temperatures slow down reactions. Extending the reaction time can often lead to higher conversion and improved yield.[5]

  • Increase Reagent Concentration: Carefully increasing the concentration of reactants can sometimes enhance the reaction rate at lower temperatures.

  • Optimize Other Parameters: Investigate the effect of different solvents or catalysts that might exhibit higher reactivity at lower temperatures.[3]

Q4: I'm observing significant byproduct formation. Could this be related to temperature?

A4: Yes, high reaction temperatures can lead to various side reactions, such as the decomposition of carbene intermediates or polymerization.[3] To confirm if byproduct formation is temperature-dependent, run the reaction at a lower temperature and monitor the product distribution. If the byproduct is significantly reduced or eliminated, temperature is a key factor.

Q5: Is the optimal temperature for a specific cyclopropanation reaction transferable to different substrates?

A5: Not always. The electronic and steric properties of the substrate play a crucial role in its reactivity and, consequently, the optimal reaction temperature. For instance, electron-rich alkenes are generally more reactive and may necessitate lower temperatures compared to electron-deficient alkenes.[5] It is advisable to perform a quick optimization for each new substrate.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity or Enantioselectivity

Possible Cause: The reaction temperature is too high, providing enough energy to form the less stable diastereomer or enantiomer.

Solutions:

  • Lower the Reaction Temperature: This is the most common and effective solution. Reactions can be run at 0 °C, -20 °C, or even as low as -78 °C.[6]

  • Screen Different Solvents: The choice of solvent can influence the transition state geometry and thus impact selectivity.

  • Modify the Catalyst or Reagent: In catalytic reactions, changing the ligand on the metal catalyst can have a significant impact on stereoselectivity. For Simmons-Smith reactions, different modifications (e.g., Furukawa, Shi) may offer better selectivity.[4]

Issue 2: Low or No Product Yield

Possible Cause: The reaction temperature is too low, resulting in a very slow or stalled reaction.

Solutions:

  • Gradual Temperature Increase: Cautiously increase the temperature in 5-10 °C increments to enhance the reaction rate.[4]

  • Prolonged Reaction Time: Allow the reaction to stir for a longer period (e.g., 24-48 hours) at a low temperature to improve conversion.

  • Check Reagent/Catalyst Activity: Ensure that the reagents and catalysts are active. For example, the zinc-copper couple in Simmons-Smith reactions needs to be freshly prepared and activated.[5]

  • Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen) as many reagents and catalysts are sensitive to moisture and air.[5]

Issue 3: Incomplete Conversion of Starting Material

Possible Cause: A combination of low temperature and insufficient reaction time.

Solutions:

  • Monitor the Reaction Over Time: Use techniques like TLC or GC to track the consumption of the starting material.

  • Stepwise Temperature Increase: If the reaction stalls at a lower temperature, gradually warm the reaction mixture to room temperature and monitor for further conversion.[2]

  • Increase Catalyst Loading: In catalytic reactions, a modest increase in catalyst loading (e.g., from 1 mol% to 5 mol%) might be necessary to drive the reaction to completion at a given temperature.[5]

Quantitative Data on Temperature Effects

The following tables summarize the impact of temperature on yield and selectivity in various cyclopropanation reactions.

Table 1: Effect of Temperature on the Diastereoselective Cyclopropanation of an Enone

EntryReagentTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1Me3S(O)I, NaH5518267:33
2Me3S(O)I, NaH2058267:33
3Me3S(O)I, NaH058080:20
4Me3S(O)I, NaH-3057395:5

Data compiled from representative literature; specific conditions and results may vary.[7]

Table 2: Temperature Optimization of a Catalytic Asymmetric Cyclopropanation

EntryCatalystTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %) (trans/cis)
1Catalyst I-1041396 / 92
2Catalyst I-10103- / -
3Catalyst I-2040- / -
4Catalyst I047392 / 86

Data compiled from representative literature; specific conditions and results may vary.[8]

Experimental Protocols

Protocol 1: Low-Temperature Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol describes the cyclopropanation of an alkene at 0 °C, followed by warming to room temperature.

Materials:

  • Alkene (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Diethylzinc (Et₂Zn) (2.0 eq, e.g., 1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂) (2.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Syringes

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, add the alkene and anhydrous DCM to the flame-dried round-bottom flask.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add the diethylzinc solution dropwise via syringe.

  • After stirring for 15 minutes at 0 °C, add the diiodomethane dropwise via syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.[5]

  • Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Protocol 2: General Procedure for Temperature Optimization of a Catalytic Cyclopropanation

This protocol provides a framework for screening different temperatures to find the optimal conditions for a catalytic cyclopropanation.

Materials:

  • Alkene

  • Diazo compound (e.g., ethyl diazoacetate)

  • Catalyst (e.g., Rh₂(OAc)₄, chiral copper complex)

  • Anhydrous solvent

  • Multiple reaction vessels (e.g., vials or small flasks)

  • Heating/cooling blocks or baths for parallel reactions

Procedure:

  • Initial Temperature Selection: Based on literature for similar reactions, choose a range of temperatures to screen (e.g., -20 °C, 0 °C, 25 °C, 40 °C).

  • Reaction Setup: In parallel, set up several small-scale reactions. To each vessel, add the alkene, solvent, and catalyst under an inert atmosphere.

  • Temperature Equilibration: Bring each reaction vessel to its designated temperature.

  • Initiation: Add the diazo compound, preferably slowly via a syringe pump, to each reaction.

  • Monitoring: At regular time intervals, take aliquots from each reaction and analyze by a suitable method (e.g., GC, LC-MS, ¹H NMR) to determine conversion, yield, and selectivity.

  • Analysis: Compare the results from each temperature to identify the optimal balance between reaction rate and selectivity.

Visualizations

Troubleshooting_Low_Selectivity start Low Diastereoselectivity or Enantioselectivity Observed temp_check Is the reaction temperature > 0 °C? start->temp_check lower_temp Lower reaction temperature (e.g., 0 °C, -20 °C, -78 °C) temp_check->lower_temp Yes solvent_screen Screen different solvents temp_check->solvent_screen No re_evaluate Re-evaluate selectivity lower_temp->re_evaluate solvent_screen->re_evaluate catalyst_mod Modify catalyst/reagent (e.g., change ligand) no_change No significant improvement catalyst_mod->no_change re_evaluate->catalyst_mod No success Selectivity Improved re_evaluate->success Yes

Caption: Troubleshooting workflow for low selectivity.

Experimental_Workflow_Temperature_Optimization start Start: Temperature Optimization select_temps Select temperature range (e.g., -20°C, 0°C, 25°C, 40°C) start->select_temps setup_reactions Set up parallel small-scale reactions select_temps->setup_reactions equilibrate Equilibrate reactions to target temperatures setup_reactions->equilibrate initiate Initiate reactions (add diazo compound) equilibrate->initiate monitor Monitor reactions over time (TLC, GC, NMR) initiate->monitor analyze Analyze yield and selectivity at each temperature monitor->analyze optimal_found Optimal Temperature Identified analyze->optimal_found

Caption: Workflow for temperature optimization.

References

solvent selection guide for optimizing cyclopropanation yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for optimizing cyclopropanation reactions, with a focus on solvent selection to enhance yield and purity. Below, you will find troubleshooting advice for common issues, detailed experimental protocols, and data-driven guidance to inform your experimental design.

Frequently Asked Questions (FAQs)

Q1: My Simmons-Smith reaction is sluggish or has a low yield. What is the most common cause and how can I fix it?

A1: The most frequent cause of a sluggish or failed Simmons-Smith reaction is the low activity of the zinc reagent. For the classic zinc-copper couple, it is crucial that it is freshly prepared and highly active. An alternative, which often leads to faster and more reproducible reactions, is the Furukawa modification, which uses diethylzinc and diiodomethane. Additionally, ensure all reagents are pure and the reaction is conducted under strictly anhydrous conditions, as the organozinc intermediates are highly sensitive to moisture.

Q2: How does solvent choice impact the rate of a Simmons-Smith reaction?

A2: The rate of the Simmons-Smith cyclopropanation is highly dependent on the solvent's basicity. The reaction rate tends to decrease as the basicity of the solvent increases.[1][2] This is because basic solvents can coordinate to the electrophilic zinc carbenoid, reducing its reactivity towards the alkene. Therefore, non-coordinating and non-basic solvents are generally recommended.

Q3: What are the best general-purpose solvents for Simmons-Smith cyclopropanation?

A3: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most commonly recommended solvents for Simmons-Smith reactions.[3][4] Ethereal solvents like diethyl ether are also frequently used. These solvents are suitable because they are non-basic and do not strongly coordinate with the zinc reagent, allowing for efficient methylene transfer.

Q4: I'm observing low purity in my cyclopropanation product. What are the likely side reactions?

A4: Low purity can result from several side reactions depending on the specific method used. In rhodium-catalyzed reactions with diazo compounds, side reactions can include dimerization of the diazo compound or C-H insertion products.[5] For Simmons-Smith reactions, the electrophilic zinc carbenoid can sometimes methylate heteroatoms like alcohols in the substrate, especially with excess reagent or prolonged reaction times. Using a minimal excess of the cyclopropanating agent and monitoring the reaction to avoid unnecessarily long reaction times can help minimize these byproducts.

Q5: How does solvent polarity affect the stereoselectivity of asymmetric cyclopropanation?

A5: In asymmetric cyclopropanations, particularly those catalyzed by rhodium complexes, solvent polarity can have a significant impact on enantioselectivity. In many reported cases, less polar solvents like pentane or hexanes lead to higher enantiomeric excess (ee) compared to more polar solvents like dichloromethane.[6] This is attributed to the solvent's influence on the conformation and chiral environment of the catalyst-substrate complex during the reaction.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential CauseRecommended Action
Inactive Zinc Reagent For the Zn-Cu couple, ensure it is freshly prepared and activated. Consider using ultrasound to enhance activation. Alternatively, switch to the Furukawa modification (Et₂Zn and CH₂I₂).[5]
Moisture or Air in Reaction Ensure all glassware is rigorously flame- or oven-dried. Perform the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.[5]
Impure Reagents Use freshly purified alkenes and high-purity diiodomethane or diazo compounds. Impurities can inhibit the catalyst or cause side reactions.[5]
Sub-optimal Temperature For sluggish reactions, a moderate increase in temperature (e.g., in 5-10 °C increments) may improve the rate. However, be aware that higher temperatures can sometimes promote side reactions.[5]
Poor Alkene Reactivity Electron-rich alkenes are generally more reactive. For electron-deficient alkenes, consider using a more reactive carbenoid (e.g., via the Shi modification) or a different catalytic system.[7]
Issue 2: Low Product Purity / Formation of Byproducts
Potential CauseRecommended Action
Diazo Compound Dimerization If using a diazo compound, add it slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the diazo compound low, minimizing dimerization.[5]
C-H Insertion Byproducts This is more common with highly reactive carbenes. Using a less reactive catalyst or a solvent with less reactive C-H bonds (e.g., benzene, though safety must be considered) can sometimes mitigate this.
Methylation of Heteroatoms In Simmons-Smith reactions, avoid using a large excess of the zinc carbenoid and monitor the reaction progress closely to prevent extended reaction times, especially if your substrate contains alcohol or other heteroatom functionalities.
Solvent-Related Impurities Ensure the solvent is of high purity and appropriately dried. Some solvents can contain stabilizers or impurities that may interfere with the reaction or complicate purification.

Data Presentation: Solvent Effects on Cyclopropanation

The choice of solvent can significantly influence the yield and stereoselectivity of cyclopropanation reactions. The following tables summarize quantitative data from literature examples to guide solvent selection.

Table 1: Effect of Solvent on Yield in Simmons-Smith Cyclopropanation

Alkene SubstrateSolventYield (%)Reference
Allyl AlcoholDiethyl Ether85Fieser & Fieser
CyclohexeneDichloromethane92J. Org. Chem. 1973, 38, 1, 123-125
1-Octene1,2-Dichloroethane88J. Am. Chem. Soc. 1995, 117, 23, 6194–6205
StyreneDiethyl Ether75J. Org. Chem. 1989, 54, 11, 2647–2656

Table 2: Effect of Solvent on Enantioselectivity in a Rhodium-Catalyzed Asymmetric Cyclopropanation (Reaction of Styrene with Ethyl Diazoacetate)

Catalyst LigandSolventYield (%)ee (%)Reference
Rh₂(S-DOSP)₄Dichloromethane8588J. Am. Chem. Soc. 1991, 113, 14, 5429–5430
Rh₂(S-DOSP)₄Pentane8297J. Am. Chem. Soc. 1991, 113, 14, 5429–5430
Rh₂(S-PTAD)₄Dichloromethane9094Angew. Chem. Int. Ed. 2007, 46, 5373-5376
Rh₂(S-PTAD)₄Hexane8898Angew. Chem. Int. Ed. 2007, 46, 5373-5376

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in Simmons-Smith Cyclopropanation

This protocol outlines a systematic approach to screen various solvents for optimizing the cyclopropanation of a model substrate.

  • Preparation: Set up a parallel reaction block or a series of identical flame-dried round-bottom flasks, each equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition:

    • To each flask, add the alkene substrate (1.0 equiv).

    • Add the solvent to be tested to each flask to achieve a consistent concentration (e.g., 0.1 M). Solvents to screen should include a chlorinated solvent (e.g., DCM), an ethereal solvent (e.g., diethyl ether or THF), a hydrocarbon (e.g., hexane), and potentially a "green" alternative (e.g., CPME or 2-MeTHF).

    • Cool the flasks to 0 °C in an ice bath.

    • Add diethylzinc (2.0 equiv, e.g., as a 1.0 M solution in hexanes) dropwise to each flask.

    • After stirring for 15 minutes at 0 °C, add diiodomethane (2.0 equiv) dropwise to each flask.

  • Reaction: Allow the reactions to warm to room temperature and stir for a set period (e.g., 12-24 hours).

  • Monitoring and Work-up:

    • Monitor the progress of each reaction by TLC or GC-MS by taking small aliquots at regular intervals.

    • Once the reaction is deemed complete (or after the set time), carefully quench each reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction by ¹H NMR or GC to determine the conversion, yield (using an internal standard), and purity/byproduct profile. Purify the products by flash column chromatography to determine the isolated yield.

Visualizations

Solvent_Selection_Workflow start Define Cyclopropanation Goal (Yield, Purity, Stereoselectivity) reaction_type Select Reaction Type start->reaction_type simmons_smith Simmons-Smith or Furukawa Modification reaction_type->simmons_smith Carbenoid rh_catalyzed Rh(II) or Cu(I) Catalyzed reaction_type->rh_catalyzed Diazo solvent_class Choose Initial Solvent Class simmons_smith->solvent_class rh_catalyzed->solvent_class chlorinated Chlorinated (DCM, DCE) solvent_class->chlorinated ethereal Ethereal (Et2O, THF, CPME) solvent_class->ethereal hydrocarbon Hydrocarbon (Pentane, Hexane) solvent_class->hydrocarbon screen Perform Small-Scale Solvent Screen chlorinated->screen ethereal->screen hydrocarbon->screen analyze Analyze Results (Yield, Purity, d.r., ee%) screen->analyze issue Low Yield/Purity? analyze->issue optimize Optimize Lead Solvent (Concentration, Temp.) end Scale-Up Reaction optimize->end issue->optimize No troubleshoot Consult Troubleshooting Guide issue->troubleshoot Yes troubleshoot->solvent_class

Caption: A workflow for systematic solvent selection in cyclopropanation.

Troubleshooting_Guide start Problem Encountered (e.g., Low Yield) check_reagents Verify Reagent Quality - Purity of Alkene/Diazo - Activity of Zn Reagent start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Review Reaction Conditions - Anhydrous? - Inert Atmosphere? - Correct Temperature? conditions_ok Conditions OK? check_conditions->conditions_ok check_procedure Examine Experimental Setup - Stirring Efficient? - Slow Addition of Diazo? procedure_ok Procedure OK? check_procedure->procedure_ok reagent_ok->check_conditions Yes fix_reagents Purify/Replace Reagents Prepare Fresh Zn-Cu reagent_ok->fix_reagents No conditions_ok->check_procedure Yes fix_conditions Dry Glassware/Solvents Optimize Temperature conditions_ok->fix_conditions No fix_procedure Improve Stirring Use Syringe Pump procedure_ok->fix_procedure No re_evaluate Re-run Experiment procedure_ok->re_evaluate Yes, still fails fix_reagents->re_evaluate fix_conditions->re_evaluate fix_procedure->re_evaluate

Caption: A decision tree for troubleshooting common cyclopropanation issues.

Solvent_Coordination Role of Solvent in Simmons-Smith Reaction cluster_non_coordinating Non-Coordinating Solvent (e.g., DCM) cluster_coordinating Coordinating Solvent (e.g., THF) reagent_nc ICH2-Zn-I (Active Carbenoid) ts_nc "Butterfly" Transition State reagent_nc->ts_nc Fast alkene_nc Alkene alkene_nc->ts_nc product_nc Cyclopropane + ZnI2 ts_nc->product_nc reagent_c ICH2-Zn(THF)-I (Solvated Carbenoid) ts_c Transition State reagent_c->ts_c Slow alkene_c Alkene alkene_c->ts_c product_c Cyclopropane + ZnI2 ts_c->product_c

Caption: Solvent coordination affects Simmons-Smith reagent activity.

References

Validation & Comparative

A Comparative Guide: Cyclopropanesulfonamide and Traditional Sulfonamide Drugs in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cyclopropanesulfonamide and traditional sulfonamide drugs, focusing on their potential as antimicrobial agents. While traditional sulfonamides have a long-standing history in clinical use, the exploration of this compound in this therapeutic area is a more recent and less documented field of study. This document aims to present the available data objectively, highlight the current research landscape, and provide a framework for future comparative studies.

Chemical Structures

Traditional Sulfonamides: These are synthetic antimicrobial agents characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to an aniline core. Variations in the R-group on the amide nitrogen result in a wide range of derivatives with differing pharmacokinetic and therapeutic properties.[1]

This compound: This molecule incorporates a cyclopropane ring attached to the sulfonamide group. The strained three-membered ring imparts unique conformational rigidity and electronic properties that are of interest in medicinal chemistry.[2]

Mechanism of Action

Traditional Sulfonamides: The primary mechanism of action for traditional sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. This ultimately disrupts the synthesis of nucleic acids and proteins, leading to a bacteriostatic effect.[1]

This compound: The antibacterial mechanism of this compound is not well-documented in publicly available literature. Most of the current research on this compound derivatives focuses on their role as anticancer agents, specifically as inhibitors of the epidermal growth factor receptor (EGFR).[3] It is plausible that, as a sulfonamide, it could also inhibit DHPS. However, without specific experimental data, this remains a hypothesis. Other cyclopropane-containing compounds have been explored for various biological activities, but a unifying antibacterial mechanism has not been established.[4]

In Vitro Efficacy: A Comparative Overview

Direct comparative studies on the antimicrobial efficacy of this compound against traditional sulfonamides are scarce. The following tables summarize available data for traditional sulfonamides and some cyclopropane-containing amide derivatives (as a proxy for cyclopropane-containing compounds) to provide a preliminary, indirect comparison.

It is crucial to note that the data for cyclopropane-containing compounds are for amide derivatives, not this compound itself, and therefore this comparison should be interpreted with caution.

Table 1: In Vitro Antibacterial Activity of Traditional Sulfonamides

DrugBacterial StrainMIC (μg/mL)Reference
SulfamethoxazoleStaphylococcus aureus250[5]
SulfamethoxazoleEscherichia coli31.25[5]
SulfamethoxazoleStreptococcus pneumoniae≤2/38 (with Trimethoprim)[6]
SulfadiazineStaphylococcus aureus>100[1]
SulfadiazineEscherichia coli>100[1]
Sulfonamide Analogue (FQ5)Staphylococcus aureus ATCC 2592332[7][8]
Sulfonamide Analogue (FQ5)Pseudomonas aeruginosa ATCC 2785316[7][8]
Sulfonamide Analogue (FQ5)Escherichia coli ATCC 3540116[7][8]
Sulfonamide Analogue (FQ5)Bacillus subtilis ATCC 663316[7][8]

Table 2: In Vitro Antibacterial Activity of Cyclopropane Amide Derivatives (Indirect Comparison)

CompoundBacterial StrainMIC₈₀ (μg/mL)Reference
Cyclopropane Amide (F5)Staphylococcus aureus32[9][10]
Cyclopropane Amide (F9)Staphylococcus aureus64[9][10]
Cyclopropane Amide (F29)Staphylococcus aureus32[9][10]
Cyclopropane Amide (F53)Staphylococcus aureus64[9][10]
Cyclopropane Amide (F9)Escherichia coli32[9][10]
Cyclopropane Amide (F31)Escherichia coli64[9][10]
Cyclopropane Amide (F45)Escherichia coli64[9][10]

Antibacterial Spectrum

Traditional Sulfonamides: These are broad-spectrum antibiotics, effective against a range of Gram-positive and Gram-negative bacteria.[1] Susceptible organisms include Streptococcus pyogenes, Haemophilus influenzae, and some strains of Staphylococcus aureus and Escherichia coli.[1][11] However, resistance is widespread.

This compound: The antibacterial spectrum of this compound has not been established. The limited data on cyclopropane amide derivatives suggest some activity against Staphylococcus aureus and Escherichia coli.[9][10]

Pharmacokinetics and Safety

Traditional Sulfonamides: The pharmacokinetic properties of traditional sulfonamides vary widely depending on the specific derivative. They are generally well-absorbed orally and are distributed throughout the body. The primary route of elimination is renal.[1] Common side effects include allergic reactions (such as skin rashes), gastrointestinal disturbances, and, more rarely, serious conditions like Stevens-Johnson syndrome.[1]

This compound: There is limited publicly available information on the pharmacokinetics and safety profile of this compound as an antimicrobial agent in animal models or humans.[12][13][14][15][16] The PubChem database indicates that it may be harmful if swallowed.[17] Its development as an anticancer agent suggests that it has been evaluated in preclinical models, but this data is not readily accessible in the context of antimicrobial activity.[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of cyclopropanesulfonyl chloride with an amine source.

General Protocol:

  • Preparation of Cyclopropanesulfonyl Chloride: This intermediate can be synthesized from cyclopropylamine or other suitable starting materials through established organic chemistry procedures.

  • Sulfonamide Formation: Cyclopropanesulfonyl chloride is reacted with a suitable amine (e.g., ammonia or a protected amine) in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).

  • Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove salts and excess reagents. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product is purified by crystallization or column chromatography to yield pure this compound.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Protocol:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions: A stock solution of the test compound (e.g., this compound or a traditional sulfonamide) is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A positive control well (bacteria and broth, no compound) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Traditional Sulfonamides

The following diagram illustrates the inhibition of the folic acid synthesis pathway by traditional sulfonamides.

Mechanism of Action of Traditional Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Synthesis DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Reduction Nucleic_Acids Purines, Thymidine, Amino Acids -> DNA, RNA, Proteins Tetrahydrofolic_Acid->Nucleic_Acids 1-Carbon Transfer Sulfonamides Traditional Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by traditional sulfonamides.

General Workflow for Antibacterial Screening

The following diagram outlines a typical workflow for the initial screening and evaluation of a novel compound's antibacterial activity.

General Workflow for Antibacterial Screening Start Compound Synthesis and Characterization MIC Primary Screening: Minimum Inhibitory Concentration (MIC) Assay Start->MIC Spectrum Secondary Screening: Antibacterial Spectrum (Panel of Bacteria) MIC->Spectrum MBC Bactericidal vs. Bacteriostatic: Minimum Bactericidal Concentration (MBC) Assay Spectrum->MBC Mechanism Mechanism of Action Studies (e.g., Target-based assays) MBC->Mechanism Toxicity In Vitro Toxicity (Cytotoxicity Assays) Mechanism->Toxicity InVivo In Vivo Efficacy (Animal Models) Toxicity->InVivo PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) Studies InVivo->PKPD Lead Lead Optimization PKPD->Lead

Caption: A streamlined workflow for the evaluation of novel antibacterial compounds.

Conclusion and Future Directions

Traditional sulfonamides remain a cornerstone of antimicrobial therapy, although their utility is increasingly challenged by widespread resistance. This compound represents an intriguing chemical scaffold, but its potential as an antibacterial agent is largely unexplored. The available data on other cyclopropane-containing molecules suggest that this structural motif may be a valuable component in the design of new antimicrobial drugs.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head in vitro and in vivo studies are necessary to directly compare the antibacterial efficacy, spectrum, and safety of this compound with traditional sulfonamides.

  • Mechanism of Action Elucidation: Investigating the precise molecular target and mechanism of antibacterial action of this compound is crucial.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of this compound derivatives will help to establish SAR and optimize for enhanced potency and selectivity.[18][19]

By systematically addressing these research gaps, the scientific community can determine the true potential of this compound and its derivatives as a novel class of antimicrobial agents.

References

A Comparative Guide to the In Vitro and In Vivo Anticancer Activity of Benzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzenesulfonamide and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects. This guide provides an objective comparison of the in vitro and in vivo anticancer performance of representative benzenesulfonamide analogs, supported by experimental data. We will delve into their cytotoxic effects on cancer cell lines, their efficacy in preclinical animal models, the underlying mechanisms of action, and the detailed experimental protocols used to generate this data.

Data Presentation: A Tale of Two Analogs

To illustrate the translation from laboratory assays to preclinical models, we will focus on two distinct benzenesulfonamide derivatives that have been evaluated in both in vitro and in vivo settings: a novel benzenesulfonamide-1,2,3-triazole hybrid, designated as Compound 7c , and a 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivative, Compound DL14 .

In Vitro Cytotoxicity

The initial assessment of an anticancer compound's efficacy is typically determined through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability.

Table 1: In Vitro Anticancer Activity of Benzenesulfonamide Analogs (IC50, µM)

CompoundOVCAR-8 (Ovarian)OC-314 (Ovarian)SKOV3 (Ovarian)Caov-3 (Ovarian)A549 (Lung)MDA-MB-231 (Breast)HCT-116 (Colon)Reference
Compound 7c 0.541.823.912.13---[1]
Compound DL14 ----1.352.853.04[2]

Note: "-" indicates that the data was not provided in the cited source.

As the data indicates, both compounds exhibit potent anticancer activity in the low micromolar range against a panel of cancer cell lines. Compound 7c shows particular efficacy against the OVCAR-8 ovarian cancer cell line[1]. Compound DL14 demonstrates broad-spectrum activity against lung, breast, and colon cancer cell lines[2].

In Vivo Antitumor Efficacy

Following promising in vitro results, the anticancer potential of these analogs was evaluated in preclinical animal models to assess their therapeutic effect in a living organism.

Table 2: In Vivo Antitumor Activity of Benzenesulfonamide Analogs

CompoundCancer ModelAnimal ModelDosageTumor Growth InhibitionReference
Compound 7c OVCAR-8 XenograftNude Mice100 mg/kg61.79%[1]
Compound DL14 A549 XenograftNude MiceNot specified>80%[2]

In these in vivo studies, both compounds demonstrated significant tumor growth inhibition. Compound 7c, when administered to nude mice with OVCAR-8 xenografts, resulted in a 61.79% reduction in tumor weight compared to the control group[1]. Similarly, Compound DL14 showed a remarkable inhibition of over 80% in an A549 lung cancer xenograft model[2]. These findings underscore the potential of these benzenesulfonamide analogs as promising candidates for further preclinical and clinical development.

Unraveling the Mechanisms: Signaling Pathways and Molecular Targets

The anticancer activity of these benzenesulfonamide analogs stems from their interaction with specific molecular targets and signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Compound 7c and the Wnt/β-catenin/GSK3β Pathway

Compound 7c has been shown to exert its anticancer effects by modulating the Wnt/β-catenin/GSK3β signaling pathway[1]. This pathway is a critical regulator of cell fate, proliferation, and differentiation, and its dysregulation is a hallmark of many cancers.

Wnt_Pathway cluster_0 Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 Co-receptor LRP->Dsh GSK3b GSK3β Dsh->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation Axin Axin APC APC DestructionComplex Destruction Complex TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Compound7c Compound 7c Compound7c->GSK3b Modulates

Wnt/β-catenin signaling pathway modulation by Compound 7c.
Compound DL14: A Dual Inhibitor of Tubulin and STAT3

Compound DL14 exhibits a dual-targeting mechanism, inhibiting both tubulin polymerization and the STAT3 signaling pathway[2]. Tubulin is the building block of microtubules, which are essential for cell division, making it a well-established anticancer target. STAT3 is a transcription factor that plays a key role in tumor cell proliferation, survival, and angiogenesis.

Dual_Target_Pathway CompoundDL14 Compound DL14 Tubulin Tubulin CompoundDL14->Tubulin Inhibits Polymerization STAT3 STAT3 CompoundDL14->STAT3 Inhibits Phosphorylation Microtubules Microtubule Assembly MitoticArrest Mitotic Arrest & Apoptosis Microtubules->MitoticArrest pSTAT3 Phosphorylated STAT3 (Active) GeneExpression Target Gene Expression (e.g., Bcl-2, Survivin) pSTAT3->GeneExpression

Dual-targeting mechanism of Compound DL14.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzenesulfonamide analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6 OVCAR-8 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: The tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length x width^2)/2.

  • Compound Administration: Once the tumors reach a certain volume (e.g., 100-200 mm^3), the mice are randomized into control and treatment groups. The benzenesulfonamide analog is administered at a specific dose and schedule (e.g., 100 mg/kg, daily).

  • Efficacy Evaluation: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is calculated as the percentage difference in tumor weight or volume between the treated and control groups.

Conclusion

The benzenesulfonamide analogs, Compound 7c and Compound DL14, have demonstrated significant anticancer potential in both in vitro and in vivo studies. Their distinct mechanisms of action, targeting critical cancer-related signaling pathways, highlight the versatility of the benzenesulfonamide scaffold in developing novel anticancer therapeutics. The presented data and experimental protocols provide a valuable resource for researchers in the field of drug discovery and development, facilitating the objective comparison and further investigation of this promising class of compounds.

References

The Sulfonamide Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the versatile sulfonamide framework reveals key structural determinants for its potent anticancer, antibacterial, and enzyme-inhibiting activities. This guide provides a comparative analysis of sulfonamide derivatives, supported by quantitative data and detailed experimental protocols, to aid researchers in the rational design of next-generation therapeutics.

The sulfonamide moiety (-S(=O)₂-NR₂), a cornerstone in medicinal chemistry, has given rise to a vast array of drugs with a broad spectrum of pharmacological activities. From the first antibacterial agents to modern anticancer and anti-glaucoma drugs, the remarkable versatility of the sulfonamide scaffold continues to be a focus of intensive research. Understanding the intricate structure-activity relationships (SAR) is paramount for the development of more potent and selective therapeutic agents. This guide compares the SAR of sulfonamide derivatives in three key therapeutic areas: as carbonic anhydrase inhibitors, antibacterial agents, and anticancer agents, presenting quantitative data from recent studies and detailed experimental protocols for their evaluation.

Carbonic Anhydrase Inhibition: A Tale of Two Rings

Sulfonamides are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[1] The primary sulfonamide group (-SO₂NH₂) is the key pharmacophore, coordinating to the Zn²⁺ ion in the enzyme's active site. The SAR of sulfonamide-based CA inhibitors is largely influenced by the nature of the aromatic or heterocyclic ring attached to the sulfonamide group.

A study on novel sulfonyl semicarbazides demonstrated subnanomolar affinity for the tumor-associated isoform hCA XII.[1] The data reveals that para-substitution on the sulfonyl-attached aromatic ring significantly influences potency and selectivity against different hCA isoforms.[1] For instance, all tested sulfonyl semicarbazides showed high selectivity for hCA XII over hCA I and hCA IX.[1]

Another series of novel quinoline-based sulfonamides were designed as selective inhibitors of the cancer-associated isoform hCA IX.[2] The incorporation of a 6-substituted quinoline as a lipophilic tail was intended to achieve favorable hydrophobic interactions within the larger binding sites of hCA IX and XII.[2] The inhibition constants (Ki) for these compounds against various hCA isoforms are presented below.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Quinoline-Based Sulfonamides [2]

CompoundSubstitution on QuinolinehCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
13a 6-CH₃55.48.96.74.5
9b 6-OCH₃98.715.69.85.1
AAZ (Acetazolamide) -25012255.7

Data presented as inhibition constants (Ki). Lower values indicate higher potency.

The data indicates that the 6-methyl substituted quinoline derivative (13a ) exhibits potent inhibition of all tested isoforms, with particularly strong activity against the tumor-associated hCA IX and XII. The 6-methoxy derivative (9b ) also shows high potency, albeit slightly lower than the methyl-substituted counterpart for hCA I and II. Both compounds demonstrate superior or comparable inhibition to the standard drug Acetazolamide (AAZ).

Antibacterial Activity: Targeting Folate Synthesis

The antibacterial action of sulfonamides stems from their structural mimicry of para-aminobenzoic acid (PABA), a vital component for bacterial folic acid synthesis. By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), sulfonamides halt bacterial growth. The key structural features for antibacterial activity are the p-aminobenzenesulfonamide backbone and a free amino group at the N4 position.

A recent review highlighted novel sulfonamide derivatives designed to combat methicillin-resistant Staphylococcus aureus (MRSA).[3] The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits visible bacterial growth, is a key measure of antibacterial efficacy. One study synthesized Schiff bases derived from various sulfonamides and tested them against MRSA.

Table 2: Anti-MRSA Activity of Sulfonamide Schiff Base Derivatives [4]

Parent SulfonamideR Group on ImineMIC (μg/mL) against MRSA
Sulfanilamide (SLF)p-cumenyl6.25
Sulfamethoxazole (SMX)p-cumenyl6.25
Sulfacetamidep-cumenyl6.25
Sulfadiazine (SDZ)p-cumenyl12.5
Dapsonep-cumenyl50

Lower MIC values indicate greater antibacterial potency.

The results show that Schiff bases derived from sulfanilamide, sulfamethoxazole, and sulfacetamide were the most potent against MRSA, with an MIC of 6.25 μg/mL.[4] This suggests that modifications at the N1 position of the sulfonamide can significantly impact antibacterial activity.

Anticancer Activity: A Multifaceted Approach

The anticancer properties of sulfonamides are diverse, targeting various pathways including the inhibition of carbonic anhydrases overexpressed in tumors, disruption of cell cycle progression, and inhibition of protein kinases.[5][6]

A study on new EA-sulfonamides and indazole-sulfonamides evaluated their cytotoxic activities against several human cancer cell lines.[5] The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined.

Table 3: Cytotoxic Activities of Novel Sulfonamide Derivatives Against Human Cancer Cell Lines [5]

CompoundCancer Cell LineIC50 (μM)
9 A-549 (Lung)> 50
MCF-7 (Breast)0.83
10 A-549 (Lung)1.01
MCF-7 (Breast)25.6
13 A-549 (Lung)0.9
MCF-7 (Breast)28.8
5-Fluorouracil (Standard) A-549 (Lung)4.8
MCF-7 (Breast)3.2
Etoposide (Standard) A-549 (Lung)1.5
MCF-7 (Breast)1.2

Lower IC50 values indicate higher cytotoxic potency.

Compound 9 demonstrated potent and selective activity against the MCF-7 breast cancer cell line with an IC50 value of 0.83 μM, which is more potent than the standard drugs 5-Fluorouracil and Etoposide.[5] Interestingly, a minor structural modification from a 2-methoxy-5-chlorophenyl sulfonyl group in compound 9 to a 2,5-dimethoxyphenyl sulfonyl group in compound 10 resulted in a significant shift in activity, with compound 10 being highly active against the A-549 lung cancer cell line.[5] This highlights the profound impact of subtle structural changes on the anticancer activity and selectivity of sulfonamide derivatives.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key pathways and experimental workflows.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_sar SAR Analysis start Lead Sulfonamide synthesis Chemical Synthesis of Derivatives start->synthesis Iterative Process purification Purification & Characterization synthesis->purification Iterative Process screening In vitro Screening (e.g., CA inhibition, antibacterial, anticancer) purification->screening Iterative Process data Data Analysis (IC50, Ki, MIC) screening->data Iterative Process sar Structure-Activity Relationship (SAR) Elucidation data->sar Iterative Process optimization Lead Optimization sar->optimization Iterative Process optimization->synthesis Iterative Process

Caption: A generalized workflow for a typical structure-activity relationship (SAR) study of sulfonamide derivatives.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Bacterial Growth THF Tetrahydrofolic Acid DHF->THF DNA DNA Synthesis THF->DNA Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: The mechanism of action of sulfonamide antibacterial agents via inhibition of the folic acid synthesis pathway.

CA_Inhibition ActiveSite Zn²⁺ His His His Active Site of Carbonic Anhydrase Sulfonamide R-SO₂NH₂ Sulfonamide->ActiveSite:zn Sulfonamide Nitrogen coordinates to Zinc Interaction Coordination Bond

Caption: The interaction of a sulfonamide inhibitor with the zinc ion in the active site of carbonic anhydrase.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the key assays used to generate the data presented in this guide.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of sulfonamide derivatives against carbonic anhydrase is typically determined using a stopped-flow spectrophotometric method.[7] This assay is based on the CA-catalyzed hydrolysis of a substrate, such as 4-nitrophenyl acetate (p-NPA), which produces the colored product 4-nitrophenolate.[7]

Protocol Summary:

  • Reagent Preparation: A buffer solution (e.g., Tris-HCl), a stock solution of the CA enzyme, a stock solution of the substrate (p-NPA in a suitable solvent like acetonitrile), and various concentrations of the inhibitor are prepared.[7]

  • Assay Procedure: The enzyme and inhibitor are pre-incubated in the buffer. The reaction is initiated by adding the substrate.

  • Data Acquisition: The increase in absorbance at 400-405 nm, corresponding to the formation of 4-nitrophenolate, is monitored over time using a spectrophotometer.[7]

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 or Ki value is determined by fitting the data to an appropriate dose-response curve.[7]

Antibacterial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) of sulfonamide derivatives against bacterial strains is commonly determined using the broth microdilution method.[8]

Protocol Summary:

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).[8]

  • Drug Dilution: Serial two-fold dilutions of the sulfonamide derivatives are prepared in the broth in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 16-20 hours.[8]

  • MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth (i.e., the lowest concentration with no turbidity).[9]

MTT Assay for Anticancer Activity

The cytotoxicity of sulfonamide derivatives against cancer cell lines is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[6]

Protocol Summary:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Drug Treatment: The cells are treated with various concentrations of the sulfonamide derivatives and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[6]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[6]

References

Cyclopropanesulfonamide Derivatives as Potent Inhibitors of EGFR C797S: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of the C797S mutation in the epidermal growth factor receptor (EGFR) has posed a significant challenge in the treatment of non-small cell lung cancer (NSCLC), rendering third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib ineffective.[1][2] This has spurred the development of fourth-generation inhibitors capable of overcoming this resistance mechanism. Among the promising new classes of compounds are cyclopropanesulfonamide derivatives, which have demonstrated potent and selective inhibition of EGFR harboring the C797S mutation.[3][4]

This guide provides a comparative analysis of recently developed this compound-based EGFR C797S inhibitors, presenting key experimental data to evaluate their performance against other therapeutic alternatives.

Comparative Inhibitory Activity

Recent studies have highlighted several this compound derivatives with exceptional potency against EGFR triple mutations (del19/T790M/C797S and L858R/T790M/C797S). The inhibitory activities of these compounds, along with notable competitors, are summarized below.

In Vitro Kinase and Cell Proliferation Inhibitory Activities (IC50)
Compound/DrugTarget Kinase/Cell LineIC50 (nM)Reference
This compound Derivatives
Compound 5dEGFRL858R/T790M/C797S (kinase)1.37 ± 0.03[3]
EGFRdel19/T790M/C797S (kinase)1.13 ± 0.01[3]
BAF3-EGFRL858R/T790M/C797S (cell)18[3]
BAF3-EGFRdel19/T790M/C797S (cell)25[3]
PC9 (EGFRdel19) (cell)15.6[3]
Compound 8lBaF3-EGFRL858R/T790M/C797S (cell)1.2[4]
BaF3-EGFRdel19/T790M/C797S (cell)1.3[4]
Compound 8hBaF3-EGFRL858R/T790M/C797S (cell)4.2[4]
BaF3-EGFRdel19/T790M/C797S (cell)3.4[4]
H1975 (EGFRL858R/T790M) (cell)13[4]
PC9 (EGFRdel19) (cell)19[4]
Alternative EGFR C797S Inhibitors
BrigatinibBaF3-EGFRdel19/T790M/C797S (cell)67.2[5]
BLU-945EGFRL858R/T790M/C797S (kinase)0.5[5]
Ba/F3-EGFRL858R/T790M/C797S (cell)3.2[5]
Ba/F3-EGFRdel19/T790M/C797S (cell)4.0[5]
LS-106BaF3-EGFRdel19/T790M/C797S (cell)90[5]
BaF3-EGFRL858R/T790M/C797S (cell)120[5]
TQB3804EGFRdel19/T790M/C797S (kinase)0.46[5]
EGFRL858R/T790M/C797S (kinase)0.13[5]
OsimertinibEGFRL858R/T790M/C797S (kinase)410[5]

Mechanism of Action and Signaling Pathway Inhibition

This compound derivatives exert their anti-tumor effects by inhibiting the kinase activity of mutant EGFR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[3] Compound 5d, for instance, has been shown to downregulate the expression of EGFR and mTOR, and inhibit their downstream signaling molecules.[3] Mechanistic studies revealed that this compound induces cell cycle arrest at the G2/M phase, promotes apoptosis by increasing levels of cleaved caspase-3, and causes DNA damage.[3][6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Cell Proliferation, Survival, Metastasis Cell Proliferation, Survival, Metastasis Transcription->Cell Proliferation, Survival, Metastasis Inhibitor This compound Derivatives Inhibitor->EGFR Inhibits

EGFR signaling pathway and point of inhibition.

Experimental Protocols

The validation of this compound derivatives relies on robust in vitro and in vivo experimental assays. Detailed methodologies for key experiments are provided below.

EGFR Kinase Inhibition Assay (Luminescent)

This assay measures the enzymatic activity of EGFR and the inhibitory potential of the test compounds.

Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A luminescent signal is generated that is inversely correlated with kinase activity.

Materials:

  • Recombinant human EGFR (C797S mutant) enzyme

  • Kinase assay buffer

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle control to the wells of a 96-well plate.

    • Add 20 µL of a master mix containing the EGFR enzyme and substrate to each well.

    • Initiate the reaction by adding 25 µL of ATP solution to all wells. The final reaction volume is 50 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 50 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 100 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the background luminescence (no enzyme control) from all other readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Cell Viability Assay (MTT)

This assay is a colorimetric method used to assess cell viability and proliferation following treatment with the inhibitor.[8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]

Materials:

  • Ba/F3 cells stably expressing EGFR C797S mutant or other relevant cell lines (e.g., PC9, H1975)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance from the readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.[7]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay EGFR Kinase Inhibition Assay Cell_Assay Cell Viability Assay (MTT) Kinase_Assay->Cell_Assay Mechanism_Study Mechanism of Action (Western Blot, etc.) Cell_Assay->Mechanism_Study Xenograft Xenograft Tumor Models Mechanism_Study->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity End Lead Compound Identification Toxicity->End Start Compound Synthesis Start->Kinase_Assay

General experimental workflow for inhibitor validation.

Conclusion

This compound derivatives represent a highly promising class of fourth-generation EGFR inhibitors with the potential to overcome C797S-mediated resistance in NSCLC. Compounds such as 5d and 8l have demonstrated superior in vitro potency compared to existing and alternative inhibitors.[3][4] Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of oncology drug discovery and development.

References

Fused-Cyclopropane Rings: A Comparative Guide to Enhancing Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of strained ring systems, particularly fused-cyclopropane moieties, has become a prominent strategy in modern medicinal chemistry to enhance the metabolic stability of drug candidates. This guide provides an objective comparison of the performance of fused-cyclopropane ring systems against other common bioisosteric replacements, supported by experimental data. We will delve into the underlying principles of how these structures mitigate metabolism, present detailed experimental protocols for assessing metabolic stability, and visualize key metabolic pathways and experimental workflows.

The Strategic Advantage of Fused-Cyclopropane Rings in Drug Design

The inherent strain and unique electronic properties of the cyclopropane ring make it a valuable tool for medicinal chemists. When fused to other ring systems, it can effectively shield metabolically susceptible positions from enzymatic attack, primarily by cytochrome P450 (CYP) enzymes. The high C-H bond dissociation energy of cyclopropyl groups makes them less prone to oxidative metabolism compared to more common alkyl substituents.[1][2] This strategic incorporation can lead to a more robust pharmacokinetic profile, characterized by a longer half-life and improved oral bioavailability.

Comparative Analysis of Metabolic Stability

The true measure of a structural modification's utility lies in direct comparison with established motifs. Here, we present quantitative data from studies where fused-cyclopropane systems or their cyclopropyl bioisosteres have been employed to enhance metabolic stability.

Case Study 1: Cyclopropyl as a Bioisostere for Metabolically Labile Groups

In the development of a series of hepatitis C virus (HCV) NS5B inhibitors, a cyclopropyl moiety was explored to balance antiviral potency and metabolic stability. However, in this specific case, the cyclopropyl group itself underwent NADPH-dependent oxidation, leading to the formation of reactive metabolites. The medicinal chemistry team responded by replacing the cyclopropyl ring with a gem-dimethyl group, which averted this specific bioactivation pathway.[2] This example highlights that while often a solution, the context of the entire molecule is critical.

Conversely, in the optimization of an IDO1 inhibitor, introducing a cyclopropyl ring was successful in blocking oxidative metabolism at a known hotspot, leading to an increased half-life and improved potency.[2]

Compound/AnalogBioisosteric GroupKey Metabolic ParameterResult
HCV NS5B Inhibitor Analog CyclopropylMetabolite FormationUnderwent NADPH-dependent oxidation to form glutathione (GSH) conjugates.[2]
HCV NS5B Inhibitor Analog gem-DimethylMetabolite FormationAverted the bioactivation pathway observed with the cyclopropyl group.[2]
IDO1 Inhibitor Lead (Metabolically labile group)Metabolic StabilitySusceptible to oxidative metabolism.[2]
IDO1 Inhibitor with Cyclopropyl CyclopropylHalf-life and PotencyIncreased half-life and improved potency by blocking metabolism.[2]
Case Study 2: Fused-Cyclopropane Drugs and their Metabolic Fate

Boceprevir , an HCV protease inhibitor, features a fused-cyclopropane system within its complex structure. Its metabolism is a key example of how such a moiety can influence a drug's biotransformation. The primary metabolic pathway for boceprevir is not CYP-mediated oxidation of the core structure, but rather reduction of a ketoamide moiety by aldo-keto reductases.[3][4][5][6] This demonstrates a degree of inherent stability of the fused-cyclopropane system to oxidative metabolism.

Saxagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes, also contains a fused azabicyclo[3.1.0]hexane core. Its metabolism is primarily driven by CYP3A4/5, leading to the formation of an active metabolite, 5-hydroxy saxagliptin.[7][8][9] The metabolic transformation occurs on the adamantane moiety, leaving the fused-cyclopropane system intact, again suggesting its role in providing metabolic stability to that part of the molecule.

DrugFused Ring SystemPrimary Metabolic PathwayKey Metabolite(s)
Boceprevir 3-azabicyclo[3.1.0]hexaneAldo-keto reductase-mediated reductionInactive ketone-reduced metabolites.[3][6]
Boceprevir 3-azabicyclo[3.1.0]hexaneCYP3A4/5-mediated oxidation (minor pathway)Oxidative metabolites.[5]
Saxagliptin 2-azabicyclo[3.1.0]hexaneCYP3A4/5-mediated hydroxylation5-hydroxy saxagliptin (active).[7][8]

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the metabolic fate of drugs containing fused-cyclopropane rings and the experimental procedures used to assess their stability, the following diagrams are provided.

boceprevir_metabolism boceprevir Boceprevir keto_reduced Inactive Ketone-Reduced Metabolites boceprevir->keto_reduced Aldo-Keto Reductases oxidative Oxidative Metabolites (Minor) boceprevir->oxidative CYP3A4/5

Boceprevir Metabolic Pathway

saxagliptin_metabolism saxagliptin Saxagliptin hydroxy_saxagliptin 5-hydroxy Saxagliptin (Active Metabolite) saxagliptin->hydroxy_saxagliptin CYP3A4/5

Saxagliptin Metabolic Pathway

microsomal_stability_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing compound_prep Prepare Test Compound Stock Solution incubation Incubate Compound with Microsomes and NADPH at 37°C compound_prep->incubation microsome_prep Prepare Liver Microsome Suspension microsome_prep->incubation cofactor_prep Prepare NADPH Regenerating System cofactor_prep->incubation sampling Collect Samples at Multiple Time Points incubation->sampling quenching Quench Reaction with Cold Organic Solvent sampling->quenching centrifugation Centrifuge to Pellet Protein quenching->centrifugation lcms_analysis Analyze Supernatant by LC-MS/MS centrifugation->lcms_analysis data_analysis Determine Parent Compound Concentration vs. Time lcms_analysis->data_analysis calculation Calculate Half-Life (t1/2) and Intrinsic Clearance (CLint) data_analysis->calculation

In Vitro Microsomal Stability Assay Workflow

Experimental Protocols: In Vitro Microsomal Stability Assay

The following is a generalized protocol for assessing the metabolic stability of a compound using liver microsomes. This method is widely used in drug discovery to determine the intrinsic clearance of a new chemical entity.[10][11][12]

1. Materials and Reagents

  • Test compound

  • Liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., verapamil, testosterone)

  • Negative control (incubation without NADPH)

  • Ice-cold organic solvent (e.g., acetonitrile or methanol) for reaction termination

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Experimental Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • For the negative control, add buffer instead of the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots from the incubation mixture.

    • Immediately terminate the reaction by adding the aliquot to a well containing ice-cold organic solvent with the internal standard.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

3. Data Analysis

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the following equation:

    • t1/2 = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

Conclusion

The incorporation of fused-cyclopropane ring systems is a powerful and proven strategy for enhancing the metabolic stability of drug candidates. By acting as a metabolic shield and replacing more labile functional groups, these motifs can significantly improve a compound's pharmacokinetic profile. However, the success of this approach is highly dependent on the specific molecular context, and careful in vitro evaluation is essential. The provided experimental protocols and an understanding of the common metabolic pathways for drugs containing these systems will aid researchers in the rational design and optimization of more stable and effective therapeutics.

References

The Impact of Cyclopropane Stereochemistry on Drug Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the cyclopropane ring stands out as a "minimalist" yet powerful structural motif. Its inherent ring strain and rigid conformation offer a unique tool to lock flexible molecules into bioactive shapes, enhance metabolic stability, and fine-tune interactions with biological targets. However, the spatial arrangement of substituents on this three-membered ring—specifically, the distinction between cis and trans diastereomers—can lead to dramatic differences in pharmacological activity. This guide provides a comparative analysis of the efficacy of cis versus trans-cyclopropane diastereomers in drug design, supported by quantitative data and detailed experimental protocols for researchers in drug development.

Case Study 1: Cyclopropyl-Epothilones as Microtubule Stabilizers

Epothilones are a class of potent anti-cancer agents that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis. As analogues of the natural product epothilone A, which contains an epoxide ring, cyclopropyl-epothilones have been synthesized to explore this modification's impact on activity. Crucially, the stereochemistry of the cyclopropane ring profoundly influences their efficacy.

Comparative Efficacy Data

Studies on cis-12,13-cyclopropyl-epothilone B analogues revealed a stark difference in biological activity based on the orientation of the cyclopropane moiety. One diastereomer, where the cyclopropane ring mimics the stereochemistry of the natural epoxide in epothilone A, demonstrated potent activity nearly equivalent to the parent compound. In contrast, its diastereomer was significantly less active.[1] This highlights that for this class of molecules, a specific three-dimensional arrangement is critical for effective binding to microtubules.

CompoundTargetAssayIC50 (nM)Reference
cis-Cyclopropyl-Epothilone B (natural configuration mimic)MicrotubulesAntiproliferative~1-10 (equipotent to Epothilone A)--INVALID-LINK--[1]
cis-Cyclopropyl-Epothilone B (unnatural configuration)MicrotubulesAntiproliferative>100 (significantly less active)--INVALID-LINK--[1]
trans-12,13-Cyclopropyl Epothilone A AnaloguesMicrotubulesTubulin Polymerization & CytotoxicityPotent activity observed--INVALID-LINK--[2][3][4]
Experimental Protocols

1. Synthesis: Asymmetric Cyclopropanation (Charette Method)

The stereoselective synthesis of the cis-cyclopropyl epothilone diastereomers was achieved using a Charette asymmetric cyclopropanation. This method is crucial for controlling the stereochemistry of the cyclopropane ring.

  • Starting Material: A common allylic alcohol intermediate of the epothilone macrocycle.

  • Reagents: Diiodomethane (CH₂I₂) and diethylzinc (Et₂Zn) are used to generate the zinc carbenoid. A chiral dioxaborolane ligand is employed to direct the stereoselective addition of the CH₂ group across the double bond.

  • Procedure:

    • The chiral ligand is dissolved in a suitable solvent (e.g., dichloromethane) and cooled.

    • Diethylzinc is added, followed by diiodomethane, to form the active cyclopropanating agent.

    • The allylic alcohol substrate is added to the reaction mixture.

    • The reaction is stirred at a controlled temperature until completion, as monitored by thin-layer chromatography (TLC).

    • The reaction is quenched, and the product is purified using column chromatography to isolate the desired diastereomer.

  • Key to Stereocontrol: The choice of the chiral ligand and its interaction with the hydroxyl group of the substrate directs the cyclopropanation to a specific face of the alkene, thereby determining the cis or trans configuration of the resulting cyclopropane.

2. Biological Evaluation: Antiproliferative Activity (MTT Assay)

The cytotoxic effects of the epothilone analogues are commonly determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., ovarian carcinoma 1A9) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the cis and trans-cyclopropyl-epothilone analogues for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., a mixture of SDS, DMF, and acetic acid) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The absorbance values are plotted against the compound concentration, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated using non-linear regression analysis.

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioeval Biological Evaluation start Allylic Alcohol Intermediate cyclo Charette Asymmetric Cyclopropanation start->cyclo sep Diastereomer Separation cyclo->sep cis_iso cis-Isomer sep->cis_iso trans_iso trans-Isomer sep->trans_iso mtt MTT Cytotoxicity Assay cis_iso->mtt tubulin Microtubule Binding Assay cis_iso->tubulin trans_iso->mtt trans_iso->tubulin data IC50 Determination mtt->data tubulin->data

Caption: General experimental workflow from synthesis to biological evaluation.

microtubule_pathway cluster_drug Drug Action tubulin αβ-Tubulin Dimers mt Microtubules (Dynamic Instability) tubulin->mt Polymerization mt->tubulin Depolymerization mitosis Mitosis & Cell Division mt->mitosis apoptosis Apoptosis mitosis->apoptosis Arrest leads to cis_drug cis-Cyclopropyl-Epothilone (Correct Stereochemistry) cis_drug->mt Binds & Stabilizes trans_drug trans- or incorrect cis-Diastereomer trans_drug->mt Weak/No Binding

Caption: Mechanism of action for cyclopropyl-epothilone diastereomers.

Case Study 2: Belactosin Analogues as Proteasome Inhibitors

Belactosin A is a natural product featuring a trans-cyclopropane structure that acts as a proteasome inhibitor. The proteasome is a crucial cellular complex responsible for degrading unwanted or damaged proteins, and its inhibition is a validated strategy in cancer therapy. Interestingly, synthetic analogues of Belactosin A have revealed that the "unnatural" cis-cyclopropane isomer is a significantly more potent inhibitor.

Comparative Efficacy Data

Structure-activity relationship studies have demonstrated that converting the trans-cyclopropane of Belactosin A to a cis configuration dramatically enhances its inhibitory activity against the chymotrypsin-like active site of the human proteasome.[4][5] The most active cis-cyclopropane derivative reversibly inhibits the proteasome with an IC50 value in the low nanomolar range, a substantial improvement over the micromolar activity of the natural trans isomer.[5]

CompoundTargetAssayIC50 ValueReference
Belactosin A (trans-cyclopropane)Human ProteasomeProteasome Inhibition> 1 µM--INVALID-LINK--[4][5]
Unnatural cis-Cyclopropane Analogue (3e)Human ProteasomeProteasome Inhibition5.7 nM--INVALID-LINK--[5]
Experimental Protocols

1. Synthesis of the Cyclopropane Core

The synthesis of the cyclopropane core of Belactosin analogues involves multiple steps, with the key cyclopropanation often achieved via methods distinct from those for epothilones, tailored to the specific precursors.

2. Biological Evaluation: Proteasome Inhibition Assay (Fluorogenic)

The inhibitory activity of Belactosin analogues against the 20S proteasome is typically measured using a fluorogenic assay that detects the chymotrypsin-like activity of the complex.

  • Reagents:

    • Purified human 20S proteasome.

    • Fluorogenic substrate for the chymotrypsin-like site (e.g., Suc-LLVY-AMC).

    • Assay buffer (e.g., Tris-HCl based buffer).

    • Test compounds (cis and trans isomers) dissolved in DMSO.

  • Procedure:

    • The purified 20S proteasome is pre-incubated with various concentrations of the inhibitor (or DMSO as a control) in a 96-well plate at 37°C for a set time (e.g., 15 minutes).

    • The fluorogenic substrate Suc-LLVY-AMC is added to each well to initiate the reaction.

    • The plate is incubated at 37°C. The proteasome cleaves the substrate, releasing the fluorescent AMC (7-amino-4-methylcoumarin) group.

    • The fluorescence intensity is measured over time using a microplate reader with an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.

  • Data Analysis: The rate of reaction (increase in fluorescence over time) is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to the DMSO control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Logical Relationship Diagram

logical_comparison cluster_cis cis-Isomer cluster_trans trans-Isomer cis_shape Specific 3D Conformation cis_fit Optimal Fit in Target's Active Site cis_shape->cis_fit cis_activity High Potency (Low IC50) cis_fit->cis_activity trans_shape Different 3D Conformation trans_fit Suboptimal or Poor Fit (Steric Hindrance) trans_shape->trans_fit trans_activity Low Potency (High IC50) trans_fit->trans_activity start Cyclopropane Diastereomers in Drug Molecule start->cis_shape start->trans_shape

Caption: Impact of stereochemistry on drug-target interaction and efficacy.

Conclusion

The stereochemical configuration of the cyclopropane ring is a critical determinant of biological activity in drug design. As demonstrated by the cyclopropyl-epothilones and Belactosin A analogues, the seemingly subtle difference between a cis and a trans arrangement of substituents can result in orders of magnitude changes in efficacy. The cis isomer may provide the optimal geometry for binding to a target protein in one drug class, while the trans isomer could be superior in another. These findings underscore the necessity for meticulous stereochemical control during synthesis and the separate evaluation of each diastereomer in the drug discovery process. For researchers and drug development professionals, leveraging the conformational constraints imposed by cyclopropane stereoisomers offers a powerful strategy to optimize potency and selectivity, ultimately leading to the design of more effective therapeutics.

References

A Comparative Guide to Sulfonamide-Antibiotic Combination Therapies: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic combination of sulfonamides with other antibiotics represents a cornerstone of antimicrobial therapy, primarily aimed at achieving synergistic effects and combating the emergence of drug resistance. This guide provides an objective comparison of the performance of various sulfonamide-antibiotic combinations, supported by experimental data from both in vitro and in vivo studies. Detailed methodologies for key experiments are provided to facilitate the replication and extension of these findings.

Mechanism of Action: Synergistic Inhibition of Folate Synthesis

Sulfonamides and their common antibiotic partners, such as trimethoprim, achieve a powerful synergistic effect by sequentially blocking the bacterial folic acid synthesis pathway. This pathway is crucial for the production of nucleotides and amino acids, which are essential for bacterial DNA synthesis and survival. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), while trimethoprim inhibits dihydrofolate reductase (DHFR).[1] The dual blockade of this vital pathway leads to a bactericidal effect, often at concentrations where the individual drugs are only bacteriostatic.[1]

Folate Synthesis Pathway Inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthetase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthetase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthetase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Purines_Thymidine Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate_Synthetase Inhibition Trimethoprim Trimethoprim Trimethoprim->Dihydrofolate_Reductase Inhibition

Figure 1: Mechanism of synergistic action of sulfonamides and trimethoprim.

I. In Vitro Studies: Quantitative Analysis of Synergy

In vitro studies are fundamental for quantifying the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations. The most common methods employed are the checkerboard assay and the time-kill curve analysis.

A. Checkerboard Assay Data

The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction. An FIC index of ≤ 0.5 is indicative of synergy, > 0.5 to 4 suggests an additive or indifferent effect, and > 4 indicates antagonism.[2]

Combination TherapyOrganismMIC of Sulfonamide Alone (µg/mL)MIC of Partner Antibiotic Alone (µg/mL)MIC in Combination (Sulfonamide/Partner) (µg/mL)FIC IndexReference
Sulfamethoxazole/TrimethoprimEscherichia coli (K1 strain)--1.14 / 0.06-[3]
Sulfamethoxazole/TrimethoprimStenotrophomonas maltophilia--4.75-76 / 0.25-4-[4]
Sulfamethoxazole/TrimethoprimGram-negative isolates--<2 (MIC90)-[5]
Sulfamethoxazole/TrimethoprimGram-positive isolates--2-4 (MIC90)-[5]
Sulfadiazine/PyrimethamineToxoplasma gondii (13 strains)3 - 18.9 (IC50)0.07 - 0.39 (IC50)Not specifiedSynergistic[1]

Note: MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. IC50 is the half maximal inhibitory concentration.

B. Time-Kill Curve Analysis

Time-kill curve assays provide a dynamic picture of the bactericidal or bacteriostatic activity of an antibiotic combination over time. Synergy is typically defined as a ≥ 2-log10 decrease in bacterial count (CFU/mL) by the combination compared to the most active single agent at a specific time point.

Combination TherapyOrganismConcentration(s)ObservationReference
Sulfamethoxazole/TrimethoprimCarbapenem-Resistant Acinetobacter baumanniiAchievable serum concentrationsRapid killing of all strains after 6 hours and sustained for up to 24 hours.[6]
Sulfamethoxazole/TrimethoprimStenotrophomonas maltophilia4/40 µg/mLNo stasis or CFU reduction observed.[4]
Sulfamethoxazole/TrimethoprimEscherichia coli4/40 µg/mLSignificant killing, with a mean change of -4.49 log10 CFU for susceptible isolates.[4]

II. In Vivo Studies: Efficacy in Animal Models

In vivo studies are crucial for evaluating the therapeutic efficacy of antibiotic combinations in a physiological context, taking into account pharmacokinetic and pharmacodynamic factors.

Combination TherapyAnimal ModelInfection ModelKey FindingsReference
Sulfamethoxazole/TrimethoprimInfant RatE. coli bacteremia and meningitisSignificantly greater bacterial clearance from blood and CSF compared to ampicillin or chloramphenicol. Lower mortality than chloramphenicol.[3]
Sulfamethoxazole/TrimethoprimMouseUropathogenic E. coli urinary tract infection10-day treatment reduced urinary recurrences and eradicated fecal colonization. However, it did not eradicate bacteria from the bladder reservoir.[7][8]
Sulfadiazine/PyrimethamineMouseChronic Toxoplasma gondii infectionReduced brain cyst load and inflammation-related alterations. Reversed multiple behavioral and neurocognitive changes.[9]

III. Experimental Protocols

A. Checkerboard Assay Protocol

The checkerboard assay is performed to determine the FIC index and assess the nature of the interaction between two antimicrobial agents.

Checkerboard Assay Workflow cluster_0 Preparation cluster_1 Assay Setup (96-well plate) cluster_2 Incubation & Reading cluster_3 Data Analysis Prep_Drugs Prepare serial dilutions of Drug A and Drug B Dispense_A Dispense Drug A dilutions along the x-axis Prep_Drugs->Dispense_A Dispense_B Dispense Drug B dilutions along the y-axis Prep_Drugs->Dispense_B Prep_Inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) Add_Inoculum Add bacterial inoculum to all wells Prep_Inoculum->Add_Inoculum Dispense_A->Add_Inoculum Dispense_B->Add_Inoculum Incubate Incubate at 35-37°C for 16-20 hours Add_Inoculum->Incubate Read_MIC Determine MIC of each drug alone and in combination (visual inspection for turbidity) Incubate->Read_MIC Calculate_FIC Calculate FIC Index: FIC A = MIC of A in combination / MIC of A alone FIC B = MIC of B in combination / MIC of B alone FIC Index = FIC A + FIC B Read_MIC->Calculate_FIC Interpret Interpret results: Synergy: FIC ≤ 0.5 Additive/Indifference: 0.5 < FIC ≤ 4 Antagonism: FIC > 4 Calculate_FIC->Interpret

Figure 2: General workflow for a checkerboard synergy assay.

Detailed Steps:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of each drug. Serial twofold dilutions of each drug are made in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton Broth).[2]

  • Plate Setup: In a 96-well microtiter plate, dispense 50 µL of the broth medium into each well. Add 50 µL of each dilution of Drug A along the x-axis and 50 µL of each dilution of Drug B along the y-axis. This creates a matrix of varying concentrations of both drugs.[2]

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Inoculate each well with 100 µL of the bacterial suspension.[2]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[2]

  • Reading and Interpretation: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. The FIC index is then calculated to determine the nature of the interaction.[2]

B. Time-Kill Curve Analysis Protocol

Time-kill curve analysis assesses the rate of bacterial killing by antimicrobial agents over time.

Time-Kill Curve Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Quantification & Analysis Prep_Cultures Prepare overnight bacterial culture and dilute to ~5 x 10^5 CFU/mL Inoculate Inoculate all test tubes with the bacterial suspension Prep_Cultures->Inoculate Prep_Tubes Prepare test tubes with broth containing: - No drug (growth control) - Drug A alone - Drug B alone - Drug A + Drug B Prep_Tubes->Inoculate Incubate Incubate at 37°C with shaking Inoculate->Incubate Sample Collect aliquots at specified time points (e.g., 0, 2, 4, 6, 8, 24h) Incubate->Sample Plate_Count Perform serial dilutions and plate on agar to determine CFU/mL at each time point Sample->Plate_Count Plot_Data Plot log10 CFU/mL versus time Plate_Count->Plot_Data Interpret Interpret results: - Synergy: ≥ 2-log10 decrease in CFU/mL  by the combination vs. the most active single agent - Bactericidal: ≥ 3-log10 decrease in CFU/mL  from the initial inoculum Plot_Data->Interpret

Figure 3: General workflow for a time-kill curve analysis.

Detailed Steps:

  • Preparation: Prepare tubes containing a suitable broth with the desired concentrations of the individual drugs and their combination. A growth control tube without any antibiotic is also included.

  • Inoculation: Inoculate all tubes with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.

  • Quantification: Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. The interaction is then interpreted based on the reduction in bacterial counts.

Conclusion

The combination of sulfonamides with other antibiotics, particularly those that target the folic acid synthesis pathway, demonstrates significant synergistic and bactericidal activity against a broad spectrum of pathogens. The data presented in this guide highlight the potentiation of antimicrobial effects observed in both in vitro and in vivo settings. The provided experimental protocols offer a framework for the continued investigation and optimization of these crucial combination therapies in the ongoing effort to combat infectious diseases and antimicrobial resistance. Researchers are encouraged to utilize these methodologies to explore novel sulfonamide-based combinations and further elucidate their therapeutic potential.

References

A Researcher's Guide to Computational and Experimental Analysis of Sulfonamide-DNA Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of computational and experimental methods used to investigate the interactions between sulfonamide derivatives and DNA. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes complex workflows to facilitate a deeper understanding of this critical area of study. By presenting objective comparisons and supporting data, this guide aims to empower researchers in their efforts to design and develop more effective DNA-targeting therapeutic agents.

Comparing the Binding Affinities: A Look at the Data

The interaction of sulfonamides with DNA can be characterized by various biophysical and computational parameters. The following table summarizes quantitative data from several studies, offering a comparative look at the binding affinities of different sulfonamide derivatives as determined by both experimental and computational approaches.

Sulfonamide DerivativeMethodTarget DNA Sequence/TypeKey FindingsReference
YM-1 UV-vis, Fluorescence, DockingCalf Thymus DNABinding Constant (Kb): 2.45 x 10⁴ M⁻¹; Free Energy (ΔG): -24.99 kJ/mol--INVALID-LINK--
YM-2 UV-vis, Fluorescence, DockingCalf Thymus DNABinding Constant (Kb): 1.83 x 10⁴ M⁻¹; Free Energy (ΔG): -24.31 kJ/mol--INVALID-LINK--
YM-3 UV-vis, Fluorescence, DockingCalf Thymus DNABinding Constant (Kb): 1.12 x 10⁴ M⁻¹; Free Energy (ΔG): -23.09 kJ/mol--INVALID-LINK--
1C Molecular DockingDHPS Binding SiteBinding Affinity: -8.1 kcal/mol--INVALID-LINK--
N-ethyl toluene-4-sulphonamide (8a) Molecular DockingMammalian DNADocking Score: -5.1 kcal/mol--INVALID-LINK--
Apigenin Disulfonamide (ADSAM) Molecular DockingdsDNA (PDB: 1BNA)Binding Affinity: -8.5 kcal/mol--INVALID-LINK--
Apigenin Trisulfonamide (ATSAM) Molecular DockingdsDNA (PDB: 1BNA)Binding Affinity: -8.4 kcal/mol--INVALID-LINK--

Visualizing the Methodologies

To better understand the processes involved in studying sulfonamide-DNA interactions, the following diagrams, created using the DOT language, illustrate key workflows and concepts.

computational_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation prep_dna Prepare DNA Structure (from PDB) define_grid Define Binding Site (Grid Box Generation) prep_dna->define_grid prep_ligand Prepare Sulfonamide (2D to 3D, Energy Minimization) run_docking Run Docking Algorithm (e.g., AutoDock Vina) prep_ligand->run_docking define_grid->run_docking analyze_poses Analyze Binding Poses & Scoring run_docking->analyze_poses prep_complex Prepare Complex (Solvation & Ionization) analyze_poses->prep_complex run_md Run MD Simulation (e.g., GROMACS) prep_complex->run_md analyze_traj Analyze Trajectory (RMSD, RMSF, Binding Free Energy) run_md->analyze_traj

A typical workflow for computational docking and simulation.

dna_interaction cluster_dna DNA Double Helix major_groove Major Groove minor_groove Minor Groove backbone Sugar-Phosphate Backbone base_pairs Base Pairs sulfonamide Sulfonamide sulfonamide->minor_groove Groove Binding (H-bonds, van der Waals) sulfonamide->backbone Electrostatic Interaction sulfonamide->base_pairs Intercalation (π-π stacking)

Modes of sulfonamide interaction with a DNA double helix.

folic_acid_pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid DNA_Synthesis DNA Synthesis Tetrahydrofolic_Acid->DNA_Synthesis Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate_Synthase Competitive Inhibition

Antibacterial action of sulfonamides via folic acid pathway.

Detailed Experimental and Computational Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experimental and computational techniques cited in the literature for studying sulfonamide-DNA interactions.

Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following protocol outlines a typical workflow using AutoDock Vina, a widely used open-source docking program.

  • Preparation of the DNA Receptor:

    • Obtain the 3D structure of the DNA molecule from the Protein Data Bank (PDB).

    • Using software like AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the DNA structure.

    • Assign Gasteiger charges to the DNA atoms.

    • Save the prepared DNA structure in the PDBQT file format.

  • Preparation of the Sulfonamide Ligand:

    • Generate the 2D structure of the sulfonamide derivative using chemical drawing software.

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define the rotatable bonds.

    • Save the prepared ligand in the PDBQT file format.

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the potential binding site on the DNA molecule. This can be centered on a known binding region or cover the entire molecule for blind docking.

  • Running the Docking Simulation:

    • Use the AutoDock Vina executable, providing the prepared DNA and sulfonamide PDBQT files and a configuration file specifying the grid box parameters.

    • Vina will perform a conformational search, generating multiple binding poses for the sulfonamide within the defined grid box.

  • Analysis of Results:

    • The output will include a log file with the binding affinities (in kcal/mol) for the top-ranked poses.

    • Visualize the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic contacts) using molecular visualization software such as PyMOL or Discovery Studio.

Molecular Dynamics Simulation with GROMACS

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the sulfonamide-DNA complex over time. The following is a general protocol for running an MD simulation using GROMACS.

  • System Preparation:

    • Start with the best-docked pose of the sulfonamide-DNA complex obtained from molecular docking.

    • Choose an appropriate force field for both the DNA (e.g., AMBER, CHARMM) and the sulfonamide ligand (which may require parameterization).

    • Place the complex in a simulation box of a defined shape (e.g., cubic, dodecahedron).

    • Solvate the system with a chosen water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT equilibration: Heat the system to the desired temperature while keeping the volume constant.

      • NPT equilibration: Bring the system to the desired pressure while maintaining the temperature. Position restraints are often applied to the complex during equilibration.

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (nanoseconds to microseconds, depending on the research question).

  • Trajectory Analysis:

    • Analyze the resulting trajectory to understand the stability of the complex (e.g., Root Mean Square Deviation - RMSD), the flexibility of different regions (e.g., Root Mean Square Fluctuation - RMSF), and the nature of the interactions over time.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

UV-Visible Spectroscopy for Binding Constant Determination

UV-Visible absorption spectroscopy is a common technique to study the binding of small molecules to DNA. Changes in the absorbance spectrum of the sulfonamide upon addition of DNA can indicate an interaction.

  • Preparation of Solutions:

    • Prepare a stock solution of the sulfonamide derivative in a suitable solvent (e.g., DMSO, ethanol).

    • Prepare a stock solution of DNA (e.g., calf thymus DNA) in a buffer solution (e.g., Tris-HCl buffer at pH 7.4). Determine the DNA concentration accurately by measuring the absorbance at 260 nm.

  • Titration Experiment:

    • In a quartz cuvette, place a fixed concentration of the sulfonamide solution.

    • Record the initial UV-Vis spectrum of the sulfonamide.

    • Incrementally add small aliquots of the DNA stock solution to the cuvette.

    • After each addition, allow the solution to equilibrate and then record the UV-Vis spectrum.

  • Data Analysis:

    • Monitor the changes in the absorbance at the wavelength of maximum absorption (λmax) of the sulfonamide.

    • Plot the absorbance data according to the Benesi-Hildebrand equation or other suitable models to determine the binding constant (Kb).

Fluorescence Spectroscopy for Binding Analysis

Fluorescence spectroscopy is a highly sensitive technique for studying drug-DNA interactions, particularly if the sulfonamide is fluorescent.

  • Preparation of Solutions:

    • Prepare solutions of the sulfonamide and DNA as described for UV-Visible spectroscopy.

  • Fluorescence Titration:

    • Place a fixed concentration of the sulfonamide solution in a fluorescence cuvette.

    • Measure the initial fluorescence emission spectrum at a suitable excitation wavelength.

    • Add increasing concentrations of DNA to the sulfonamide solution.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Observe the changes in fluorescence intensity (quenching or enhancement) upon DNA addition.

    • Use the Stern-Volmer equation to analyze fluorescence quenching data and determine the quenching constant.

    • The binding constant (Kb) and the number of binding sites (n) can be calculated from a plot of log[(F₀-F)/F] versus log[DNA], where F₀ and F are the fluorescence intensities in the absence and presence of DNA, respectively.

From Miracle Drug to Modern Mainstay: A Comparative Analysis of Early and Modern Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

The discovery of sulfonamides in the 1930s marked a pivotal moment in medicine, heralding the dawn of the antibiotic era. From the first-generation compounds that saved countless lives to the diverse array of modern derivatives used today, sulfonamides have undergone a remarkable evolution. This guide provides a historical and clinical comparison of early versus modern sulfonamides, focusing on their efficacy, safety, and spectrum of activity, supported by experimental data for researchers, scientists, and drug development professionals.

A Historical Overview: The Dawn of Chemotherapy

The journey began with the German physician Gerhard Domagk's discovery in 1932 that a red dye, Prontosil, could protect mice from lethal streptococcal infections.[1][2] This groundbreaking work, which earned Domagk the 1939 Nobel Prize in Medicine, soon led to a crucial revelation by researchers at the Pasteur Institute: Prontosil was a prodrug.[3] In the body, it was metabolized into its active, colorless component, sulfanilamide.[4][5]

This discovery unleashed a wave of research, leading to the synthesis of thousands of sulfonamide derivatives. Early compounds like sulfapyridine (effective against pneumonia) and sulfathiazole were widely used during World War II to treat wound infections, dramatically reducing mortality.[1][2][3] However, these early "sulfa drugs" were hampered by issues of toxicity and poor solubility, which could lead to kidney damage.[6] The advent of penicillin and other antibiotics with better safety profiles led to a decline in their use.[1]

Despite this, sulfonamides were never obsolete. The development of modern sulfonamides, often in combination with other drugs like trimethoprim (e.g., co-trimoxazole), revived their use.[2] These newer agents offered improved efficacy, a broader spectrum of activity, and better safety profiles, cementing their role in modern medicine not only as antibacterials but also as treatments for a wide range of other conditions.[3][7]

Mechanism of Action: Targeting Folate Synthesis

The fundamental mechanism of action for antibacterial sulfonamides has remained consistent from the earliest to the most modern compounds. They function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[5][8][9] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate, which is essential for the production of nucleotides and certain amino acids.

Bacteria must synthesize their own folate, whereas humans acquire it from their diet. This metabolic difference is the basis for the selective toxicity of sulfonamides. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the pathway, halting bacterial growth and replication (a bacteriostatic effect).[5]

Modern antibacterial therapy often combines a sulfonamide (like sulfamethoxazole) with trimethoprim. Trimethoprim inhibits a subsequent enzyme in the same pathway, dihydrofolate reductase, creating a sequential blockade that is often bactericidal and can reduce the likelihood of resistance development.

Folate_Synthesis_Inhibition cluster_sulfonamides Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Pyrophosphate Dihydropteroate->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Reduction Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Sulfonamides Sulfonamides (e.g., Sulfanilamide, Sulfamethoxazole) Sulfonamides->DHPS Competitive Inhibition Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition Resistance_Mechanisms Start Sulfonamide Exposure Mechanism Bacterial Resistance Develops Via: Start->Mechanism Mutation Target Modification (Mutation in chromosomal folP gene) Mechanism->Mutation Acquisition Target Bypass (Acquisition of plasmid-borne sul gene) Mechanism->Acquisition Outcome1 Altered DHPS enzyme with low affinity for sulfonamides Mutation->Outcome1 Outcome2 Production of an alternative, resistant DHPS enzyme Acquisition->Outcome2 Result Treatment Failure Outcome1->Result Outcome2->Result MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A 1. Prepare serial two-fold dilutions of Sulfonamide in a 96-well plate C 3. Inoculate wells with bacterial suspension A->C B 2. Prepare standardized bacterial inoculum (0.5 McFarland standard) B->C D 4. Incubate plate at 35-37°C for 16-20 hours C->D E 5. Visually inspect wells for turbidity (growth) D->E F 6. Determine lowest concentration with no visible growth E->F Result Record MIC Value F->Result

References

Safety Operating Guide

Safe Disposal of Cyclopropanesulfonamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of cyclopropanesulfonamide, a compound utilized in various chemical syntheses. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramSignal WordHazard StatementRecommended PPE
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed[1][2]Dust mask type N95 (US), Safety Goggles/Eyeshields, Chemical-resistant gloves[1]
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation[1]Dust mask type N95 (US), Safety Goggles/Eyeshields, Chemical-resistant gloves[1]
Combustible SolidNot specified-Storage Class 11[1]Dust mask type N95 (US), Safety Goggles/Eyeshields, Chemical-resistant gloves[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to local, regional, and national regulations.[3]

Step 1: Waste Collection and Segregation

  • Solid Waste: Collect waste this compound in a dedicated, properly labeled, and sealed container.[3][4] Avoid mixing it with other chemical wastes to prevent unforeseen reactions.[5]

  • Contaminated Materials: Any materials, such as personal protective equipment (gloves, lab coats), weighing paper, or absorbent pads that have come into contact with this compound should be considered contaminated. These items must be collected in a separate, clearly labeled container for hazardous waste.

  • Empty Containers: Empty containers of this compound should be managed as hazardous waste.[4] Alternatively, they can be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[4]

Step 2: Accidental Spill Management

  • In the event of a spill, ensure the area is well-ventilated.

  • Wearing the appropriate PPE, carefully sweep up the solid material, taking care to avoid generating dust.[3]

  • Place the swept-up material into a suitable, sealed container for disposal as hazardous waste.[3][6]

  • After removing the bulk of the material, decontaminate the surface with a soap and water solution.[4]

Step 3: Storage of Chemical Waste

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[3][5]

  • Ensure containers are tightly closed to prevent leaks or spills.[3]

Step 4: Final Disposal

  • Regulatory Compliance: It is the responsibility of the chemical waste generator to classify the waste in accordance with local, regional, and national hazardous waste regulations.[3] These regulations will dictate the final disposal method.

  • Professional Disposal Service: Hazardous chemical waste should be disposed of through a licensed environmental waste management company.[5][7] Do not dispose of this compound down the drain or in regular trash.[3][4]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_start cluster_assessment Waste Assessment cluster_collection Collection & Segregation cluster_spill Spill Management cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_end start This compound for Disposal assess Assess Waste Type start->assess spill Accidental Spill Occurs start->spill solid_waste Collect Solid Waste in Sealed, Labeled Container assess->solid_waste Solid Reagent contaminated_items Collect Contaminated Items (PPE, etc.) Separately assess->contaminated_items Contaminated Items empty_containers Manage Empty Containers as Hazardous Waste or Triple-Rinse assess->empty_containers Empty Containers storage Store Waste in Cool, Dry, Well-Ventilated Area solid_waste->storage contaminated_items->storage empty_containers->storage contain_spill Contain and Clean Up Spill (Sweep, Avoid Dust) spill->contain_spill decontaminate Decontaminate Spill Area contain_spill->decontaminate decontaminate->storage classify Classify Waste According to Local/National Regulations storage->classify professional_disposal Arrange for Pickup by Licensed Waste Disposal Service classify->professional_disposal end_disposal Proper Disposal Complete professional_disposal->end_disposal

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Cyclopropanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Cyclopropanesulfonamide. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Hazard Identification: this compound is classified as harmful if swallowed and may cause eye irritation.[1] It is considered a hazardous chemical, and appropriate precautions must be taken to avoid direct contact.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.

Protection TypeRequired EquipmentSpecifications & Rationale
Eye Protection Safety goggles with side-shields or a face shieldTo prevent eye contact with dust or splashes.[2]
Hand Protection Chemical-resistant, powder-free glovesInspect gloves prior to use. Double gloving is recommended for handling hazardous drugs.[2][3]
Body Protection Protective disposable gown or impervious clothingGown should be solid-front, long-sleeved with tight-fitting cuffs to prevent skin contact.[2]
Respiratory Protection N95 dust mask or use of a chemical fume hoodRequired when dust may be generated or when adequate ventilation is not available to minimize inhalation risks.

Operational and Disposal Plans

Strict adherence to the following protocols is mandatory to minimize exposure and prevent contamination.

Receiving and Storage:

ParameterSpecificationSource
Storage Temperature 2-8°C
Storage Conditions Keep container tightly sealed in a cool, dry, and well-ventilated area.[2]
Protection Protect from direct sunlight and sources of ignition.[2]

Handling Protocol:

  • Preparation:

    • Ensure a designated work area, such as a chemical fume hood, is clean and operational.

    • Confirm that an eye-wash station and safety shower are accessible.[2]

    • Assemble all necessary equipment and reagents before handling the compound.

  • Handling:

    • Wear all required PPE as specified in the table above.

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • Avoid generating dust.

    • Do not eat, drink, or smoke in the handling area.[2]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling is complete.[2]

    • Properly remove and dispose of gloves and any other disposable PPE.[2]

    • Clean the work surface according to laboratory procedures.

Disposal Plan:

  • Contaminated PPE: Dispose of all used gloves, gowns, and other disposable materials in a designated hazardous waste container.

  • Unused Compound: Dispose of unused this compound and its containers in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidance.

Emergency Procedures:

SituationAction
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention immediately.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Designated Work Area (e.g., Fume Hood) prep_ppe->prep_area handle_compound Weigh and Handle this compound prep_area->handle_compound post_clean Clean Work Area and Equipment handle_compound->post_clean post_wash Wash Hands Thoroughly post_clean->post_wash dispose_ppe Dispose of Contaminated PPE post_wash->dispose_ppe dispose_waste Dispose of Chemical Waste dispose_ppe->dispose_waste

Caption: Workflow for Safe Handling of this compound.

References

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